5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUEHXYANRRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681843 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-54-4 | |
| Record name | 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: A Strategic Approach to the Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS No. 1242336-54-4)[1][2], a key structural motif in medicinal chemistry and materials science. The biphenyl scaffold, particularly when functionalized with fluorine and carboxylic acid groups, offers unique physicochemical properties that are highly sought after in drug development.[3][4] This document focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the core transformation, detailing the strategic selection of precursors, a step-by-step experimental protocol, and a mechanistic rationale for the key steps. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of this and structurally related biaryl compounds.
Introduction and Strategic Overview
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry.[5] Among the various methods developed, palladium-catalyzed cross-coupling reactions have become ubiquitous due to their reliability, broad substrate scope, and high functional group tolerance.[6][7][8] For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the premier strategy. This reaction facilitates the formation of a crucial carbon-carbon bond between an organoboron species and an organohalide.[3][9]
The primary advantages of employing the Suzuki-Miyaura coupling for this specific target include:
-
High Functional Group Tolerance: The reaction conditions are compatible with the acidic proton of the carboxylic acid and the C-F bond, often eliminating the need for protection-deprotection steps.[10]
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures with common inorganic bases, preventing degradation of sensitive substrates.
-
Commercial Availability of Precursors: The required building blocks, a halogenated fluorobenzoic acid and a tolylboronic acid, are readily available or can be synthesized through well-established methods.[11][12]
-
Favorable Safety and Toxicity Profile: The boronic acid reagents are generally stable, crystalline solids with lower toxicity compared to other organometallic reagents used in couplings like Stille or Negishi.
Retrosynthetic Analysis and Pathway Design
The core of our synthetic strategy involves the formation of the pivotal C-C bond connecting the two aromatic rings. The most logical retrosynthetic disconnection of this compound is across this biaryl bond, leading to two primary precursor fragments.
Caption: Retrosynthetic analysis for the target molecule.
This analysis identifies 3-Bromo-5-fluorobenzoic acid and 3-Methylphenylboronic acid as the ideal coupling partners. This specific pairing is advantageous due to the high reactivity of aryl bromides in palladium catalysis and the excellent stability and reactivity of arylboronic acids.
Synthesis of Key Precursors
While both key precursors are commercially available, understanding their synthesis provides greater experimental flexibility and control.
3-Bromo-5-fluorobenzoic acid
This starting material can be prepared via electrophilic bromination of 3-fluorobenzoic acid. The fluorine and carboxylic acid groups are meta-directing, leading to bromination at the C5 position, which is activated by the fluorine atom.
3-Methylphenylboronic acid
The synthesis of 3-methylphenylboronic acid is a standard procedure in organometallic chemistry, typically achieved by reacting 3-bromotoluene with a strong base followed by quenching with a borate ester.[11][13]
-
Step 1: Formation of the Organometallic Reagent: 3-Bromotoluene is reacted with magnesium to form the Grignard reagent (3-tolylmagnesium bromide) or with an alkyllithium reagent (like n-butyllithium) at low temperature to form 3-tolyllithium.
-
Step 2: Borylation: The resulting organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Step 3: Hydrolysis: Acidic workup hydrolyzes the borate ester intermediate to yield the final 3-methylphenylboronic acid.[13]
The Core Suzuki-Miyaura Coupling Reaction
This section details the mechanism and a field-proven protocol for the coupling of the selected precursors.
Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the 3-methylphenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid, 3-methylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and dilute it with water. b. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove non-acidic impurities and the catalyst. Discard the organic layers. c. Carefully acidify the aqueous layer to pH ~2 with 1M hydrochloric acid (HCl). A precipitate of the crude product should form. d. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove residual organic impurities. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Alternative Pathway: Ester Protection
For certain sensitive substrates or to improve solubility, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling.
-
Esterification: Reflux 3-bromo-5-fluorobenzoic acid in methanol with a catalytic amount of sulfuric acid for 3-5 hours.[14][15] After neutralization and extraction, the methyl ester is obtained.
-
Suzuki Coupling: Perform the Suzuki coupling as described above using the methyl 3-bromo-5-fluorobenzoate.
-
Saponification (Deprotection): The resulting methyl 5-fluoro-3'-methylbiphenyl-3-carboxylate is hydrolyzed to the final carboxylic acid product by heating with an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like THF or methanol. Acidic workup then precipitates the final product.
Data Summary
The following table summarizes typical parameters for the described Suzuki-Miyaura coupling reaction.
| Parameter | Value / Condition | Rationale |
| Aryl Halide | 3-Bromo-5-fluorobenzoic acid | Commercially available, good reactivity. |
| Boronic Acid | 3-Methylphenylboronic acid | Stable, commercially available coupling partner. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol % loading is typical for efficient catalysis. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle.[4] |
| Typical Yield | 75 - 95% | Dependent on purity of reagents and reaction scale. |
Conclusion
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The strategic use of 3-bromo-5-fluorobenzoic acid and 3-methylphenylboronic acid as coupling partners provides a direct, high-yielding, and scalable route to this valuable compound. The protocol described herein is robust and benefits from the well-understood mechanism and broad functional group tolerance of the Suzuki reaction, making it an authoritative and trustworthy method for researchers in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
- Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow.
- ACS Publications. (2025). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters.
- BYJU'S. (n.d.). Ullmann Reaction.
- Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Wikipedia. (n.d.). Ullmann reaction.
- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
- ChemBK. (n.d.). 3-Methylphenylboronic Acid (contains varying amounts of Anhydride).
- Guidechem. (n.d.). What are the synthesis and applications of 3-Tolylboronic acid?
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- ResearchGate. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Quora. (2013, July 14). What are the industrial preparation method of fluoro benzoic acid?
- Chem-Impex. (n.d.). 3-Methylphenylboronic acid.
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
- CymitQuimica. (n.d.). 3'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid.
- Guidechem. (n.d.). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid?
- NIH. (n.d.). Discovery of an L-like Configuration for 3'-Fluoro-5'-norcarbonucleoside Phosphonates as Potent Anti-HIV Agents.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid.
- 北京欣恒研科技有限公司. (n.d.). This compound.
- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- NIH. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- BLDpharm. (n.d.). 3'-Fluoro-5'-hydroxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).
- NIH. (n.d.). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides.
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester.
- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
- NIH. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
Sources
- 1. This compound CAS#: 1242336-54-4 [m.chemicalbook.com]
- 2. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. 3-Bromo-5-fluorobenzoic acid [oakwoodchemical.com]
- 13. Page loading... [wap.guidechem.com]
- 14. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Introduction
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a fluorinated biphenyl carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in drug design.[1] The biphenyl scaffold is a common motif in pharmaceuticals, and the carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and expert insights into the rationale behind these experimental choices.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 1242336-54-4 | [2][3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| Predicted Boiling Point | 392.3 ± 30.0 °C | [2] |
| Predicted Density | 1.226 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 3.81 ± 0.10 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for the formation of C-C bonds between aryl halides and arylboronic acids due to its high yields and tolerance of a wide range of functional groups.[4][5]
Reaction Scheme:
(3-Borono-5-fluorobenzoic acid) + (3-Iodotoluene) --[Pd(PPh₃)₄, K₂CO₃]--> this compound
Experimental Protocol:
-
Materials and Equipment:
-
3-Borono-5-fluorobenzoic acid
-
3-Iodotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add 3-Borono-5-fluorobenzoic acid (1.0 eq), 3-Iodotoluene (1.0 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio. The solvent mixture is chosen to dissolve both the organic and inorganic reagents.
-
The reaction mixture is stirred and heated to 80-90°C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The remaining aqueous layer is acidified with 1M HCl to precipitate the carboxylic acid product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Synthesis Workflow Diagram:
Caption: Suzuki-Miyaura synthesis workflow.
Experimental Characterization
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound.
-
Protocol:
-
A small amount of the dried, purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
-
Solubility Assessment
Understanding the solubility profile is essential for formulation and in-vitro assays.
-
Protocol:
-
To a series of vials, add a small, known amount of the compound (e.g., 1 mg).
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane) to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, the compound is soluble at that concentration. If not, the mixture can be gently heated or sonicated to assess for enhanced solubility.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a crucial parameter influencing a molecule's ionization state at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Protocol:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol).
-
Calibrate a pH meter using standard buffer solutions.
-
Insert the pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[7]
-
pKa Determination Workflow:
Caption: Potentiometric titration workflow for pKa.
Spectroscopic Analysis
Spectroscopic methods are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine and methyl substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[8]
-
¹³C NMR: The carbon NMR will show characteristic signals for the carboxylic acid carbonyl carbon (around 165-185 ppm) and the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).[8]
-
General Acquisition Protocol:
-
Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
Expected Absorptions:
-
A very broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretch for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹ (lower due to conjugation with the aromatic ring).[8]
-
C-O stretching and O-H bending vibrations.
-
C-F stretching vibration.
-
Aromatic C-H and C=C stretching vibrations.
-
-
General Acquisition Protocol:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the spectrum using an FT-IR spectrometer.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected Data:
-
The molecular ion peak (M⁺) corresponding to the exact mass of the compound.
-
Characteristic fragmentation patterns, such as the loss of -COOH or other fragments.
-
-
General Acquisition Protocol:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Analytical Workflow for Characterization:
Caption: Workflow for spectroscopic analysis.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of small molecules. A reversed-phase method would be suitable for this compound.[9]
HPLC Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Sample dissolved in a suitable solvent (e.g., acetonitrile/water).
-
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the sample.
-
Run a gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
HPLC Purity Analysis Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. web.williams.edu [web.williams.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Identification, Synthesis, and Characterization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a key structural motif in medicinal chemistry. This document moves beyond a simple data sheet to offer practical, field-proven insights into the identification, synthesis, and analytical characterization of this compound, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.
Core Identification and Physicochemical Properties
The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under CAS Number 1242336-54-4 .[1][2] Its core structure consists of a biphenyl backbone, functionalized with a carboxylic acid group, a fluorine atom, and a methyl group at specific positions, which impart unique electronic and conformational properties relevant to its application in drug design.
The fluorine substituent is of particular note. Its incorporation into organic molecules can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid group.
Below is a summary of its key identifiers and computed physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 1242336-54-4 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO₂ | ChemicalBook[2] |
| Molecular Weight | 230.23 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 392.3 ± 30.0 °C | ChemicalBook[2] |
| Predicted Density | 1.226 ± 0.06 g/cm³ | ChemicalBook[2] |
Below is a diagram illustrating the chemical structure of this compound with IUPAC numbering to provide clarity for the subsequent discussion of spectral data.
Caption: Structure of this compound.
Synthesis and Purification Protocol
The synthesis of substituted biphenyl carboxylic acids is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields. The logical disconnection for this compound involves coupling a boronic acid derivative of one ring with a halogenated derivative of the other.
Recommended Synthetic Pathway: Suzuki-Miyaura Coupling
A robust pathway involves the coupling of 3-bromo-5-fluorobenzoic acid with 3-methylphenylboronic acid . This choice is strategic as substituted bromobenzoic acids and phenylboronic acids are readily available commercial starting materials.
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The use of a pre-catalyst or a ligand/palladium source combination is also common.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate is due to its good solvency for the product and immiscibility with water.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification
The crude product often contains residual starting materials and catalyst byproducts. Recrystallization is a highly effective method for purifying solid carboxylic acids.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For biphenyl carboxylic acids, a mixed solvent system like ethanol/water or benzene/petroleum ether is often effective.[6]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound, confirming both its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment. A reversed-phase method is standard for a molecule of this polarity.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 4 µm) provides excellent separation for aromatic compounds.[7] Fluorinated phases can also offer alternative selectivity for fluorinated analytes.[8]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
-
Example Gradient: Start with a high percentage of Solvent A (e.g., 90%) and ramp up to a high percentage of Solvent B (e.g., 95%) over 15-20 minutes.
-
Detection: UV detection at a wavelength where the biphenyl system has strong absorbance (typically around 254 nm).
-
Justification: This method provides a robust separation of the product from potential impurities like unreacted starting materials or homocoupled byproducts. The gradient ensures that both more polar and less polar impurities are eluted and quantified.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule, given the presence of the ionizable carboxylic acid group. ESI in negative mode (ESI-) will be particularly effective, readily forming the [M-H]⁻ ion.
-
Expected Ions:
-
[M-H]⁻: 229.07 (Calculated for C₁₄H₁₀FO₂⁻)
-
-
Fragmentation (MS/MS): Tandem mass spectrometry of the [M-H]⁻ ion would likely show a characteristic loss of CO₂ (44 Da), resulting in a fragment at m/z 185.08. This neutral loss is a hallmark of carboxylic acids in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of all atoms. For this compound, both ¹H and ¹³C NMR are essential. ¹⁹F NMR will provide definitive confirmation of the fluorine substituent.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (Ar-H): Expect a complex series of multiplets in the range of 7.0-8.2 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.
-
Methyl Protons (-CH₃): A singlet around 2.4 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal around 165-175 ppm.
-
Aromatic Carbons: Multiple signals between 110-150 ppm. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.
-
-
¹⁹F NMR:
-
A single resonance, the chemical shift of which will be characteristic of a fluoroaryl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to confirm the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically 1100-1300 cm⁻¹.
-
C-H Stretches (Aromatic and Methyl): Bands around 2850-3100 cm⁻¹.
Caption: Integrated workflow for synthesis and characterization.
Safety and Handling
As a novel chemical entity, a full toxicological profile for this compound is not available. Therefore, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide provides a robust framework for the synthesis, purification, and comprehensive identification of this compound. By understanding the rationale behind each step, from the choice of synthetic route to the specific parameters of analytical methods, researchers can confidently and reproducibly work with this and structurally related molecules.
References
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]
-
Beijing Xinheng Technology Co., Ltd. This compound. Available at: [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]
-
Lee, S. H., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(6), 624-627. Available at: [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]
- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]
-
Scientific Research Publishing. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Open Journal of Organic Polymer Materials. Available at: [Link]
- Suzuki, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
-
ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]
Sources
- 1. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. This compound CAS#: 1242336-54-4 [m.chemicalbook.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, focusing on its solubility and chemical stability. As a crucial intermediate or potential active pharmaceutical ingredient (API), a thorough understanding of these characteristics is paramount for successful drug development, from early-stage discovery to formulation. This document is designed to provide not only procedural details but also the underlying scientific rationale for the described experimental workflows.
Introduction: The Significance of Biphenyl Carboxylic Acids in Medicinal Chemistry
Biphenyl carboxylic acid derivatives are a well-established structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The inherent rigidity of the biphenyl scaffold, combined with the versatile chemical reactivity of the carboxylic acid group, allows for the synthesis of a diverse array of molecules with tailored biological activities.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[2] A deep understanding of the solubility and stability of this specific molecule is therefore critical for its advancement as a drug candidate.
Predicted Physicochemical Properties of this compound
While experimental data for this compound is not extensively available in the public domain, its fundamental physicochemical properties can be reliably predicted using established in silico models. These predictions are invaluable for guiding initial experimental design.
| Property | Predicted Value | Significance in Drug Development | Recommended Prediction Tools |
| pKa | 3.81 ± 0.10[3] | The predicted pKa suggests that this compound is a weak acid. This is a critical parameter as it dictates the ionization state of the molecule at different physiological pH values, which in turn significantly influences its solubility, absorption, and distribution. | ACD/Percepta, ChemAxon[4][5][6][7] |
| logP | - | The octanol-water partition coefficient (logP) is a measure of the molecule's lipophilicity. It is a key determinant of its ability to cross biological membranes and its potential for metabolism. | SwissADME, ACD/Percepta[4][8][9][10][11][12] |
| Aqueous Solubility | - | The intrinsic solubility of the unionized form and the solubility at physiological pH are fundamental for predicting oral bioavailability and developing suitable formulations. | SwissADME, ChemAxon[6][8][9][10][11][13] |
Note: The values for logP and aqueous solubility are not explicitly found in the initial search but can be readily obtained using the recommended and widely recognized in silico prediction tools.[4][6][8][9][10][11][12][13]
Comprehensive Solubility Assessment
The solubility of an API is a critical factor that can influence its bioavailability and therapeutic efficacy.[6] A thorough solubility assessment in various media is therefore a cornerstone of pre-formulation studies.
Experimental Workflow for Solubility Determination
The following diagram outlines a standard workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Shake-Flask Solubility Measurement
The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Purified water (Milli-Q or equivalent)
-
pH buffers (e.g., phosphate-buffered saline at pH 7.4)
-
Relevant organic solvents (e.g., ethanol, propylene glycol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Controlled temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.[12]
-
Prolonged agitation: This facilitates the dissolution process and ensures that the system reaches equilibrium.
-
Centrifugation: This is a critical step to effectively separate the undissolved solid from the saturated solution, preventing artificially high solubility readings.[3]
In-depth Stability Profiling: Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products, establish the degradation pathways, and evaluate the intrinsic stability of a drug molecule.[8][9] This information is critical for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[4][9]
Logical Framework for Forced Degradation Studies
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Forced Degradation Study Workflow.
Step-by-Step Protocols for Forced Degradation
Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.[9][10][11]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The target degradation is typically in the range of 5-20%.[10][11]
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Conditions: 3% H₂O₂ at room temperature.[10]
-
Rationale: To assess the molecule's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or oxidative excipients.
-
-
Thermal Degradation:
-
Conditions: Solid drug substance at 60 °C.
-
Rationale: To evaluate the solid-state stability of the API at elevated temperatures, which can be encountered during manufacturing and storage.
-
-
Photostability:
-
Conditions: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and handling.[8]
-
Conclusion: A Pathway to Informed Drug Development
A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its successful development as a therapeutic agent. The in silico prediction of key physicochemical properties, coupled with rigorous experimental determination of solubility and a thorough forced degradation study, provides the foundational knowledge required for rational formulation design, the establishment of appropriate storage conditions, and ultimately, ensuring the safety and efficacy of the final drug product. The methodologies and scientific rationale presented in this guide offer a robust framework for researchers and drug development professionals to confidently advance this promising molecule through the development pipeline.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. [Link]
-
BIPHENYL CARBOXYLIC ACID - Ataman Kimya. [Link]
-
ACD/Labs Releases Percepta. [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
- DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google P
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025-08-07). [Link]
-
SwissADME. [Link]
-
SwissADME - SIB Swiss Institute of Bioinformatics - Expasy. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. (2017-03-03). [Link]
-
Molecular property and toxicity prediction using ACD/Percepta®. [Link]
-
Calculators & Predictors - Chemaxon. [Link]
-
Predicting pKa - Chemaxon. (2023-04-19). [Link]
-
Solubility prediction. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. This compound CAS#: 1242336-54-4 [chemicalbook.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. chemaxon.com [chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. SwissADME [swissadme.ch]
- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Solubility prediction [cdb.ics.uci.edu]
An In-depth Technical Guide to 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a specific derivative with potential applications in oncology and metabolic diseases. While the historical discovery of this particular molecule is not extensively documented, this guide constructs a robust framework for its synthesis, characterization, and potential pharmacological relevance based on established principles and analogous compounds. We will delve into a detailed, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, discuss its mechanistic underpinnings, and explore its potential as an anticancer agent and a URAT1 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel biphenyl derivatives.
Introduction: The Significance of the Biphenyl Carboxylic Acid Moiety
Biphenyl derivatives are a cornerstone in modern drug discovery, valued for their structural rigidity and tunable electronic properties.[3][4] The connection of two phenyl rings provides a stable scaffold that can be strategically functionalized to interact with various biological targets. The incorporation of a carboxylic acid group is particularly significant, as it can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of a molecule.[5]
This structural motif is present in several marketed drugs, including the anti-inflammatory agents Diflunisal and Fenbufen.[5] The versatility of the biphenyl carboxylic acid scaffold has led to its exploration in a multitude of therapeutic areas, including:
-
Oncology: As anticancer agents targeting various pathways.[6][7]
-
Metabolic Diseases: Notably as inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[8][9][10][11]
-
Infectious Diseases: As antimicrobial and antifungal agents.[1]
-
Cardiovascular Diseases: As antihypertensive agents.[1]
The subject of this guide, this compound, combines the established biphenyl carboxylic acid core with specific substitutions—a fluorine atom and a methyl group—that can significantly influence its biological activity, metabolic stability, and target-binding affinity.
Proposed Synthesis: A Mechanistic Approach via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14][15] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[13]
The proposed synthesis of this compound involves the coupling of two key building blocks: 3-Bromo-5-fluorobenzoic acid and (3-methylphenyl)boronic acid .
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Aryl halide |
| (3-methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | Boronic acid |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | Catalyst precursor |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 280.49 | Ligand |
| Potassium carbonate | K₂CO₃ | 138.21 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| Water | H₂O | 18.02 | Co-solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). Add this catalyst-ligand mixture to the reaction flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, which is crucial for understanding and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-fluorobenzoic acid to form a Pd(II) intermediate.
-
Transmetalation: The methylphenyl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base (potassium carbonate).
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.
Potential Therapeutic Applications
The structural features of this compound suggest its potential utility in several therapeutic areas, primarily in oncology and the treatment of metabolic disorders.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of biphenyl carboxylic acid derivatives.[5][6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colorectal cancer (HCT-116).[6][16] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][16]
The fluorine atom in the 5-position can enhance the molecule's metabolic stability and binding affinity to target proteins, while the methyl group at the 3'-position can provide steric hindrance that may favor a specific binding conformation. It is hypothesized that this compound could act as an allosteric inhibitor of key signaling proteins, such as EGFR tyrosine kinase, a pathway that has been successfully targeted by other biphenyl derivatives.[16]
URAT1 Inhibition for Gout and Hyperuricemia
Urate transporter 1 (URAT1) is a crucial protein in the reabsorption of uric acid in the kidneys.[10][17] Its inhibition leads to increased uric acid excretion, making it a prime target for the treatment of hyperuricemia and gout.[8][9][11] Several potent URAT1 inhibitors, both in clinical use and under investigation, feature a biphenyl carboxylic acid scaffold.[10]
The carboxylic acid moiety is essential for interacting with the transporter, while the substituted biphenyl structure contributes to the overall binding affinity and selectivity. The specific substitution pattern of this compound makes it a promising candidate for URAT1 inhibition, warranting further investigation in this area.
Future Directions and Conclusion
While the specific discovery and history of this compound remain to be fully elucidated in public-domain literature, its rational design and synthesis are well-supported by established chemical principles. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route to this molecule, enabling its further investigation.
The structural analogy to known anticancer agents and URAT1 inhibitors strongly suggests that this compound is a compound of significant interest for drug discovery and development. Future research should focus on:
-
In vitro biological evaluation: Screening against a panel of cancer cell lines and URAT1 inhibition assays.
-
Structure-activity relationship (SAR) studies: Synthesis and testing of related analogues to optimize potency and selectivity.
-
In vivo studies: Evaluation of efficacy and pharmacokinetic properties in relevant animal models.
This technical guide provides a foundational framework for researchers to embark on the exploration of this compound and its potential to contribute to the development of novel therapeutics.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_144733.html]
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://ajgreenchem.com/article_144733_06456de20a8f465c4439c0651f8b3a0e.pdf]
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7415]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259550/]
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2EBrpWwJ/]
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7415/htm]
- Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01321]
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37959834/]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724225/]
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02313]
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03525]
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [URL: https://www.researchgate.
- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/128331]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [URL: https://www.researchgate.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02766a]
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8159675/]
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. [URL: https://www.benchchem.com/pdf/B1268461.pdf]
- Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388654/]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
- 17. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive In-Silico Workflow for the Characterization of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
A Senior Application Scientist's Guide to Theoretical and Molecular Modeling Studies
Introduction: Unlocking the Potential of a Fluorinated Biphenyl Scaffold
The biphenyl moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory and anticancer properties. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4][5] 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a molecule that combines these key features, making it a compound of significant interest for theoretical and molecular modeling studies to explore its potential as a therapeutic agent.
This technical guide presents a comprehensive in-silico workflow designed to elucidate the physicochemical properties and potential biological activity of this compound. As a Senior Application Scientist, the rationale behind each computational step is detailed, providing a robust framework for researchers, scientists, and drug development professionals to follow. This guide will focus on a hypothetical investigation into its potential as a kinase inhibitor, a class of targets where biphenyl structures are prevalent.[6][7]
Part 1: Theoretical Elucidation via Density Functional Theory (DFT)
Expertise & Experience: The "Why" Behind the "How"
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules.[8][9] It offers a balance between computational cost and accuracy, making it an ideal starting point for characterizing a novel small molecule.[8] By calculating the molecule's geometric and electronic properties, we can gain fundamental insights into its stability, reactivity, and potential for intermolecular interactions.[10][11][12][13][14]
Protocol 1.1: DFT-Based Molecular Characterization
-
Structure Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This step is crucial to find the lowest energy, and therefore most stable, conformation of the molecule.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Electronic Property Analysis:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.
-
Generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack, as well as potential hydrogen bonding sites.[10][11]
-
-
Spectroscopic Prediction:
-
Simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be used to aid in the experimental characterization of the synthesized compound.
-
Data Presentation: Calculated Molecular Properties
| Property | Calculated Value | Significance |
| Optimized Energy (Hartree) | To be calculated | The ground state energy of the most stable conformer. |
| HOMO Energy (eV) | To be calculated | Indicates the electron-donating ability. |
| LUMO Energy (eV) | To be calculated | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | To be calculated | A larger gap suggests higher kinetic stability. |
| Dipole Moment (Debye) | To be calculated | Provides insight into the molecule's overall polarity. |
Visualization: DFT Workflow
Caption: A flowchart of the Density Functional Theory (DFT) workflow.
Part 2: Molecular Modeling - Probing the Interaction with a Kinase Target
Authoritative Grounding: Selecting a Relevant Biological Target
The biphenyl scaffold is a common feature in many kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18] Several crystal structures of VEGFR-2 in complex with small molecule inhibitors are available in the Protein Data Bank (PDB), such as 3VHE and 2QU6, making it an excellent and well-validated target for our molecular modeling studies.[15][19]
Protocol 2.1: Molecular Docking
Trustworthiness: A Self-Validating System
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][20][21] The scoring function then estimates the binding affinity. To ensure the reliability of the docking protocol, it is essential to first perform redocking of the co-crystallized ligand and confirm that the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose.
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 (e.g., PDB ID: 3VHE) from the RCSB PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using software such as AutoDock Vina or Glide.
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding affinity (e.g., docking score in kcal/mol).
-
Visualize the top-ranked binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.
-
Data Presentation: Docking Results
| Parameter | Value |
| PDB ID of Target | 3VHE |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | To be calculated |
| Key Interacting Residues | To be identified |
| Types of Interactions | To be identified |
Visualization: Molecular Docking Workflow
Caption: The workflow for molecular docking studies.
Protocol 2.2: Molecular Dynamics (MD) Simulation
Expertise & Experience: From a Static Picture to a Dynamic Movie
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the flexibility of the interacting molecules.[22][23][24][25][26]
-
System Setup:
-
Use the top-ranked docked complex from the previous step as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Data Presentation: MD Simulation Metrics
| Metric | Average Value | Interpretation |
| Protein RMSD (Å) | To be calculated | A stable RMSD indicates a stable protein structure. |
| Ligand RMSD (Å) | To be calculated | A stable RMSD suggests the ligand remains bound in the active site. |
| Key Hydrogen Bond Occupancy (%) | To be calculated | High occupancy indicates a stable and important interaction. |
Visualization: MD Simulation Workflow
Caption: The workflow for molecular dynamics simulations.
Part 3: In-Silico ADMET Prediction
Trustworthiness: Early Assessment for Higher Success Rates
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources.[27][28][29][30][31]
Protocol 3.1: ADMET and Drug-Likeness Prediction
-
Input Structure:
-
Use the 2D or 3D structure of this compound.
-
-
Prediction using Web-Based Tools:
-
Utilize freely available web servers such as SwissADME or pkCSM.
-
Submit the molecular structure to obtain predictions for a range of physicochemical and pharmacokinetic properties.
-
-
Analysis of Predictions:
-
Evaluate the predicted properties, including lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for cytochrome P450 inhibition.
-
Assess the drug-likeness based on established filters like Lipinski's rule of five.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | To be calculated | < 500 |
| LogP | To be calculated | < 5 |
| Hydrogen Bond Donors | To be calculated | < 5 |
| Hydrogen Bond Acceptors | To be calculated | < 10 |
| Gastrointestinal Absorption | To be calculated | High/Low |
| CYP Inhibition | To be calculated | Yes/No |
Conclusion
This in-depth technical guide outlines a comprehensive and robust computational workflow for the theoretical and molecular modeling of this compound. By systematically applying Density Functional Theory, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain profound insights into the molecule's fundamental properties and its potential as a kinase inhibitor. This structured in-silico approach enables the rational design and prioritization of promising drug candidates, ultimately accelerating the drug discovery pipeline.
References
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
-
Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Methods in Molecular Biology (Vol. 2302, pp. 269-287). [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide Blog. [Link]
-
Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]
-
Protheragen. ADMET Prediction. Protheragen. [Link]
-
Fiveable. ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
Deep Origin. ADMET Predictions. Computational Chemistry Glossary. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805. [Link]
-
Menaa, F., Menaa, B., & Sharts, O. N. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Molecular Pharmaceutics & Organic Process Research, 1(3), 1-5. [Link]
-
Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26. [Link]
-
Salo-Ahen, O. M. H., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. [Link]
-
Sivanandam, M., et al. (2017). Molecular modeling and docking of small molecule inhibitors against NEK2. Oncology Letters, 14(5), 5879-5886. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. [Link]
-
Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Khan, M. A., et al. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry, 13, 1502456. [Link]
-
van der Lub, M. S., et al. (2011). Density functional theory. Photosynthesis Research, 107(2), 87-101. [Link]
-
García Ribas, À. (2021). Computational study of substituted biphenyl compounds. Universitat de Barcelona. [Link]
-
Oguro, Y., et al. (2012). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 22(1), 353-357. [Link]
-
Wikipedia. (n.d.). Density functional theory. Wikipedia. [Link]
-
Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 11(44), 27367-27382. [Link]
-
Potashman, M. H., et al. (2008). Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 51(8), 2445-2456. [Link]
-
Chen, L., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. Proceedings of the 28th International Joint Conference on Artificial Intelligence, 2039-2045. [Link]
-
Schomburg, K. T., et al. (2021). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. International Journal of Molecular Sciences, 22(3), 1121. [Link]
-
Le Guilloux, V., et al. (2009). kinDOCK: a tool for comparative docking of protein kinase ligands. Nucleic Acids Research, 37(Web Server issue), W436–W440. [Link]
-
Proppe, J., & Reiher, M. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5079–5086. [Link]
-
Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. Chemical Research in Toxicology, 15(12), 1514-1526. [Link]
-
Miyamoto, N., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Journal of Medicinal Chemistry, 56(9), 3568-3581. [Link]
-
Harris, P. A., et al. (2008). Naphthamides as novel and potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: design, synthesis, and evaluation. Journal of Medicinal Chemistry, 51(15), 4632-4643. [Link]
-
Chang, C. H., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo. [Link]
-
PubChem. Fluoroorotic acid. PubChem. [Link]
-
PubChem. 5-Fluoro-3-hydroxypentanoic acid. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. chemxyne.com [chemxyne.com]
- 6. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling [rawdatalibrary.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi [pdbj.org]
- 20. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. kinDOCK: a tool for comparative docking of protein kinase ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 27. aurlide.fi [aurlide.fi]
- 28. bitesizebio.com [bitesizebio.com]
- 29. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 30. fiveable.me [fiveable.me]
- 31. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
A Technical Guide to Investigating the Biological Potential of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, offering a structurally rigid yet synthetically versatile platform for drug discovery.[1] The strategic introduction of substituents such as fluorine and methyl groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a novel derivative, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. We will explore its potential therapeutic activities based on structure-activity relationships of analogous compounds and present detailed experimental protocols to validate these hypotheses. This document is intended to serve as a practical roadmap for researchers embarking on the investigation of this promising compound.
Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Discovery
Biphenyl derivatives are integral to numerous pharmacologically active compounds, finding application as anti-inflammatory, anti-proliferative, antimicrobial, and antihypertensive agents, among others.[4] The biphenyl moiety provides a rigid structural backbone, while the carboxylic acid group enhances polarity and bioavailability, and serves as a key interaction point with biological targets.[4]
The specific substitutions on the biphenyl rings of this compound are of particular interest:
-
Fluorine Substitution: The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] The strong carbon-fluorine bond can block metabolic pathways, leading to improved pharmacokinetic profiles.[2]
-
Methyl Substitution: The methyl group can modulate lipophilicity and steric interactions with target proteins, influencing both potency and selectivity.
Given these structural features, this compound represents a compelling candidate for investigation across several therapeutic areas.
Synthesis and Physicochemical Characterization
The synthesis of biphenyl carboxylic acids is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed method known for its versatility and high yields.[1][4]
Proposed Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of this compound.
Caption: Synthetic scheme for this compound.
Detailed Synthetic Protocol
-
Reaction Setup: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 3-methylphenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).[4]
-
Catalyst Addition: Degas the mixture with argon for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[4]
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~230.22 g/mol | Calculated from the chemical formula C₁₄H₁₁FO₂. |
| LogP | ~3.5 - 4.5 | The biphenyl core is lipophilic; the fluorine and methyl groups increase this, while the carboxylic acid adds a polar character.[6] |
| pKa | ~4.0 - 5.0 | Typical range for a benzoic acid derivative.[6] |
| Solubility | Low in water, soluble in organic solvents | Expected based on the predominantly nonpolar structure. |
Potential Biological Activities and Mechanistic Hypotheses
Based on the activities of structurally related biphenyl carboxylic acids, we can hypothesize several potential biological activities for this compound.
Anti-Inflammatory Activity
Many biphenyl carboxylic acid derivatives, such as Flurbiprofen and Diflunisal, are non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Hypothesized Mechanism: Inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory pathway.
Anticancer Activity
Biphenyl derivatives have been investigated as anticancer agents, targeting various pathways.[4]
-
Hypothesized Mechanism: Potential inhibition of cancer-related targets such as kinases or protein-protein interactions.[7] Some derivatives have also shown activity against breast cancer cell lines.[4]
Antimicrobial Activity
Certain biphenyl carboxylic acid esters have demonstrated antifungal activity, particularly against Candida species.[5]
-
Hypothesized Mechanism: Disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.
Proposed Experimental Workflows for Biological Evaluation
The following diagram illustrates a tiered approach to evaluating the biological activities of the synthesized compound.
Caption: Tiered experimental workflow for biological evaluation.
In Vitro Cytotoxicity Assessment
Objective: To determine the general cytotoxicity of the compound and establish a safe concentration range for subsequent assays.
Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., HEK293 for normal cells, MCF-7 for breast cancer) in 96-well plates and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.[4]
In Vitro Anti-Inflammatory Assay
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol: COX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the buffer, followed by the test compound at various concentrations. Incubate for 10 minutes.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Colorimetric Detection: After 2 minutes, add a colorimetric substrate that reacts with the prostaglandin G₂ produced.
-
Data Acquisition: Measure the absorbance at 590 nm.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
In Vitro Anticancer Assay
Objective: To evaluate the anti-proliferative effects of the compound on cancer cell lines.
Protocol: Cell Proliferation Assay (e.g., BrdU)
-
Cell Plating and Treatment: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and treat with the compound as described for the MTT assay.[4]
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours.
-
Fixation and Detection: Fix the cells, add an anti-BrdU antibody conjugated to a peroxidase enzyme, and then add the peroxidase substrate.
-
Data Acquisition: Measure the absorbance to quantify the amount of incorporated BrdU, which is proportional to cell proliferation.
-
Analysis: Determine the IC₅₀ for inhibition of cell proliferation.[4]
In Vitro Antimicrobial Assay
Objective: To determine the minimum inhibitory concentration (MIC) against relevant microbial strains.
Protocol: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans).[5]
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.[5]
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[5]
Data Interpretation and Future Directions
The results from the initial in vitro screening will guide the subsequent stages of research.
-
Potent and Selective Activity: If the compound shows high potency and selectivity for a particular target (e.g., COX-2 over COX-1, or a specific cancer cell line), further mechanism of action studies would be warranted. This could involve investigating effects on specific signaling pathways.
-
Moderate Activity: Moderate activity may prompt the synthesis of analogs to establish a structure-activity relationship (SAR) and optimize the compound's potency.
-
High Cytotoxicity: If the compound is highly cytotoxic to normal cells at concentrations where it shows therapeutic activity, it may not be a viable drug candidate without significant modification.
The ultimate goal is to identify a lead compound with a favorable therapeutic index for advancement into in vivo animal models to assess efficacy and safety.
Conclusion
This compound is a novel compound with significant, albeit currently unexplored, therapeutic potential. Its structural similarity to known bioactive molecules suggests that it may possess anti-inflammatory, anticancer, or antimicrobial properties. The experimental workflows detailed in this guide provide a robust and systematic approach to validating these hypotheses. Through careful synthesis, characterization, and a tiered biological evaluation, the true pharmacological profile of this compound can be elucidated, potentially leading to the development of a new therapeutic agent.
References
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4xlag3RugrpGkkjYl_FN6cT_AofsZJh4oNCFiqak5LohCkoteJcGvIsh4PP4Uu4Ne3FSP1Z-C8nBAfuttBVrq_j38nGEGQbteaZ0ta9bZDW44sB46UwqN70INVh-7l5Tc6SnnWUVih5_RxFSU7oEAVSyhfRai7b4Srn5simRhHhdIvW9DAXw2pFy25JHNDX-fL9UfMXQN5WZGA7zRfhye6-7Cf5zaTabGFj4PEfVTDUanWyoioFUqj_-jTqYYvuiLJDsCVQI7O5Wqn_J-8s3y05vM]
- The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHycM17Lle4ZlYH_9etJPEmclm6U3QV52X1KGyeHFlOFYBcrltl7djpsC6L3DAnlg4JRqOaIYUEBJtWX347WEn_4MW-2LrDQZE9tGpbGZtyBqErWRgJno18WMhLwM_uZWtyXaQWBL3WPKRf-P_QqworKPNdk2PgOOO8o3wTL8A8PCh90LzSq34PlNtbl3NpwGt9gCVhbx3u9o2LgrR94NPSM277tFl0knhqjqU]
- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dN7lwze2W0Mdvb3GhyUwU-pRZtCzKcT9_zAfwIFmV1YVMoNJ6ZXEHIoxjAotZIT9hIqqt48NHOHh0HkWTcZhwBPLfvocXKVacFSryR9yDU4bcuSVeq9GR4egfba4P5v-2r0_yOgFvxc64bs=]
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGzMNTT6UX_eTmYcuMApMzOZYxfPHC6m8TCCUU0qJTIUVIjYkTkocpG8uk7ZREED6hAdXGuuoMzPdgNsuEKFts7chnckauz4Y-YpHglv_6uDQl4H2659kgQi4b5EhUORW966dcomUe9yP7oW80b4ve-YlprSZltG6rFWr8zoOXc0962Uo3-pvKqDs6bZfJXBM7dExUyo_DKxEc9uPg]
- Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExK0wkOHNhtkjeuuBAoD68_0mgzwsxKwCRpS1mRfLnjfQwqt5dhoYhsRuXji4g7knuKYJUZI2_WTiN3zHZ6o-pl9UNmFoEBE6FoUbhdmC66x5iu-4tpm-ZSZxlKcdT1PFrupuPlt4_fO-tkmFfLaoKnLn0xNGmH27X4Qr2YYNMow==]
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTCVo0dWAbw7ilYSzl4kEA9kcLugjnC-6RxnpSskr0yLqOoZlMc6b4FnRW9PEvKqDCq-0p7peSXQ0hH9Vm_goGacPXoitZW3XORNMyhfNDlWm5cPMhK7bXBFSy6ToK9myYIf3RgPaz-QHSaQd8CJiJRcMwNXmf7JasL8IYDshxyTvlmJRs40-QA==]
- BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7D0gzYT2Osz8HQJw0-P4ox87y1bv3cD2ftUeBDZSVnE5oIHXab3o_j-g7g6-8blWM1Z9mk0gAG2wFNJC_bp8WtXUnXnYcgCJjJ8-e3iECVm0fIl55op_B8j0M7Pl3_j0YGtYTFpDDLW6NnH1-62QLOJaEDs8ZwsksCw==]
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE42LmfQ5sru8-PLgVwb5MbQwmghXxXgVZFzuNluBlQqttsDf2kwZUFVLPn1-e-qEG5UhIQL5rfI684YU4JGQyKESg0UnFVRcWu5Tzw-8a9_WCNAe1rjEWe2Lxw_H7Dx5fMkK4GtedKEIs633Q=]
- Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQHk4JGiMT__BnsLs9tJYsY6uQ3TYuNj0SQYSSxd9MlXXpmSzATfntmlpH2r1nJmOncwnpyJ1ZJCHxL59OawldiWkOv28SpI1qL0pdr2e6yFS73CJllLV3JX5CVrgDyjbLamOCIUSTVVIMnEqUQa6LpcyqOuN_ghe2Jlv_]
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2chRaP0QDeiD1tTBU3uBEk1CeW-vIo-6yK2PJKh_Ay1BsI4E1rPo2ThCWAEZrPKGFpYK-OxilnwGpvf4EX3jaMgi1xB9mSUPNtHNrE61jNyN0LYu-nE2CRign-nJ_r7UOqa72E5U0K_JWNg==]
- This compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdZ3smEh7LCmtdNPB5SJ5UPDDlmHt79vsnJV5qyI4VU_YRmYcaNXJq3XCLyfrNw4cr1dsvgclHufXXDSwzTg5C8oOUMe8MAjb3BtJtWMEbiZ-YakDSt_UchIsVQrA1t1YEXgTEF-vsizrRafu-mSvhQWqMqNJuaHxVr0J-BU3nM8=]
- Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qo6iKUHiTK3gGgdXH56RaZEppp-YiQ5vc7QxEUi3_eV8KntIiuJgfck2cphmtKkeR7ErCELzwSpKZcNA0i7PoBvZbnVZr3GDrUbDWkEPwCeRPO0b9Sc9OPxuESKOn6fRrA==]
- Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-TjpyBm863UepLlihX72aP7uyBJmSPsh26tpbx-O__X2KVCv8uXDImvYHXctn-bHW3bHPWpBPXvQ4m4w__Ebog2ev3f6hVMgb7iDMwWow3VNdfUQ6adEPTeXqdMhP_CK_yz8HhVom2xrSjfvdqfgDCruZMG7oQ7MDT0NfvwiIHVFJZ-FEcnUMrk55QaSQdtW89yXbeko23YFwlln366icsfXndYiDaT-aMCk1RzZWjYYsEDyCVaGyrETvzMbuY18mKiU5rkoSVWYtJE5tSIh8jGE-9H5LG8rJxqWTowrRjzpwj61ibCSVER8vjw=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
literature review on substituted biphenyl carboxylic acids
An In-Depth Technical Guide to Substituted Biphenyl Carboxylic Acids: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted biphenyl carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry. Their unique structural features, characterized by a rigid biphenyl core and a reactive carboxylic acid moiety, have enabled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications of this important class of molecules. We will delve into the intricacies of their preparation, explore the nuances of how structural modifications impact biological activity, and highlight their established and emerging roles in drug discovery, with a particular focus on their revolutionary impact on cardiovascular medicine.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
The biphenyl moiety, consisting of two interconnected phenyl rings, provides a rigid and sterically defined framework that is amenable to a wide range of chemical modifications.[1] The introduction of a carboxylic acid group, along with other substituents, imparts specific physicochemical properties that are crucial for biological activity and pharmacokinetic profiles.[2] This combination of a tunable aromatic system and a key acidic functional group has made substituted biphenyl carboxylic acids a "privileged scaffold" in drug design.[3]
Historically, the therapeutic potential of this class of compounds was most prominently realized with the development of the "sartans," a class of angiotensin II receptor blockers (ARBs) that have revolutionized the management of hypertension and other cardiovascular diseases.[4][5] Beyond their role as ARBs, substituted biphenyl carboxylic acids have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscoring the versatility of this chemical architecture.[2][3]
Synthetic Methodologies: Constructing the Biphenyl Core
The creation of the central biphenyl structure is a critical step in the synthesis of these compounds. Several powerful cross-coupling reactions have been developed and refined to efficiently construct this C-C bond, with the Suzuki-Miyaura coupling being the most prominent and widely utilized method.[3]
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Tool
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone for the synthesis of many substituted biphenyl carboxylic acids.[3] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1] Its popularity stems from its high tolerance for a wide variety of functional groups, generally high yields, and the commercial availability of a vast array of starting materials.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of a substituted bromobenzoic acid (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water), add the desired arylboronic acid (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents).[2]
-
Catalyst Addition: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Subsequently, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[2]
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 100°C and monitor the progress of the reaction using thin-layer chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.[2]
Caption: General workflow for the synthesis of substituted biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.
Other Synthetic Routes
While the Suzuki-Miyaura coupling is predominant, other methods have also been employed for the synthesis of biphenyl derivatives:
-
Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires high reaction temperatures.[6][7]
-
Wurtz-Fittig Reaction: This reaction utilizes sodium to couple an aryl halide with an alkyl halide, though its application for biphenyl synthesis is less common in modern synthetic chemistry.[6][7]
-
Friedel-Crafts Acylation: This approach can be used to introduce acyl groups onto a pre-formed biphenyl scaffold, which can then be further manipulated to yield the desired carboxylic acid.[8]
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The biological activity of substituted biphenyl carboxylic acids is exquisitely sensitive to the nature and position of substituents on the biphenyl rings. Extensive SAR studies have been conducted, particularly for the angiotensin II receptor antagonists.
Key Structural Features of Angiotensin II Receptor Blockers (ARBs)
The "sartan" class of ARBs typically possesses a common structural motif: a biphenyl scaffold with an acidic group (often a tetrazole or a carboxylic acid) at the ortho-position of one phenyl ring and an imidazole or a similar heterocyclic group on the other.[4]
-
The Biphenyl-Tetrazole/Carboxylic Acid Moiety: The biphenyl structure serves as a rigid scaffold to correctly orient the functional groups for optimal receptor binding.[5][9] The acidic group, most commonly a tetrazole ring (which acts as a bioisostere for a carboxylic acid), is crucial for mimicking the C-terminal carboxylate of angiotensin II and interacting with the AT1 receptor.[4][9]
-
The Heterocyclic Substituent: The nature of the heterocyclic group and its substituents significantly influences the potency and pharmacokinetic properties of the ARB. For instance, the butyl group in losartan and valsartan plays a key role in binding to a hydrophobic pocket within the receptor.
Table 1: Comparison of Key Structural Features of Common ARBs
| ARB | Key Substituent on Imidazole/Heterocycle | Acidic Group |
| Losartan | n-Butyl, Hydroxymethyl, Chloro | Tetrazole |
| Valsartan | n-Pentyl | Carboxylic Acid |
| Irbesartan | Spirocyclopentane | Tetrazole |
| Candesartan | Ethoxycarbonyl, Benzimidazole | Tetrazole |
| Telmisartan | Benzimidazole | Carboxylic Acid |
Data compiled from multiple sources.[4][5][10]
Caption: Key pharmacophoric elements of angiotensin II receptor blockers.
Therapeutic Applications: From Hypertension to Emerging Fields
The clinical utility of substituted biphenyl carboxylic acids is well-established, with ongoing research continually uncovering new therapeutic possibilities.
Angiotensin II Receptor Blockers (ARBs) in Cardiovascular Disease
ARBs are a mainstay in the treatment of hypertension, heart failure, and diabetic nephropathy.[4] They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[5] This leads to vasodilation, reduced blood pressure, and decreased sodium and water retention.[5]
Caption: Mechanism of action of ARBs in the Renin-Angiotensin-Aldosterone System.
Emerging Therapeutic Areas
The versatility of the substituted biphenyl carboxylic acid scaffold has led to its exploration in a variety of other therapeutic contexts:
-
Anticancer Agents: Certain derivatives have shown promising in vitro activity against various cancer cell lines, such as breast cancer.[2] The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation.
-
Antifungal and Antimicrobial Agents: Biphenyl-4-carboxylic acid esters have demonstrated activity against pathogenic species of Candida.[11] Additionally, other derivatives have shown potential as antibacterial agents by targeting essential bacterial enzymes.[12]
-
Anti-inflammatory Drugs: Fenbufen and Diflunisal are examples of non-steroidal anti-inflammatory drugs (NSAIDs) that are based on a biphenyl carboxylic acid structure.[2]
-
Autophagy Inhibitors: Recent studies have identified biarylacetamides, which can incorporate a biphenyl carboxylic acid moiety, as a novel class of late-stage autophagy inhibitors, a process implicated in various diseases including cancer.[13]
Conclusion and Future Directions
Substituted biphenyl carboxylic acids are a testament to the power of scaffold-based drug design. From their well-entrenched role in managing cardiovascular disease to their emerging potential in oncology and infectious diseases, this class of compounds continues to be a fertile ground for therapeutic innovation. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, as well as the use of computational modeling to refine SAR and design next-generation therapeutics with enhanced potency and selectivity.
References
- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (n.d.). ResearchGate.
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041-19070.
- Higuchi, S., Ohtsu, H., Suzuki, H., Shirai, H., Frank, G. D., & Eguchi, S. (2012). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. Hypertension Research, 35(7), 714-721.
- Lou, C., Pan, S., Yu, X., & Zhu, Y. (2022). Chemical structures of various angiotensin II receptor blockers.
- Chemical structures of the main angiotensin receptor blockers (ARB) used in therapeutics. (n.d.). ResearchGate.
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
- Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.
- Ashton, M. J., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 36(5), 591-609.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-845.
- Byron, D. J., Gray, G. W., & Wilson, R. C. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace.
- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted deriv
- Biarylacetamides: a novel class of late-stage autophagy inhibitors. (n.d.). Taylor & Francis Online.
- Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9688-9697.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025).
- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.). ResearchGate.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018).
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. Biphenyl scaffolds, in particular, are prevalent in a myriad of pharmacologically active compounds and functional materials. This guide provides an in-depth, technical walkthrough for the structural elucidation of a specific biphenyl derivative, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. We will navigate a multi-technique analytical workflow, grounded in the principles of spectroscopic and spectrometric analysis, to unambiguously confirm the molecular structure of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust and logical framework for structural verification.
Foundational Analysis: The Expected Structure and Initial Considerations
Before embarking on any experimental analysis, it is paramount to have a clear hypothesis of the target structure. For this compound, the expected structure is:
Key structural features to verify include:
-
A biphenyl core.
-
A carboxylic acid group at the 3-position of one phenyl ring.
-
A fluorine atom at the 5-position of the same phenyl ring.
-
A methyl group at the 3'-position of the second phenyl ring.
Our analytical strategy will be designed to confirm the presence and connectivity of these specific features.
The Analytical Workflow: A Multi-pronged Approach
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The proposed workflow is as follows:
By systematically analyzing the data from each technique, we can build a comprehensive and self-consistent picture of the molecule that validates the proposed structure of this compound.
References
-
Libretexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
de Aguiar, P. M., et al. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Doroshenko, A. O., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85, 45-51. [Link]
-
Gerothanassis, I. P. (2010). Principles and Topical Applications of 19F NMR Spectrometry. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 95-194. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
Methodological & Application
Application Note: Evaluating the In Vitro Anticancer Potential of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Introduction
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The structural rigidity of the biphenyl group, combined with the functional versatility of the carboxylic acid moiety, allows for fine-tuning of biological activity[1]. 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a synthetic biphenyl derivative. While specific biological activities for this exact compound are not yet extensively documented, its structural similarity to other biphenyls that exhibit anticancer properties suggests its potential as a subject for oncological research[2].
This document provides a detailed experimental protocol for evaluating the in vitro cytotoxic and antiproliferative effects of this compound. As a hypothetical application, we will focus on its assessment against human breast cancer cell lines, a context where other biphenyl carboxylic acids have shown notable activity[2]. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability[3][4].
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₁FO₂ | [5] |
| Molecular Weight | 230.23 g/mol | [5] |
| Predicted Boiling Point | 392.3 ± 30.0 °C | [5] |
| Predicted Density | 1.226 ± 0.06 g/cm³ | [5] |
| Structure | ![]() | [3] |
Principle of the MTT Cytotoxicity Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. The core principle involves the enzymatic conversion of a water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells. The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells. The addition of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), dissolves these crystals, producing a colored solution whose absorbance is directly proportional to the number of viable cells[1]. A decrease in signal upon treatment with the test compound indicates a reduction in cell viability.
Caption: Principle of the MTT assay for cell viability.
Experimental Protocol: In Vitro Cytotoxicity Screening
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against human breast cancer cell lines MCF-7 and MDA-MB-231[2][5].
PART 1: Preparation of Reagents and Compound
-
Cell Culture Medium: Prepare complete growth medium as required for the specific cell line. For MCF-7 and MDA-MB-231, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is commonly used[6].
-
Compound Stock Solution (10 mM):
-
Rationale: Dimethyl Sulfoxide (DMSO) is the solvent of choice for many organic compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous media. A high-concentration stock solution minimizes the volume of solvent added to the cell culture, thereby reducing potential solvent-induced toxicity[7].
-
Procedure: a. Accurately weigh 2.30 mg of this compound (MW = 230.23 g/mol ). b. Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO to create a 10 mM stock solution[8]. c. Vortex thoroughly to ensure complete dissolution. If solubility is an issue, gentle warming (up to 37°C) or sonication can be applied, but care must be taken to avoid compound degradation[9]. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[7].
-
-
MTT Reagent (5 mg/mL):
-
Procedure: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL[4].
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store in a light-protected container at 4°C for up to one month.
-
PART 2: Cell Seeding and Treatment
Caption: Workflow for cell seeding and compound treatment.
-
Cell Seeding: a. Culture MCF-7 or MDA-MB-231 cells until they reach 70-80% confluency (logarithmic growth phase)[4]. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete medium[4][6]. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery[4].
-
Compound Treatment: a. On the day of treatment, thaw a 10 mM stock aliquot of the compound. b. Prepare a series of working solutions by serially diluting the stock solution in complete culture medium. A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM. c. Crucial Control: Ensure the final concentration of DMSO in the highest concentration well does not exceed 0.5% to prevent solvent toxicity. Prepare a "vehicle control" well containing medium with the same final DMSO concentration as the highest treatment dose[7]. d. Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound (or vehicle control) to the respective wells. Include "medium only" wells as a background control. e. Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
PART 3: MTT Assay and Data Acquisition
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[4].
-
Formazan Solubilization: a. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom. b. Add 100-150 µL of DMSO to each well to dissolve the crystals[6][10]. c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan[10].
-
Absorbance Measurement: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm[1]. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control.
-
Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Where:
-
OD_Treated is the absorbance of the wells with cells and the test compound.
-
OD_VehicleControl is the average absorbance of the wells with cells and DMSO vehicle.
-
OD_Blank is the average absorbance of the wells with medium only.
-
-
-
Determine IC₅₀ Value:
-
The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
-
Plot the Percent Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or similar) to fit a dose-response curve and calculate the precise IC₅₀ value[1].
-
| Treatment Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control (0 µM) | 1.250 | 100% |
| 0.1 | 1.215 | 97.2% |
| 1 | 1.050 | 84.0% |
| 10 | 0.688 | 55.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.125 | 10.0% |
| Blank (Media Only) | 0.050 | - |
| Caption: Example data table for calculating cell viability. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related biphenyl compounds can cause skin and eye irritation[4]. Standard laboratory safety precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]
-
MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were... (n.d.). ResearchGate. [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]
-
An Azoreductase-Activated Self-monitoring Prodrug for Chemiluminescence Imaging and Safe Chemotherapy Breast Cancer. (2025). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
Applications of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical knowledge and practical, field-proven protocols. We will delve into the rationale behind experimental designs, ensuring that each protocol is presented as a self-validating system.
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The inherent rigidity of the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions.[1] This has led to their investigation as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among others.[1][2] The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[3]
Part 1: Potential Therapeutic Applications & Underlying Mechanisms
Based on the broader class of fluorinated biphenyl carboxylic acid derivatives, this compound is a promising candidate for investigation in two primary therapeutic areas: anti-inflammatory applications and the treatment of hyperuricemia.
Anti-Inflammatory Activity
The biphenyl carboxylic acid structure is a well-established pharmacophore for anti-inflammatory agents, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal belonging to this class.[4][5]
Mechanism of Action: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] These enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, biphenyl carboxylic acid derivatives can effectively reduce the inflammatory cascade. The fluorine substituent on this compound may enhance its binding affinity to the active site of COX enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Urate Transporter 1 (URAT1) Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Urate Transporter 1 (URAT1), a protein located in the renal proximal tubules, plays a crucial role in the reabsorption of uric acid from urine back into the bloodstream.[7] Inhibition of URAT1 is a validated therapeutic strategy to lower serum uric acid levels.[7] Biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[8]
Mechanism of Action: this compound, as a URAT1 inhibitor, would competitively block the binding of uric acid to the transporter. This prevents the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction of serum uric acid levels.
Caption: Mechanism of URAT1 Inhibition in the Kidney.
Part 2: Synthesis and Characterization
The synthesis of this compound and its analogs is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms the crucial carbon-carbon bond between two aryl moieties.
General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the synthesis of this compound.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%) to the flask.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and acidify with HCl (e.g., 1M solution) to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: In Vitro Biological Evaluation Protocols
The following protocols are standard methods for assessing the anti-inflammatory and URAT1 inhibitory potential of compounds like this compound.
Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| COX-1/COX-2 Selectivity | The ratio of the IC₅₀ value for COX-1 to the IC₅₀ value for COX-2. A higher ratio indicates greater selectivity for COX-2. |
Protocol: In Vitro URAT1 Inhibition Assay ([¹⁴C]Uric Acid Uptake)
This assay measures the inhibition of uric acid uptake in cells expressing the URAT1 transporter.[7]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Mock-transfected HEK293 cells (for background control)
-
[¹⁴C]Uric acid
-
Unlabeled uric acid
-
Test compound (this compound)
-
Reference inhibitor (e.g., Benzbromarone, Lesinurad)[10]
-
Hanks' Balanced Salt Solution (HBSS) or a similar buffer
-
Cell lysis buffer
-
Scintillation cocktail
-
24-well plates
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration should be ≤0.5%.[7]
-
Pre-incubation:
-
Wash the cell monolayers twice with pre-warmed (37°C) assay buffer.
-
Add the assay buffer containing the desired concentration of the test compound or vehicle control to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.[7]
-
-
Uptake Reaction:
-
Prepare the uptake solution containing [¹⁴C]uric acid and unlabeled uric acid.
-
Initiate the uptake by adding the pre-warmed uptake solution to each well.
-
Incubate at 37°C for a short period (e.g., 5 minutes).[7]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution.
-
Immediately wash the cells three times with ice-cold assay buffer.[7]
-
Lyse the cells by adding cell lysis buffer and incubating at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = Radioactivity in hURAT1-HEK293 cells with the test compound.
-
Uc = Radioactivity in hURAT1-HEK293 cells with the vehicle control.
-
U₀ = Radioactivity in mock-transfected cells (background).[7]
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
| Compound | Reported IC₅₀ (URAT1) |
| Benzbromarone | 0.22 µM[10] |
| Lesinurad | 3.5 µM[10] |
| Probenecid | 22 µM[10] |
Part 4: Concluding Remarks
This compound represents a molecule of significant interest within the broader class of biphenyl carboxylic acid derivatives. Its structural features suggest potential therapeutic applications as both an anti-inflammatory agent and a URAT1 inhibitor for the management of hyperuricemia and gout. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of this and related compounds. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.
References
- BenchChem. (2025).
- Wirnitzer, U., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- Pérez-Sánchez, A., et al. (2022).
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 52-56.
- Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advances in Medical and Pharmaceutical Sciences, 25(2), 1-14.
- Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 338(4), 167-174.
- Slideshare. (n.d.).
- ResearchGate. (2019). (PDF)
- BenchChem. (n.d.). 3'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid.
- ResearchGate. (n.d.).
- ChemBK. (2024). 1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-4'-hydroxy-.
- ACS Publications. (n.d.).
- Scirp.org. (n.d.).
- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- University of Glasgow. (2010).
- PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- PMC. (2016).
- PubChem. (n.d.). Flurbiprofen.
- PubChem. (n.d.).
- MedchemExpress.com. (n.d.).
- ChemicalBook. (n.d.). 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6.
- ACS Publications. (2023).
- PubChem. (n.d.). 3'-Methyl-biphenyl-3-carboxylic acid.
- PMC. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.
- PubMed. (n.d.).
- Taylor & Francis Online. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
- BLD Pharm. (n.d.). 3'-Methyl-3-biphenylcarboxylic acid.
- Asian Journal of Green Chemistry. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- PubMed. (n.d.).
- MDPI. (2023).
- PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid as a building block in organic synthesis
Application Notes & Protocols: 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
A Versatile Building Block for Advanced Organic Synthesis
Introduction: this compound is a highly functionalized biaryl compound that serves as a strategic building block in modern organic synthesis. Its unique architecture, featuring a rigid biphenyl core, a versatile carboxylic acid handle, a metabolically robust fluorine atom, and a modulating methyl group, makes it an attractive starting material for the synthesis of complex molecules. This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, with a focus on its utility in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom can significantly enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity, a common strategy in drug design.[1][2] The carboxylic acid group provides a reactive site for a wide array of chemical transformations, enabling its incorporation into larger, more complex structures.
Physicochemical Properties & Data
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. The data below has been compiled for easy reference.
| Property | Value |
| CAS Number | 1242336-54-4[3][4] |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Data not consistently available; requires experimental determination. |
| Solubility | Soluble in common organic solvents like DMF, DMSO, MeOH, THF. Limited solubility in water. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biphenyl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This protocol provides a reliable pathway to synthesize this compound from commercially available starting materials.
Synthesis Workflow Diagram
Caption: Workflow for Suzuki-Miyaura synthesis.
Experimental Protocol
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 equiv)
-
3-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-fluorobenzoic acid (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the 1,4-dioxane:water solvent mixture (4:1). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst. The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[9]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up and Extraction: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities. The product, being a carboxylate salt under these basic conditions, will remain in the aqueous phase.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of ~2. A precipitate of the desired carboxylic acid product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
Expert Insights & Causality:
-
The Role of the Base: The carbonate base is essential for the transmetalation step of the catalytic cycle. It converts the boronic acid to a more nucleophilic boronate species, which readily transfers its aryl group to the palladium center.
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources like Pd/C can also be effective and may offer advantages in terms of cost and ease of removal post-reaction.[9] For green chemistry applications, specialized water-soluble catalysts have been developed to facilitate reactions in purely aqueous media.[5][6]
-
Unprotected Carboxylic Acid: It was once believed that Suzuki couplings required protection of acidic functional groups like carboxylic acids. However, it is now well-established that these reactions proceed efficiently with the free acid, simplifying the synthetic route.[8]
Applications as a Synthetic Building Block
The true utility of this compound lies in the reactivity of its carboxylic acid group, which serves as a gateway to a multitude of other functional groups.
Amide Bond Formation: Accessing Bioactive Scaffolds
The conversion of the carboxylic acid to an amide is arguably its most important application, as the amide bond is a cornerstone of peptide chemistry and pharmaceutical structure.
Protocol: HATU-Mediated Amide Coupling
-
Activation: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 20-30 minutes at room temperature to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.
Caption: Workflow for amide bond formation.
Other Key Transformations
-
Esterification: The carboxylic acid can be readily converted to esters via Fischer esterification (refluxing with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base. Esters are often used as prodrugs to improve bioavailability.[10]
-
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, providing a different synthetic handle for further elaboration.
-
Conversion to Acyl Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a highly reactive acyl chloride. This intermediate can then be used in a variety of reactions, including Friedel-Crafts acylations.
Relevance in Drug Discovery & Medicinal Chemistry
The structural motifs within this compound are highly relevant to modern drug design. Biphenyl carboxylic acids have been identified as potent inhibitors for targets like URAT1, which is implicated in hyperuricemia and gout.[11]
Caption: Structural features and their drug design benefits.
-
Fluorine's Role: The introduction of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability.[1] The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the molecule's in vivo half-life. Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups and participate in favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.[2]
-
The Carboxylic Acid Anchor: This group is often crucial for a molecule's pharmacodynamic profile. It can act as a hydrogen bond donor and acceptor or, in its deprotonated carboxylate form, form strong ionic bonds (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in a protein's active site, anchoring the molecule for optimal binding.
-
Applications in Development: Derivatives of fluorinated biphenyls have been explored for various therapeutic areas, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[1] and as potential anticancer agents.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated building block engineered for efficiency and purpose. Its synthesis is robust and scalable via Suzuki-Miyaura coupling, and its functional handles provide access to a diverse range of chemical space. For researchers in drug discovery and materials science, this compound offers a reliable starting point for the development of novel, high-performance molecules.
References
-
Dunn, P. J., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(2), 110-114. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
-
Liu, W., et al. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Zhan, P., et al. (2018). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 8(4), 585-596. [Link]
-
Beijing Synthink Technology Co., Ltd. (n.d.). This compound. synthink.com. [Link]
-
Pathmasiri, W., et al. (2021). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. Molecules, 26(11), 3381. [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3894. [Link]
-
Kaci, M., et al. (2020). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Molecules, 25(16), 3708. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Wang, W. (2018). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). ResearchGate. [Link]
-
Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7401. [Link]
Sources
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1242336-54-4 [chemicalbook.com]
- 4. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajgreenchem.com [ajgreenchem.com]
Application Note & Protocols: Characterizing 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid as a Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulator
Introduction
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a novel small molecule with a biphenyl carboxylic acid scaffold, a common structural motif in modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). The PPARs (subtypes α, β/δ, and γ) are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] As such, they are significant therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia.[1][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute assays to characterize the potential activity of this compound as a PPAR modulator. We will detail two orthogonal, industry-standard assay formats: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to assess direct binding and coregulator recruitment, and a cell-based reporter assay to confirm functional activity in a cellular context.
Scientific Rationale and Assay Strategy
Given the structural characteristics of this compound, a logical first step is to investigate its potential interaction with the PPAR family of nuclear receptors. Our strategy is designed to be a self-validating cascade, moving from a direct, target-engagement assay to a functional, cell-based readout.
-
Primary Screen (Biochemical): TR-FRET Coregulator Recruitment Assay. This assay will determine if the compound can induce the conformational change in the PPAR ligand-binding domain (LBD) necessary for interaction with coregulator peptides. This provides a direct measure of agonist or antagonist potential at the molecular level.[5][6]
-
Secondary Screen (Cell-Based): Luciferase Reporter Assay. This assay will confirm whether the compound can engage the full-length PPAR within a living cell, form a heterodimer with the Retinoid X Receptor (RXR), bind to PPAR response elements (PPREs) in the DNA, and drive the transcription of a reporter gene.[4][7][8] This provides crucial information on cell permeability and functional efficacy.
Part 1: TR-FRET Coregulator Recruitment Assay
This biochemical assay quantifies the ability of a test compound to modulate the interaction between a PPAR Ligand Binding Domain (LBD) and a coregulator peptide. Agonists will promote the recruitment of a coactivator peptide, while antagonists will block this interaction.
Principle of the TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.[5] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein or Cy5) when they are in close proximity.[6][9][10]
In our proposed assay, the PPAR-LBD is tagged (e.g., with GST), and a Terbium-labeled anti-tag antibody serves as the donor. A fluorescein-labeled coregulator peptide acts as the acceptor. When the test compound (an agonist) binds to the PPAR-LBD, it induces a conformational change that promotes the binding of the coregulator peptide.[5] This brings the donor and acceptor fluorophores close enough for FRET to occur, resulting in a high TR-FRET signal.
dot
Caption: TR-FRET assay principle for agonist identification.
Protocol: TR-FRET PPAR Coregulator Recruitment Assay
Materials and Reagents:
-
Test Compound: this compound
-
PPAR-LBD: Recombinant, GST-tagged (for each subtype: α, β/δ, γ)
-
Coregulator Peptide: Fluorescein-labeled coactivator peptide (e.g., PGC1α or SRC-1 fragment)
-
Antibody: Terbium-labeled anti-GST antibody
-
Assay Buffer: As recommended by reagent suppliers
-
Positive Control: Known PPAR agonist for each subtype (e.g., GW7647 for PPARα, GW0742 for PPARβ/δ, Rosiglitazone for PPARγ)
-
Microplates: 384-well, low-volume, black, non-binding surface
-
Plate Reader: Capable of TR-FRET measurements (e.g., with a flashlamp excitation source)
Step-by-Step Methodology:
-
Compound Preparation:
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or control to the appropriate wells of the 384-well plate.
-
Include "no compound" (DMSO vehicle) wells for baseline and "no enzyme" controls.
-
-
Reagent Addition:
-
Prepare a master mix of PPAR-LBD in assay buffer.
-
Add 8 µL of the PPAR-LBD solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Prepare a master mix of the Fluorescein-coactivator peptide and Terbium anti-GST antibody in assay buffer.
-
Add 10 µL of this mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Set the reader to excite at ~340 nm and measure emissions at ~495 nm (Terbium) and ~520 nm (Fluorescein).[5] A time delay of 50-100 µs before reading is crucial to reduce background fluorescence.[5][9]
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 520 nm / Emission at 495 nm) * 1000
-
-
Normalize Data:
-
Normalize the data to the positive control (e.g., Rosiglitazone for PPARγ) and vehicle control.
-
-
Generate Dose-Response Curves:
-
Plot the normalized TR-FRET ratio against the log of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
| Parameter | Description |
| EC50 | The molar concentration of an agonist that produces 50% of the maximum possible effect. |
| Z'-factor | A statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS. |
Part 2: Cell-Based PPAR Reporter Assay
This assay measures the ability of the test compound to activate the full-length PPAR in a cellular environment, leading to the expression of a reporter gene.
Principle of the Reporter Assay
This assay utilizes a mammalian cell line that has been engineered to stably express a full-length human PPAR subtype.[7][11] These cells also contain a reporter plasmid where the firefly luciferase gene is under the control of a promoter with PPAR response elements (PPREs).[8] When an agonist like this compound enters the cell and binds to PPAR, the receptor forms a heterodimer with RXR. This complex then binds to the PPREs and drives the transcription of the luciferase gene.[4] The amount of luciferase produced, which is quantified by adding a substrate and measuring the resulting luminescence, is directly proportional to the activation of the PPAR pathway.[8]
Sources
- 1. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARgamma (human) Reporter Assay Kit | Indigo Biosciences | Biomol.com [biomol.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
Application Note: A Hierarchical Screening Strategy for 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid Derivatives
Abstract
Biphenyl carboxylic acid derivatives are recognized as a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities.[1] This application note presents a comprehensive, multi-tiered strategy for the biological screening of a novel library of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid derivatives. The proposed workflow is designed to efficiently identify lead compounds with potential therapeutic value in oncology and inflammatory diseases by systematically assessing cytotoxicity, target engagement, and mechanism of action. We provide detailed, field-proven protocols for primary cytotoxicity screening and subsequent secondary assays targeting the NF-κB and COX-2 pathways, which are critically implicated in both cancer and inflammation.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction: The Rationale for a Hierarchical Screening Approach
The discovery of novel therapeutic agents requires a systematic process that can efficiently sift through numerous candidates to identify those with the highest potential. The biphenyl scaffold is of particular interest due to the structural rigidity and synthetic tractability that allow for the creation of diverse chemical libraries.[1] Derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents, among other activities.[7]
A hierarchical or tiered screening approach is the most logical and resource-effective method for evaluating a new compound library. This strategy begins with a broad, high-throughput primary assay to identify "hits"—compounds that exhibit any desired biological activity. These hits are then advanced to more specific, lower-throughput secondary assays to elucidate their mechanism of action and confirm their therapeutic potential.
This guide focuses on a screening cascade designed to identify compounds that may act as anti-inflammatory or anti-cancer agents by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB transcription factor family is a master regulator of inflammation, immunity, cell survival, and proliferation.[2][5] Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers, making it a prime therapeutic target.[4][6] Additionally, we will assess the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a downstream target of NF-κB signaling.[8][9]
Caption: Figure 2: Canonical NF-κB Signaling Pathway.
Protocol: NF-κB Reporter Gene Assay
This assay uses a cell line (e.g., HEK293-NF-κB-luc) that is stably transfected with a luciferase reporter gene under the control of an NF-κB response element. [10]Inhibition of the pathway results in a decrease in luciferase expression, which can be quantified.
Materials:
-
HEK293-NF-κB-luc reporter cell line
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Recombinant human TNF-α (stimulant)
-
"Hit" compounds from primary screen
-
Bay 11-7082 (positive control inhibitor)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ HEK293-NF-κB-luc cells in 100 µL of medium per well into a 96-well white plate and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of hit compounds and Bay 11-7082. Add them to the cells and incubate for 1 hour. Include vehicle controls.
-
Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Shake briefly and measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated vehicle control. Determine the IC50 value using non-linear regression.
Protocol: COX-2 Inhibition Assay
This biochemical assay measures the ability of a compound to directly inhibit the activity of purified COX-2 enzyme. A common method is a colorimetric assay that measures the peroxidase activity of COX-2. [8][11] Materials:
-
Purified human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
"Hit" compounds from primary screen
-
Celecoxib (positive control inhibitor)
-
96-well plate and microplate reader
Procedure: (Based on commercially available kits)[11][12]
-
Reagent Preparation: In a 96-well plate, add Reaction Buffer, Heme, and the COX-2 enzyme to designated wells.
-
Inhibitor Incubation: Add serial dilutions of the hit compounds and Celecoxib to the wells. Add vehicle (DMSO) to the "100% activity" control wells. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the colorimetric substrate followed immediately by Arachidonic Acid to all wells to start the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5 minutes to determine the reaction rate.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Example Secondary Screening Data
| Compound ID | NF-κB Reporter IC50 (µM) | COX-2 Inhibition IC50 (µM) | Primary Cytotoxicity IC50 (µM) |
| Derivative A | 2.5 | 15.7 | 5.2 |
| Bay 11-7082 | 1.8 | > 50 | 4.5 |
| Celecoxib | 22.1 | 0.8 | > 100 |
Interpretation:
-
Derivative A shows potent inhibition of the NF-κB pathway at a concentration below its cytotoxic IC50. This suggests its anti-proliferative effect may be mediated, at least in part, through this pathway. It also shows moderate, direct inhibition of COX-2. This dual-activity profile is highly desirable.
-
The controls, Bay 11-7082 (NF-κB inhibitor) and Celecoxib (COX-2 inhibitor), behave as expected, validating the assays.
Conclusion and Next Steps
This hierarchical screening application note provides a robust framework for the efficient evaluation of this compound derivatives. By progressing from a broad cytotoxicity screen to specific, mechanism-based assays, this workflow enables the prioritization of compounds with desirable therapeutic profiles. A compound like "Derivative A," which demonstrates selective cytotoxicity against cancer cells and potent inhibition of the therapeutically relevant NF-κB pathway, represents a high-quality lead candidate. Subsequent steps would involve further mechanistic studies (e.g., Western blotting for IκBα degradation), in vitro ADME/Tox profiling, and eventual evaluation in preclinical in vivo models of inflammation or cancer.
References
-
Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer Immunology Research, 2(9), 823-830. [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. [Link]
-
Seth,i G., Sung, B., & Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–71. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.[Link]
-
Tan, X., & Xia, B. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]
-
de Groot, P. J., & Vriend, G. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 173, 935-941. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories.[Link]
-
Sun, S. C. (2023). NF-κB in inflammation and cancer. Nature Reviews Cancer. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.[Link]
-
Maresca, G., et al. (2023). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157. [Link]
-
Pérez-Recalde, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2329. [Link]
-
Kumar, V., & Vanisree, M. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 11(8), 001-010. [Link]
-
Siddiqui, A. (2018). Screening models for inflammatory drugs. Slideshare.[Link]
-
Deep, A., & Kumar, P. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3595. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 143-155. [Link]
-
Vogel, H. G. (Ed.). (2002). Screening Methods for Antiinflammatory Agents. In Drug Discovery and Evaluation: Pharmacological Assays. Springer. [Link]
-
Zarrow, A. L., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]
-
Aslantürk, A. (2018). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Turkish Journal of Pharmaceutical Sciences, 15(1), 41-47. [Link]
-
Deep, A., & Kumar, P. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3595. [Link]
-
Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(10), 1245-1259. [Link]
-
Shapiro, A. B. (2015). Answer to "Does anyone know a protocol for measuring COX2 activity?". ResearchGate.[Link]
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Amide Coupling with 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the amide coupling of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a molecular scaffold of interest in medicinal chemistry. Recognizing the potential challenges posed by both steric hindrance from the 3'-methyl group and electronic effects from the 5-fluoro substituent, this document outlines a robust and optimized protocol. The recommended methodology centers on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for its rapid kinetics and suppression of racemization.[1] This guide will detail the mechanistic rationale, step-by-step experimental procedures, troubleshooting strategies, and data presentation to enable researchers to successfully synthesize amide derivatives of this biphenyl carboxylic acid.
Introduction: Navigating the Challenges of Substituted Biphenyl Amide Synthesis
The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical and materials science.[2][3] The specific substrate, this compound, presents unique considerations for amide coupling. The biphenyl core provides a rigid scaffold, while the substituents can influence reactivity.
-
Steric Hindrance: The methyl group at the 3' position can introduce steric bulk around the carboxylic acid, potentially impeding the approach of the amine nucleophile.[4] This can lead to slower reaction rates or incomplete conversion.[5]
-
Electronic Effects: The fluorine atom at the 5-position is an electron-withdrawing group. While this can increase the acidity of the carboxylic acid proton, it may also influence the electronic nature of the carbonyl carbon, affecting its susceptibility to nucleophilic attack.[6]
Given these factors, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity. Carbodiimide-based reagents like DCC or EDC are common but can sometimes be less effective for sterically hindered substrates and may require additives like HOBt to suppress side reactions.[3][7] In contrast, uronium/aminium salt-based reagents, such as HATU, are often superior for challenging couplings due to the formation of a highly reactive OAt-active ester intermediate.[1][8]
This guide, therefore, focuses on a HATU-mediated protocol, providing a reliable starting point for the synthesis of a diverse range of amides from this compound.
Mechanistic Rationale: The HATU-Mediated Pathway
The efficacy of HATU in promoting amide bond formation stems from a well-defined, multi-step mechanism that efficiently activates the carboxylic acid.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols: 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Advanced Material Science
Abstract: This technical guide provides an in-depth exploration of the potential applications of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid in material science. While direct applications of this specific molecule are still emerging, this document synthesizes data from related biphenyl carboxylic acid derivatives to propose its use in the development of high-performance polymers and liquid crystal formulations. Detailed, field-proven protocols are presented to guide researchers in exploring the unique properties imparted by the fluorine and methyl substitutions on the biphenyl core.
Introduction: The Biphenyl Carboxylic Acid Scaffold in Material Science
Biphenyl carboxylic acids are a class of organic molecules renowned for their rigid, planar structure, which imparts exceptional thermal stability and desirable optical properties to materials. The biphenyl backbone is a key structural motif in the design of liquid crystals, high-performance polymers, and specialty coatings. The introduction of functional groups, such as the carboxylic acid moiety, provides a reactive handle for polymerization and derivatization, allowing for the fine-tuning of material properties.
The subject of this guide, this compound, presents a unique combination of substituents. The fluorine atom can enhance thermal stability, influence molecular packing, and modify electronic properties through its high electronegativity.[1] The methyl group, on the other hand, can affect solubility and the mesophase behavior in liquid crystalline applications. This guide will explore the hypothetical, yet scientifically grounded, applications of this molecule in two key areas: high-performance polymers and liquid crystals.
Proposed Application I: High-Performance Aromatic Polyesters
The rigid structure of this compound makes it an excellent candidate as a monomer for the synthesis of high-performance aromatic polyesters. These polymers are sought after for their high thermal stability, mechanical strength, and chemical resistance, finding use in aerospace, electronics, and automotive industries.[2] The fluorine substituent is anticipated to enhance the polymer's thermal stability and reduce its dielectric constant, a desirable property for electronic applications.
Rationale for Experimental Design
The following protocol details the synthesis of a copolyester of this compound with terephthalic acid and ethylene glycol. Terephthalic acid is a common co-monomer that maintains the aromatic character of the polymer backbone, while ethylene glycol is a flexible diol that can improve processability. The ratio of the biphenyl monomer to terephthalic acid can be varied to fine-tune the final properties of the polymer.
Experimental Protocol: Synthesis of a Copolyester
Objective: To synthesize a copolyester incorporating this compound and characterize its thermal properties.
Materials:
-
This compound
-
Terephthalic acid
-
Ethylene glycol
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle with temperature controller
-
Vacuum pump
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Esterification:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and distillation apparatus, combine this compound (0.1 mol), terephthalic acid (0.9 mol), and ethylene glycol (2.2 mol).
-
Add zinc acetate (0.1% by weight of total acids) as an esterification catalyst.
-
Heat the mixture under a slow stream of nitrogen gas to 180-220°C.
-
Water will be produced as a byproduct and should be distilled off. The reaction is complete when the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Add antimony trioxide (0.05% by weight of total acids) as a polycondensation catalyst.
-
Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 torr.
-
Ethylene glycol will be distilled off as the polymerization proceeds.
-
Continue the reaction until the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
-
Purification:
-
Cool the reactor and extrude the polymer.
-
Dissolve the polymer in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane).
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter and dry the polymer under vacuum at 80°C for 24 hours.
-
Characterization
The resulting polymer should be characterized to determine its properties.
| Property | Technique | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | High molecular weight distribution indicative of successful polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature, likely exceeding 400°C, demonstrating excellent thermal stability. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A high Tg, reflecting the rigidity of the polymer backbone. |
| Structure Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) | Spectra confirming the presence of ester linkages and the incorporation of the biphenyl monomer. |
Proposed Application II: Liquid Crystal Formulations
The elongated and rigid nature of biphenyl derivatives makes them fundamental components in liquid crystal displays (LCDs).[3] The introduction of a lateral fluorine atom in this compound can significantly influence the mesophase behavior, dielectric anisotropy, and viscosity of a liquid crystal mixture. The carboxylic acid group can be esterified with various alcohols to produce a range of liquid crystalline compounds with different properties.
Rationale for Experimental Design
This protocol describes the synthesis of an ester derivative of this compound and a long-chain alcohol (e.g., 1-octanol). The resulting ester is expected to exhibit liquid crystalline properties. The choice of the long alkyl chain is intended to promote the formation of smectic or nematic phases.
Experimental Protocol: Synthesis of a Liquid Crystalline Ester
Objective: To synthesize an ester of this compound and investigate its liquid crystalline properties.
Materials:
-
5-Fluoro-3'-methylbhenyl-3-carboxylic acid
-
1-Octanol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve this compound (1 eq.) in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve 1-octanol (1.1 eq.) and pyridine (1.2 eq.) in dry DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization of Mesophase Behavior
The purified ester should be analyzed to determine its liquid crystalline properties.
| Technique | Purpose | Expected Observations |
| Polarizing Optical Microscope (POM) with Hot Stage | To visually identify liquid crystalline phases and their textures. | Observation of birefringent textures (e.g., Schlieren, focal conic) upon heating and cooling, indicating the presence of nematic or smectic phases. |
| Differential Scanning Calorimetry (DSC) | To determine the transition temperatures and enthalpies of the phase transitions. | Endothermic and exothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. |
Visualization of Concepts
To better illustrate the proposed applications, the following diagrams outline the molecular structure and the synthetic workflow.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis of a high-performance copolyester.
Conclusion and Future Outlook
This compound is a promising but underexplored molecule in material science. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock its potential. The unique substitution pattern on the biphenyl core suggests that it could be a valuable building block for a new generation of advanced materials with tailored properties. Further research should focus on the synthesis of a wider range of polymers and liquid crystals derived from this molecule and a thorough investigation of their structure-property relationships.
References
- Vertex AI Search. (2025).
- Google Patents. (n.d.). Biphenyl carboxylic esters and their use as liquid crystal materials.
-
Wiley Periodicals LLC. (2020). Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. Journal of Applied Polymer Science, 138(16). [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Retrieved from [Link]
- Liquid Crystals and their Application Russian Journal. (2023).
-
Royal Society of Chemistry. (n.d.). Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites. Retrieved from [Link]
-
PubMed Central. (n.d.). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
Sources
Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds
An Application Guide for the Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid Analogs via Suzuki-Miyaura Cross-Coupling
Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active compounds and high-performance materials.[1][2] The structural rigidity of the biphenyl unit, combined with the versatile reactivity of the carboxylic acid group, enables the creation of molecules with finely tuned biological and physical properties.[2] These derivatives have been successfully developed as anti-inflammatory, anti-cancer, and antihypertensive agents, among other therapeutic applications.[1][2][3] this compound and its analogs are of particular interest as they combine the biphenyl core with fluorine and methyl substituents, which can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.
This document provides a comprehensive guide for the synthesis of these analogs, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
Synthetic Strategy: The Suzuki-Miyaura Coupling Advantage
The formation of the central carbon-carbon bond between the two aryl rings is the key step in synthesizing biphenyl structures. Among various methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent choice for its efficiency, functional group tolerance, and relatively mild reaction conditions.[4][5][6] The reaction couples an organoboron species (typically a boronic acid) with an organohalide.[6]
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron species (Ar²-B(OR)₂), facilitating the transfer of the second aryl group (Ar²) from the boron atom to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical and can be tailored to optimize yield and purity, with greener alternatives to traditional solvents being actively explored.[7][8]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound from 3-bromo-5-fluorobenzoic acid and 3-methylphenylboronic acid. This serves as a representative example that can be adapted for various analogs by substituting the starting materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Notes |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 | 2.19 g | Starting aryl halide |
| 3-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 12.0 | 1.63 g | Coupling partner (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.20 | 231 mg | Catalyst (2 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 30.0 | 4.15 g | Base (3.0 eq) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | Solvent |
| Deionized Water | H₂O | 18.02 | - | 10 mL | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | Extraction solvent |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | - | As needed | For acidification |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Drying agent |
Experimental Workflow
Figure 2: General experimental workflow for synthesis and analysis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorobenzoic acid (2.19 g, 10.0 mmol), 3-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).[1]
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to create an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to air.[9]
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.[1]
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to degas the solvents, which helps maintain catalyst activity.
-
-
Suzuki Coupling Reaction:
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of ethyl acetate/hexanes. The reaction is generally complete within 4-16 hours.[1]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting bromobenzoic acid), cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove non-acidic impurities like triphenylphosphine oxide. Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of ~2 with 2M HCl. The product should precipitate as a solid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic extracts and wash them with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
-
Purification:
-
The crude solid product can be purified by recrystallization. A common solvent system for biphenyl carboxylic acids is an ethanol/water mixture or a benzene/petroleum ether mixture.[12][13] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Alternatively, for smaller scales or less crystalline products, purification can be achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[1]
-
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Yield: Typical yields for Suzuki couplings of this type range from 65% to 95%.[4][9]
-
Purity: Should be >95% as determined by HPLC and ¹H NMR.
-
Spectroscopic Data:
-
¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The methyl group protons should appear as a singlet around 2.4 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm.
-
¹³C NMR: Aromatic carbons will appear between 115-145 ppm. The carbonyl carbon of the carboxylic acid will be downfield, typically >165 ppm. The methyl carbon will be around 21 ppm.
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[1]
-
Mass Spectrometry (ESI-MS): For this compound (C₁₄H₁₁FO₂), the expected mass for the [M-H]⁻ ion is approximately 229.07 m/z.
-
Safety and Handling Considerations
Process Safety is paramount and must be considered before starting any chemical synthesis. [14]
-
Exothermic Potential: Suzuki-Miyaura reactions can be significantly exothermic. The practice of adding all reagents before heating can pose a safety risk.[14][15] For larger-scale reactions, calorimetry studies are recommended to understand the thermal profile.[16] Always have an adequate cooling bath (e.g., an ice bath) on standby.
-
Reagent Hazards:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), sometimes used in these reactions, have their own hazards, including thermal decomposition risks.[14][15] Always work in a well-ventilated fume hood.
-
Bases: Potassium carbonate is an irritant. Stronger bases that are sometimes used can be corrosive. Handle with care.
-
-
Waste Disposal: All chemical waste, particularly solutions containing palladium, must be disposed of according to institutional and local environmental regulations. Efforts should be made to recover and recycle the precious metal catalyst where feasible.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Poor quality boronic acid (decomposed).4. Base is not strong or soluble enough. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained.2. Degas the solvent mixture thoroughly before heating.3. Use fresh, high-purity boronic acid.4. Consider a different base like Cs₂CO₃ or K₃PO₄, though simple carbonates are preferred for greenness.[7] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation during the reaction. | 1. Increase reaction time and/or temperature cautiously.2. Add a fresh portion of the catalyst (after cooling the reaction). Consider using more robust phosphine ligands. |
| Side Product Formation | 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid replaced by H). | 1. Ensure a strict inert atmosphere. Use a 1:1.2 ratio of halide to boronic acid.2. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure the base is not excessively strong. |
| Difficulty in Purification | 1. Persistent catalyst residues (phosphine oxides).2. Product is an oil or difficult to crystallize. | 1. During work-up, perform multiple washes. A charcoal treatment of the organic solution can help remove colored impurities.[11]2. Purify via column chromatography. If crystallization fails, try a different solvent system or trituration with a non-polar solvent like hexanes. |
References
-
Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
-
Ennis, D. S., McManus, J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
-
Clary, R., Lee, C., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Sato, M., et al. (1981). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Ennis, D. S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. [Link]
-
Deeming, A. S., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. [Link]
-
Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. [Link]
-
MDPI. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Introduction: A Strategic Approach to Characterizing a Novel Biphenyl Carboxylic Acid
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a novel chemical entity whose biological activities have not been extensively characterized. Its core structure, a biphenyl carboxylic acid, is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] This structural alert provides a strong rationale for a targeted in vitro evaluation campaign focused on assessing its cytotoxic and anti-inflammatory potential.
This guide presents a tiered, logical workflow designed for the initial characterization of this compound. The strategy is built on principles of scientific integrity, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window. This is followed by a functional screening assay to detect anti-inflammatory activity, and finally, a specific target-based assay to probe a hypothesized mechanism of action. Each protocol is designed as a self-validating system, incorporating essential controls to ensure the generation of trustworthy and reproducible data.
The overarching goal is to provide researchers, scientists, and drug development professionals with a robust framework to generate a preliminary, yet comprehensive, in vitro pharmacological profile of this compound.
Figure 2: Step-by-step workflow for the Nitric Oxide Inhibition Assay.
Tier 3: Mechanistic Insight - COX Enzyme Inhibition
Causality: Given the structural similarity of this compound to NSAIDs, a primary mechanistic hypothesis is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like gastric protection, and COX-2, which is inducible and plays a major role in inflammation and pain. [1]Selective inhibition of COX-2 over COX-1 is a desirable property for modern anti-inflammatory drugs to reduce gastrointestinal side effects. A cell-free enzymatic assay is the most direct way to measure inhibition of COX-1 and COX-2 activity. [3][4]
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of purified COX-1 or COX-2 enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorometric probe then reacts with PGG₂ to produce a highly fluorescent product. The rate of fluorescence increase is proportional to COX activity, and a decrease in this rate in the presence of the test compound indicates inhibition. [1] Materials:
-
COX Inhibitor Screening Kit (commercially available, e.g., from Sigma-Aldrich or BPS Bioscience). [1][2]These kits typically include:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer.
-
Fluorometric Probe.
-
Arachidonic Acid (substrate).
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
NS-398 (selective COX-2 inhibitor) or SC-560 (selective COX-1 inhibitor).
-
-
Black, opaque 96-well plates.
-
Fluorescence plate reader (e.g., Ex/Em = 535/587 nm). [1] Procedure:
-
Assay Preparation: Prepare reagents according to the kit manufacturer's protocol. This usually involves diluting the enzymes, probe, and substrate.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the following to a black 96-well plate:
-
Assay Buffer.
-
COX Probe.
-
Test compound at various concentrations or control compounds.
-
COX-1 or COX-2 enzyme.
-
-
Controls:
-
Enzyme Control: Contains all components except the inhibitor.
-
Inhibitor Control (IC): Contains a known inhibitor (e.g., Celecoxib for COX-2). [1] * Solvent Control (SC): Contains the same final concentration of DMSO as the test compound wells.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme. [3]5. Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 10-15 minutes at 25°C.
Figure 3: Hypothesized inhibition of the Prostaglandin synthesis pathway by the test compound.
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic fluorescence curve for each well.
-
Calculate the percentage of COX inhibition:
-
% Inhibition = [1 - (Rate_Sample / Rate_EnzymeControl)] × 100
-
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI):
-
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
An SI > 1 indicates selectivity for COX-2.
-
Data Presentation: COX Inhibition Profile
| Target | Hypothetical IC₅₀ (µM) ± SD |
| COX-1 | 85.4 ± 7.2 |
| COX-2 | 12.1 ± 1.5 |
| COX-2 Selectivity Index | 7.06 |
References
- Scribd. In Vitro Cytotoxicity Assay Protocol.
- PMC (PubMed Central). Nitric oxide detection methods in vitro and in vivo.
- ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- NCBI. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Asian Journal of Pharmaceutical and Clinical Research.
- NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Semantic Scholar. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- Cell Biolabs, Inc. Nitric Oxide Assays.
- Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Cell Biolabs, Inc. In Vitro Nitric Oxide Assays.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- MDPI.
- ResearchGate. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- ChemicalBook. This compound.
- BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
Sources
Application Notes and Protocols for Enzymatic Reactions Involving 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Biocatalytic Potential of a Novel Fluorinated Biphenyl Carboxylic Acid
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a synthetic organic compound characterized by a biphenyl scaffold, a structural motif prevalent in pharmaceuticals and agrochemicals. The presence of a fluorine atom and a carboxylic acid group imparts unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. Understanding the enzymatic transformations of this molecule is crucial for elucidating its mechanism of action, potential metabolic fate, and for harnessing biocatalysis in the synthesis of valuable derivatives.
Due to the novelty of this compound, direct enzymatic studies are not yet extensively documented. However, by drawing parallels with structurally related compounds—namely fluorinated arylcarboxylic acids, biphenyls, and their derivatives—we can predict and outline key enzymatic reactions. This guide provides a detailed exploration of these potential biocatalytic transformations, including protocols for hydrolase-mediated kinetic resolution, cytochrome P450-catalyzed hydroxylation, and dioxygenase-mediated ring modification. The methodologies presented herein are designed to be adaptable and serve as a robust starting point for researchers investigating the enzymatic reactivity of this and similar molecules.
I. Hydrolase-Mediated Enantioselective Reactions
The carboxylic acid moiety of this compound allows for its conversion into ester derivatives. These esters can serve as excellent substrates for hydrolases, such as lipases and esterases, which are known to catalyze the enantioselective hydrolysis of racemic esters. This process, known as kinetic resolution, is a powerful tool for the preparation of enantiomerically pure chiral compounds, which is often a critical requirement in drug development.[1]
Principle of Enzymatic Kinetic Resolution
In a racemic mixture of an ester of this compound, a stereoselective hydrolase will preferentially catalyze the hydrolysis of one enantiomer over the other. This results in a mixture of one enantiomer of the carboxylic acid and the unreacted ester of the opposite enantiomer. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate. The choice of enzyme is critical, with lipases from Burkholderia cepacia and Candida antarctica B showing broad substrate specificity and high enantioselectivity for various arylcarboxylic acid esters.[1]
Workflow for Hydrolase-Mediated Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of an esterified this compound.
Protocol: Enzymatic Hydrolysis of Ethyl 5-Fluoro-3'-methylbiphenyl-3-carboxylate
This protocol is a general guideline and should be optimized for the specific substrate and enzyme.
1. Materials:
-
Racemic ethyl 5-fluoro-3'-methylbiphenyl-3-carboxylate
-
Lipase from Burkholderia cepacia (Amano PS)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Hydrochloric acid (2 M)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
pH meter
-
HPLC with a chiral column
2. Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic ethyl ester of this compound in a minimal amount of a co-solvent like acetone if necessary, and then add it to the phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the lipase from Burkholderia cepacia to the mixture. A typical enzyme loading is 10-50% by weight of the substrate.
-
Incubation: Stir the mixture at room temperature (or a temperature optimized for the specific lipase, e.g., 35°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Quench the reaction in the aliquot with acid and extract with an organic solvent. Analyze the extract by HPLC to determine the conversion percentage.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Work-up:
-
Acidify the filtrate to pH 2 with 2 M HCl.
-
Extract the aqueous solution with MTBE (3 x volume).
-
The MTBE layer will contain the unreacted ester. The acidified aqueous layer contains the hydrolyzed carboxylic acid.
-
To isolate the carboxylic acid, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Analysis: Determine the enantiomeric excess (ee) of the resulting carboxylic acid and the remaining unreacted ester using chiral HPLC.
II. Cytochrome P450-Mediated Oxidative Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[2][3] For aromatic compounds like biphenyls, CYPs typically catalyze hydroxylation reactions. The presence of a halogen substituent, such as fluorine, can influence the regioselectivity of this hydroxylation.[4] It is plausible that this compound is a substrate for various CYP isoforms (e.g., from families CYP1, CYP2, or CYP3), leading to the formation of hydroxylated metabolites.[2]
Principle of CYP-Catalyzed Hydroxylation
CYP enzymes utilize a heme cofactor, molecular oxygen, and electrons from a reductase partner (NADPH-cytochrome P450 reductase) to insert one atom of oxygen into a C-H bond of the substrate, forming a hydroxyl group. For biphenyls, hydroxylation can occur at various positions on either aromatic ring. The major site of hydroxylation for biphenyl itself is the 4'-position (para to the phenyl-phenyl bridge).[4] The presence of the fluoro and methyl groups on the biphenyl scaffold of the target molecule will likely direct hydroxylation to specific positions.
Potential Metabolic Pathway via CYP-Mediated Hydroxylation
Caption: Proposed pathway for the hydroxylation of this compound by cytochrome P450 enzymes.
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical screening assay to identify if a compound is metabolized by CYP enzymes present in human liver microsomes (HLMs).
1. Materials:
-
This compound (substrate)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for metabolite identification
2. Procedure:
-
Preparation: Prepare stock solutions of the substrate in a suitable solvent (e.g., DMSO, methanol). Prepare the NADPH regenerating system and HLM suspension in phosphate buffer on ice.
-
Reaction Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, HLM suspension, and the substrate solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. The final substrate concentration is typically in the range of 1-10 µM, and HLM protein concentration around 0.5-1 mg/mL.
-
Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Incubation and Termination: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Compare the chromatograms of the reaction samples with the negative controls to identify potential metabolites. The mass shift corresponding to the addition of an oxygen atom (+16 Da) would indicate hydroxylation.
III. Biphenyl Dioxygenase-Mediated Dihydroxylation
Biphenyl dioxygenases are multi-component enzyme systems found in various bacteria that initiate the degradation of biphenyl and its halogenated derivatives, such as polychlorinated biphenyls (PCBs).[5][6] These enzymes catalyze the stereospecific insertion of two hydroxyl groups into one of the aromatic rings, forming a cis-dihydrodiol.[6] Given that fluorinated biphenyls can be substrates for these enzymes, it is conceivable that this compound could undergo a similar transformation.[5]
Principle of Dioxygenase-Catalyzed Dihydroxylation
Biphenyl dioxygenase is typically a three-component system consisting of a terminal dioxygenase (containing a Rieske-type [2Fe-2S] cluster and a mononuclear iron center), a ferredoxin, and a ferredoxin reductase.[5] The reductase transfers electrons from NADH to the ferredoxin, which in turn reduces the terminal dioxygenase. The activated dioxygenase then attacks the aromatic ring of the substrate, leading to the formation of a cis-dihydrodiol. This reaction is the first step in a bacterial degradation pathway that ultimately leads to ring cleavage.[5]
Protocol: Whole-Cell Biotransformation Assay
This protocol uses a bacterial strain known to express biphenyl dioxygenase to screen for the transformation of the target compound.
1. Materials:
-
Bacterial strain expressing biphenyl dioxygenase (e.g., Burkholderia xenovorans LB400 or Pseudomonas pseudoalcaligenes KF707)
-
Growth medium (e.g., Luria-Bertani broth)
-
Inducer for the dioxygenase gene expression (e.g., biphenyl)
-
This compound
-
Centrifuge
-
Incubator shaker
-
Ethyl acetate or other suitable extraction solvent
-
GC-MS or LC-MS for analysis
2. Procedure:
-
Cell Culture and Induction:
-
Grow the bacterial strain in a suitable growth medium at the optimal temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic phase of growth.
-
Induce the expression of the biphenyl dioxygenase by adding an inducer like biphenyl to the culture and continue to incubate for a few hours.
-
-
Biotransformation:
-
Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the buffer to a desired cell density.
-
Add this compound to the cell suspension.
-
Incubate the mixture with shaking at the optimal temperature for several hours to overnight.
-
-
Extraction:
-
Separate the cells from the supernatant by centrifugation.
-
Acidify the supernatant and extract with an organic solvent like ethyl acetate.
-
-
Analysis:
-
Dry the organic extract and concentrate it.
-
Analyze the extract by GC-MS or LC-MS to identify potential transformation products. A mass increase corresponding to the addition of two oxygen atoms (+32 Da) would suggest the formation of a dihydrodiol.
-
Quantitative Data Summary
As there is no direct experimental data for this compound, the following table provides a template for summarizing potential experimental outcomes based on the protocols described.
| Enzymatic Reaction | Key Enzyme Class | Potential Product(s) | Analytical Method | Expected Outcome/Parameter to Measure |
| Kinetic Resolution of Ester | Hydrolase (Lipase) | (R)- and (S)-5-Fluoro-3'-methylbiphenyl-3-carboxylic acid and corresponding ester | Chiral HPLC | Enantiomeric excess (ee %), Conversion (%) |
| Oxidative Metabolism | Cytochrome P450 | Hydroxylated derivatives | LC-MS/MS | Metabolite identification (mass shift), Rate of substrate depletion |
| Ring Dihydroxylation | Biphenyl Dioxygenase | cis-dihydrodiol derivative | GC-MS or LC-MS | Product identification (mass shift), % Transformation |
Conclusion and Future Directions
The enzymatic landscape for this compound holds significant promise for both synthetic and metabolic investigations. The protocols outlined in this guide provide a foundational framework for exploring its interactions with key enzyme classes: hydrolases, cytochrome P450s, and dioxygenases. Researchers are encouraged to adapt and optimize these methods to uncover the specific biocatalytic transformations of this novel compound. Future work should focus on isolating and characterizing the resulting products, determining the kinetic parameters of the enzymatic reactions, and identifying the specific enzyme isoforms involved. Such studies will not only advance our understanding of the biochemistry of fluorinated biphenyls but also pave the way for their application in drug discovery and green chemistry.
References
-
Zasada, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]1]
-
Heilmann, L. J., et al. (1988). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. PubMed. Available at: [Link]4]
-
Imbeault, M., et al. (2000). Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. PubMed. Available at: [Link]6]
-
Seeger, M., et al. (2010). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. PMC - NIH. Available at: [Link]5]
-
Rendic, S., & Guengerich, F. P. (2015). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. PMC - NIH. Available at: [Link]2]
-
Zendel, M., et al. (2021). Human cytochrome P450 (CYP) enzymes, as membrane-bound hemoproteins, play important roles in the detoxification of drugs, cellular metabolism, and homeostasis. ResearchGate. Available at: [Link]3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling
The most prevalent and efficient method for constructing the biphenyl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an aryl halide and an organoboron species. For this specific synthesis, the key reactants are 3-bromo-5-fluorobenzoic acid and 3-methylphenylboronic acid .
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to effective troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant amounts of homocoupled byproducts (biphenyl from the boronic acid and/or the aryl bromide). Why is this happening?
Homocoupling results in the formation of 3,3'-dimethylbiphenyl (from the boronic acid) and difluoro-dicarboxy-biphenyl (from the aryl bromide).
-
Cause:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules. [1] * Aryl Halide Homocoupling: This can occur but is generally less common than boronic acid homocoupling under typical Suzuki conditions.
-
-
Solution:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Improve your degassing and inert atmosphere techniques as described in Q1.
-
Catalyst Loading: Using an excessively high catalyst loading can sometimes increase the rate of side reactions. Ensure you are using a catalytic amount, typically 0.1-2 mol%. [2] 3. Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. If using a simple palladium source like Pd(OAc)₂, the addition of a ligand like SPhos or P(t-Bu)₃ is highly recommended. [3][4]
-
Q3: My main impurity is the dehalogenated starting material (3-fluorobenzoic acid). What is the source of the hydrogen?
Dehalogenation (or more accurately, protodebromination) is a common side reaction where the bromine atom is replaced by hydrogen.
-
Cause: After the oxidative addition step, the Ar-Pd(II)-Br intermediate can react with a hydride source before transmetalation occurs. This hydride can come from solvents (especially alcohols if used as a co-solvent), water, or even the base. [1]
-
Solution:
-
Anhydrous Solvents: Ensure your organic solvents are truly anhydrous.
-
Base Choice: While an aqueous phase is common, ensure the base itself is dry if you are using anhydrous conditions.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for this specific reaction? For coupling an electron-deficient aryl bromide like 3-bromo-5-fluorobenzoic acid, a catalyst system with an electron-rich and sterically bulky phosphine ligand is often optimal. A combination like Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with P(t-Bu)₃ is a robust starting point. [3][4]These ligands facilitate the oxidative addition and reductive elimination steps. Using a pre-formed catalyst like Pd(PPh₃)₄ is also a reliable choice, though it may require higher temperatures. [5] How do the electronic properties of the starting materials affect the reaction? The 3-bromo-5-fluorobenzoic acid contains two electron-withdrawing groups (-F and -COOH). This generally makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step. The 3-methylphenylboronic acid has a weakly electron-donating methyl group. This electronic mismatch (electron-poor halide, relatively electron-rich boronic acid) is generally favorable for Suzuki couplings. However, reactions with aryl boronic acids that have multiple strong electron-withdrawing groups can be very sluggish. [2] What is the optimal stoichiometry of the reagents? Typically, a slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl halide. A ratio of 1.0 equivalent of 3-bromo-5-fluorobenzoic acid to 1.1-1.2 equivalents of 3-methylphenylboronic acid is a good starting point. [6]The base is used in excess, typically 2.0-3.0 equivalents .
How should I purify the final product? The product is a carboxylic acid, which allows for straightforward purification strategies.
-
Acid-Base Extraction: After the reaction, perform a standard aqueous workup. You can extract the product into an organic layer (e.g., ethyl acetate), then wash with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid and move it into the aqueous layer. This will leave neutral byproducts (like homocoupled species) in the organic layer. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure product, which is then filtered.
-
Recrystallization: The crude solid product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If impurities are difficult to remove by other means, silica gel chromatography can be used. A solvent system with increasing polarity (e.g., ethyl acetate in hexanes with a small amount of acetic acid to keep the carboxylic acid protonated) is typically effective.
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of 3-bromobenzoic acid and serves as a robust starting point for optimization. [6] Materials:
-
3-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv)
-
3-methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid, 3-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Degas the toluene and water separately by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Add 1M HCl (15 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Data Presentation: Impact of Reaction Parameters
The following table summarizes representative yields for the Suzuki coupling of various aryl bromides with phenylboronic acid, illustrating the impact of substituents.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 | [6] |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 | [6] |
| 3 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 | [6] |
| 4 | p-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 92 | [7] |
| 5 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 99 | [8] |
Note: The conditions for entries 1-3 involved a [PdCl₂(NH₂CH₂COOH)₂] catalyst in water at room temperature. [6]Conditions for entries 4 and 5 involved different palladium complexes and solvents. These data highlight that high yields are achievable with substituted aryl bromides.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. ([Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. ([Link])
-
Merits of the Suzuki Coupling Reaction. BYJU'S. ([Link])
-
4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. ([Link])
-
Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. SciSpace. ([Link])
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. ([Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. ([Link])
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. ([Link])
-
A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry - RSC Publishing. ([Link])
-
A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. ([Link])
-
Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd-diimine@SBA-15catalyst (a). ResearchGate. ([Link])
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry - RSC Publishing. ([Link])
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. ([Link])
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. ([Link])
-
Preconcentration and decomposition of perfluorinated carboxylic acids on an activated charcoal cartridge with sodium biphenyl reagent and its determination at microg L(-1) level on the basis of flow injection-fluorimetric detection of fluoride ion. PubMed. ([Link])
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. ([Link])
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. ([Link])
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. ([Link])
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. ([Link])
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. ([Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. ([Link])
-
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. SpringerLink. ([Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. ([Link])
-
Suzuki coupling of aryl halides and various arylboronic acids. ResearchGate. ([Link])
-
Preconcentration and decomposition of perfluorinated carboxylic acids on an activated charcoal cartridge with sodium biphenyl reagent and its determination at microg L(-1) level on the basis of flow injection-fluorimetric detection of fluoride ion. Semantic Scholar. ([Link])
-
The Suzuki Reaction. Andrew G Myers Research Group. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. ([Link])
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. ([Link])
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. ([Link])
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. ([Link])
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. ([Link])
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. ([Link])
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. ([Link])
-
fluoromethyl phenyl sulfone. Organic Syntheses Procedure. ([Link])
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this molecule. We provide in-depth, field-tested insights and protocols to help you overcome common purification challenges, ensuring the highest purity for your downstream applications.
Introduction: The Challenge at Hand
This compound is a bespoke chemical entity whose purification requires a nuanced understanding of its properties. As a biphenyl carboxylic acid, it possesses a rigid, moderately polar structure. Its synthesis, commonly achieved via Suzuki-Miyaura cross-coupling, often introduces a predictable yet challenging set of impurities.[1][2][3] These can include unreacted starting materials, palladium catalyst residues, and various coupling side-products.
This guide provides a logical framework for tackling these issues, moving from bulk purification techniques to high-resolution chromatographic methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard Suzuki-Miyaura coupling between a boronic acid and an aryl halide, you should anticipate the following:
-
Unreacted Starting Materials: The boronic acid and aryl halide precursors.
-
Homocoupling Products: Dimers of the boronic acid or the aryl halide. These can be particularly challenging to separate due to similar polarities.[4]
-
Palladium Catalyst Residues: Residual palladium from the catalyst (e.g., Pd(PPh₃)₄, Pd/C) can contaminate the final product.[1]
-
Inorganic Salts: Bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) used in the coupling reaction.
-
Solvent Residues: Residual high-boiling solvents from the reaction or initial work-up (e.g., DMF, Toluene, Dioxane).
Q2: What is the best initial purification technique for this compound?
A2: For a carboxylic acid, an acid-base extraction is almost always the most effective first step for bulk purification.[5][6] This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent, using an aqueous base to convert the carboxylic acid into its water-soluble carboxylate salt, and then re-acidifying the aqueous layer to precipitate the pure acid.[5] This method efficiently removes neutral impurities like homocoupling byproducts and unreacted aryl halides.
Q3: My compound is a solid. Should I prioritize recrystallization or chromatography?
A3: Recrystallization is the preferred method for purifying solid compounds on a larger scale as it is more economical and scalable than chromatography.[7][8] The key is to find a suitable solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] Chromatography should be reserved for removing impurities with very similar solubility profiles or for final polishing when extremely high purity (>99%) is required.
Q4: How do I remove residual palladium catalyst?
A4: Palladium removal can be complex. If the palladium is from a heterogeneous catalyst like Pd/C, it can often be removed by simple filtration through Celite after the reaction is complete.[1] For homogeneous catalysts, the palladium can be more persistent. Techniques include:
-
Treatment with Activated Carbon: Slurrying the product in a suitable solvent with activated carbon can adsorb palladium residues.
-
Specialized Scavengers: Using silica-based scavengers with thiol or amine functionalities that chelate and bind the palladium, allowing it to be filtered off.
-
Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium salts.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My acid-base extraction is resulting in a poor recovery or an emulsion.
Cause & Solution:
-
Poor Recovery: This can happen if the pH of the aqueous layer is not sufficiently basic to deprotonate the carboxylic acid or not sufficiently acidic during the precipitation step. Always check the pH with litmus paper or a pH meter. For extraction, a pH of >9 is recommended. For precipitation, a pH of <4 is necessary. Using a weak base like sodium bicarbonate (NaHCO₃) is often sufficient and can prevent the extraction of any phenolic impurities, which would be extracted by a strong base like sodium hydroxide (NaOH).[5]
-
Emulsion Formation: Emulsions are common when shaking the separatory funnel too vigorously. They can be broken by:
-
Allowing the funnel to stand undisturbed for a longer period.
-
Adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.
-
Filtering the entire mixture through a pad of Celite.
-
Problem 2: I can't find a suitable solvent for recrystallization; my compound either "oils out" or doesn't crystallize at all.
Cause & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.
-
Single Solvent Issues: If you can't find a single ideal solvent, a two-solvent system is the solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly. The controlled decrease in solubility will promote crystal growth.
-
No Crystallization: If crystals do not form upon cooling, try:
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Reducing Volume: Slowly evaporate some of the solvent to increase the concentration.
-
| Table 1: Potential Solvents for Recrystallization | ||
| Solvent | Boiling Point (°C) | Comments & Suitability |
| Ethanol/Water | 78 (Ethanol) | Excellent choice. Dissolve in hot ethanol, add hot water until cloudy. Good for polar compounds. |
| Acetic Acid/Water | 118 (Acetic Acid) | Often used for carboxylic acids. The common ion effect can aid crystallization.[9] |
| Toluene | 111 | A less polar option. May be suitable if non-polar impurities are the main issue. |
| Ethyl Acetate/Heptane | 77 (EtOAc) | A common two-solvent system for compounds of intermediate polarity.[10] |
Problem 3: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
Cause & Solution: Carboxylic acids are notorious for streaking on silica gel due to strong, non-specific binding to the acidic silica surface.
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a polar, acidic modifier to your eluent. Adding 0.5-1% acetic acid or formic acid to the mobile phase (e.g., Heptane/Ethyl Acetate + 1% Acetic Acid) will protonate the silica surface and the carboxylate groups, leading to sharper bands and better separation.[11]
-
Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
Part 3: Key Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Extract the organic layer two more times with fresh NaHCO₃ solution to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent (e.g., 50 mL EtOAc) to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: High-Purity Purification via Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Heptane) and a polar solvent (e.g., Ethyl Acetate). Add 1% acetic acid to all test eluents. The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve your semi-pure product in a minimal amount of DCM or the mobile phase. For less soluble compounds, you can adsorb the material onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Monitor the fraction composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Visualization of Workflows
Diagram 1: General Purification Strategy
Caption: Decision workflow for purifying this compound.
Diagram 2: Acid-Base Extraction Mechanism
Caption: Visual schematic of the acid-base extraction process.
References
-
How to Purify Compounds - Organic Chemistry. Varsity Tutors. [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Toronto. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Methods of purification of organic compounds. BYJU'S. [Link]
- Purification of organic compounds.
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate. National Institutes of Health. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. varsitytutors.com [varsitytutors.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Derivatization of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for the derivatization of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for derivatizing this compound?
The two most common and versatile derivatization strategies for this and similar carboxylic acids are amide bond formation (amidation) and esterification . The choice depends on the desired properties of the final molecule. Amide bonds are generally more stable metabolically compared to esters, a crucial factor in drug development.[1] Both reactions typically require the "activation" of the carboxylic acid's hydroxyl group to convert it into a better leaving group, facilitating nucleophilic attack by an amine or an alcohol.
Q2: How do the electronic and steric properties of this specific molecule influence derivatization?
The structure of this compound presents several factors that must be considered:
-
Electronic Effects: The fluorine atom is an electron-withdrawing group, which slightly increases the acidity of the carboxylic acid proton. However, its effect on the electrophilicity of the carbonyl carbon is generally minor in the context of coupling reactions.
-
Steric Hindrance: The biphenyl scaffold, particularly with the 3'-methyl group, introduces some steric bulk around the carboxylic acid. This hindrance can slow down the reaction rate, especially when coupling with bulky amines or alcohols.[2] Therefore, standard esterification methods that work for simple acids may be inefficient.[3]
Q3: Which activating agents are recommended for forming amide bonds with this acid?
A wide array of coupling reagents is available, each with specific advantages. For this substrate, we recommend starting with carbodiimides or uronium/phosphonium salt-based reagents.
-
Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent choices.[4] EDC is water-soluble, meaning the urea byproduct can be easily removed with an aqueous wash, simplifying purification.[5] It is almost always used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and, crucially, suppress racemization if a chiral amine is used.[5]
-
Uronium/Phosphonium Salts: Reagents like HATU or HBTU are highly efficient and often give faster reaction times and higher yields, especially for challenging or sterically hindered couplings.[6] They are generally more expensive than carbodiimides but can be invaluable for difficult transformations.
Q4: For esterification, what methods are most effective given the potential for steric hindrance?
Direct acid-catalyzed methods like Fischer esterification are often too harsh and ineffective for sterically hindered acids.[2][3] We strongly recommend one of the following milder, more robust methods:
-
Steglich Esterification: This method uses a carbodiimide (typically DCC or EDC) with a catalytic amount of DMAP (4-dimethylaminopyridine).[7] DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive intermediate that is readily attacked by the alcohol, even hindered ones.[6]
-
Mukaiyama Reagent: For particularly challenging esterifications, using a reagent like 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent) can be highly effective under mild, neutral conditions.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem Area 1: Low or No Yield in Amide Coupling
Q: My amide coupling reaction with this compound is failing or providing very low yields. What are the potential causes and how can I fix them?
A: Low yield in an amide coupling is a common issue that can almost always be resolved by systematically evaluating the reaction components. The following workflow will help you diagnose the problem.
Troubleshooting Workflow: Amide Coupling
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid Experiments
<_ _>
Welcome to the technical support center for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this versatile fluorinated biphenyl compound. The strategic placement of the fluorine atom and the methyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Section 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a common method for preparing biphenyl carboxylic acids.[4][5] However, even with well-established protocols, challenges can arise. This section addresses the most frequent issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low or no product formation in a Suzuki coupling is a common issue that can often be traced back to a few key areas:
-
Catalyst Activity: The Palladium(0) catalyst is the heart of the reaction and is highly sensitive to oxygen.[6] Ensure that your catalyst has been stored under an inert atmosphere and that all solvents and reagents are thoroughly degassed. The appearance of palladium black is a visual indicator of catalyst decomposition.[6] Consider using a fresh batch of catalyst or a more active pre-catalyst system.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Stability: Boronic acids are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] It is highly recommended to use fresh, high-purity boronic acids.
-
Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, a more specialized, electron-rich ligand system may be necessary to facilitate the oxidative addition step.[6][8]
-
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility can significantly impact the reaction rate.[9] For base-sensitive substrates, weaker bases like KF might be considered, although this can sometimes lead to slower reaction rates.[7]
-
Solvent Purity: Solvents, particularly ethers like THF and dioxane, can contain peroxides that poison the catalyst.[6] Always use freshly distilled or peroxide-free solvents.
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a frequent side reaction. Key strategies to mitigate this include:
-
Strictly Anaerobic Conditions: The presence of oxygen can promote the oxidative addition of the catalyst to itself, leading to homocoupling.[9] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment is essential.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experimenting with different ligands may be necessary.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Below is a systematic workflow to diagnose and resolve low-yield issues in your Suzuki-Miyaura coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Section 2: Purification of this compound
Effective purification is critical to obtain a final product of high purity, which is essential for subsequent applications, especially in drug development.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty removing residual palladium from my final product. What are the most effective methods?
A1: Residual palladium can interfere with downstream applications and is often a regulatory concern. Here are several effective strategies:
-
Aqueous Workup with Thiol Scavengers: Washing the organic layer with an aqueous solution containing a thiol-based scavenger (e.g., thiourea, sodium thiosulfate) can effectively complex with and remove palladium.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb residual palladium. However, be aware that this can sometimes lead to product loss.
-
Silica Gel Chromatography with Specific Eluents: While standard silica gel chromatography can be effective, sometimes the addition of a small amount of a chelating agent (e.g., triethylamine) to the eluent can improve the removal of palladium.
-
Specialized Scavenger Resins: There are commercially available scavenger resins specifically designed to bind and remove heavy metals like palladium from organic solutions.
Q2: My purified product still shows impurities by NMR and HPLC. What are common impurities and how can I remove them?
A2: Common impurities in the synthesis of biphenyl carboxylic acids can include starting materials, homocoupling products, and deborylated byproducts.[9]
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system will dissolve the desired product at an elevated temperature but allow it to crystallize upon cooling, leaving the impurities in the mother liquor. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will move into the aqueous layer as its salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to separate the desired product from closely related impurities.[10]
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt is now in the aqueous phase.
-
Separation: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Section 3: Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble interpreting the ¹H and ¹³C NMR spectra of my product. What are the expected key signals?
A1: The NMR spectra of this compound will have distinct features:
-
¹H NMR:
-
You should observe a singlet for the methyl group (CH₃) protons, typically in the range of 2.3-2.6 ppm.
-
The aromatic protons will appear as a series of multiplets in the range of 7.0-8.5 ppm. The fluorine atom will cause splitting of the signals for the adjacent protons (J-coupling), which can help in assigning the peaks on the fluorinated ring.
-
-
¹³C NMR:
-
The methyl carbon will appear as a signal around 20-25 ppm.
-
The carboxylic acid carbonyl carbon will be a downfield signal, typically >165 ppm.
-
The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹Jcf), resulting in a doublet. The magnitude of this coupling is typically in the range of 240-260 Hz. Carbons two and three bonds away from the fluorine will also show smaller C-F coupling.[3][11]
-
-
¹⁹F NMR:
-
This is a very useful technique for fluorinated compounds. You should expect a single resonance for the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.[12]
-
Q2: My HPLC analysis shows a broad peak or multiple peaks for my purified product. What could be the cause?
A2: Several factors can contribute to poor peak shape or the appearance of multiple peaks in HPLC analysis:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase is critical when analyzing carboxylic acids. At a pH close to the pKa of the carboxylic acid, you can get a mixture of the protonated and deprotonated forms, leading to peak splitting or broadening. It is generally best to use a mobile phase with a pH at least 2 units below the pKa of the acid (e.g., by adding a small amount of trifluoroacetic acid or formic acid) to ensure it is fully protonated.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. This can lead to poor peak shape.
-
Presence of Isomers or Impurities: If purification was incomplete, you may be seeing peaks corresponding to impurities. Co-elution of an impurity with the main peak can also cause broadening.
Typical Analytical Parameters
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| Boiling Point | ~392.3 °C (Predicted)[13] |
| Density | ~1.226 g/cm³ (Predicted)[13] |
| ¹H NMR | Methyl singlet (~2.4 ppm), Aromatic multiplets (7-8.5 ppm) |
| ¹³C NMR | Carbonyl carbon (>165 ppm), C-F doublet (¹Jcf ~250 Hz) |
| ¹⁹F NMR | Single resonance for aryl fluoride |
Section 4: Experimental Applications and Stability
Understanding the reactivity and stability of this compound is crucial for its successful application in further synthetic steps or biological assays.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a starting material for an amide coupling reaction, but the yields are low. What should I consider?
A1: Low yields in amide coupling reactions with this substrate can be due to:
-
Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with an amine. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like DCC or EDC. Ensure your activating agent is fresh and the reaction is performed under anhydrous conditions.
-
Steric Hindrance: The biphenyl structure may present some steric hindrance around the carboxylic acid group. Using a less hindered amine or a more potent coupling reagent might be necessary.
-
Reaction Conditions: Amide couplings are often sensitive to temperature and reaction time. Optimization of these parameters may be required.
Q2: What is the expected stability of this compound under typical laboratory conditions?
A2: Fluorinated aromatic compounds are generally quite stable.[3] The carbon-fluorine bond is very strong, making the compound resistant to many chemical transformations.[2] However, like most organic compounds, it should be stored in a cool, dry place, away from strong oxidizing agents. The carboxylic acid functionality can undergo typical reactions of this group.
Logical Flow for Amide Coupling Optimization
Caption: A logical progression for optimizing amide coupling reactions.
References
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid.
- Unknown Source. (2026, January 7). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry.
- PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Unknown Source. (n.d.).
- NIH. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 1242336-54-4.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid.
- CymitQuimica. (n.d.). 3'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid.
- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone.
- 北京欣恒研科技有限公司. (n.d.). This compound - CAS:1242336-54-4.
- MDPI. (n.d.). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents.
- NIH. (n.d.). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides.
- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Unknown Source. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (2025, August 7).
- PubChem. (n.d.). Fluoroorotic acid | C5H3FN2O4 | CID 69711.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- NIH. (2023, April 3). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring.
- PubChem. (n.d.). 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid | C19H10F5NO4S | CID 15942658.
- PMC. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 1242336-54-4 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing cross-coupling chemistry to synthesize this and structurally related biaryl compounds. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common synthetic challenges, particularly the formation of process-related impurities and side-products.
The most prevalent and robust method for constructing the biaryl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on troubleshooting this pathway, as it offers a superior balance of functional group tolerance, reaction conditions, and commercial availability of starting materials compared to other methods like Grignard-based couplings.
Frequently Asked Questions (FAQs): Troubleshooting the Suzuki-Miyaura Synthesis
The logical disconnection for this target points to coupling an aryl halide with an arylboronic acid. We will base our discussion on the coupling of (3-bromo-5-fluorophenyl) derivatives with 3-methylphenylboronic acid .
Q1: My reaction has stalled, resulting in low conversion and significant recovery of starting materials. What are the primary causes?
Answer: Low or incomplete conversion in a Suzuki-Miyaura coupling is a classic issue that typically points to problems with the catalyst's activity or the reaction environment. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction.
Core Areas to Investigate:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction can be inefficient or fail if the conditions are not optimal, sometimes leading to the formation of palladium black, which has poor catalytic activity. Ensure your phosphine ligand is not oxidized and is used in the correct ratio to the palladium source.
-
Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step. If the base is too weak, insoluble, or has been passivated (e.g., carbonate forming a crust), the reaction will not proceed efficiently. For this synthesis, common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and well-dispersed in the solvent.
-
Solvent and Temperature: The choice of solvent affects the solubility of all components, including the base and the palladium complex. A common issue is using a solvent system where the base is poorly soluble. Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are often effective as they can dissolve both the organic substrates and the inorganic base.[2] The reaction temperature must be high enough to facilitate the catalytic cycle but not so high that it causes thermal decomposition of the reactants or catalyst.
Troubleshooting Workflow for Low Conversion
Caption: The desired Suzuki cycle versus key side reaction pathways.
Mitigation Strategies:
-
Use Boronic Esters: Boronic acids are in equilibrium with their corresponding anhydrides (boroxines) and are susceptible to protodeboronation. Using a more stable boronic ester, such as a pinacol ester (Bpin), can suppress this decomposition pathway. [3]The ester acts as a slow-release source of the active boronic acid under the reaction conditions.
-
Control Stoichiometry and Reaction Time: Avoid using a large excess of the boronic acid and monitor the reaction to avoid unnecessarily long reaction times, which give these side reactions more opportunity to occur.
-
Ligand Selection: Certain bulky phosphine ligands, while promoting the desired reductive elimination, can sometimes accelerate protodeboronation under specific conditions. [4]If this is a persistent issue, screening alternative ligands may be necessary.
Q4: Should I protect the carboxylic acid group as an ester before the coupling reaction?
Answer: Yes, it is highly recommended. While some Suzuki couplings can tolerate a free carboxylic acid, protecting it as an ester (e.g., methyl or ethyl ester) provides a much more robust and cleaner reaction for several reasons:
-
Basicity: The free carboxylic acid will be deprotonated by the base (e.g., K₂CO₃) to form a carboxylate salt. This consumes one equivalent of your base and can alter the solubility and reactivity of your aryl halide.
-
Solubility: The methyl or ethyl ester of 3-bromo-5-fluorobenzoic acid will have much better solubility in common organic solvents used for Suzuki couplings (like toluene, dioxane, or THF) compared to the corresponding carboxylate salt.
-
Coordination: The carboxylate group could potentially coordinate to the palladium center, interfering with the catalytic cycle.
A standard two-step sequence of esterification followed by the Suzuki coupling and a final saponification (ester hydrolysis) step is the most reliable route.
Recommended Experimental Protocols
Protocol 1: Esterification of 3-Bromo-5-fluorobenzoic Acid
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq.) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-5-fluorobenzoate, which is often pure enough for the next step.
Protocol 2: Suzuki-Miyaura Coupling
CAUTION: This reaction should be performed under an inert atmosphere.
-
To a reaction flask, add methyl 3-bromo-5-fluorobenzoate (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add a solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by sparging with argon or nitrogen for 30 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting aryl halide is consumed (monitor by TLC or LC-MS, typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl 5-fluoro-3'-methylbiphenyl-3-carboxylate in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) and stir at room temperature or gently heat (e.g., 40 °C) until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, this compound.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Carbó, J. J., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rosner, T., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
McDonald, R. I., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would add Grignard reagent to acid chloride or ester... Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
stability issues of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid in solution
Welcome to the technical support center for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (FMBCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound is a molecule of interest in various research fields. Like many complex organic molecules, its stability in solution can be influenced by a variety of factors including pH, solvent, temperature, and light exposure. Understanding these potential liabilities is critical for obtaining reproducible results and for the development of stable formulations. This guide will walk you through common stability issues and provide systematic approaches to investigate and mitigate them.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
A1: A decrease in concentration of your FMBCA solution can be attributed to several factors, primarily chemical degradation. The main degradation pathways to consider for this molecule are hydrolysis, oxidation, photodecomposition, and thermal degradation. The carboxylic acid functional group can be susceptible to esterification if alcohols are present as solvents or co-solvents, especially under acidic conditions. The biphenyl core, while generally stable, can undergo oxidation. The fluorine substituent is typically very stable on an aromatic ring, but its presence can influence the electronic properties of the molecule and potentially affect its overall stability.[1][2]
Q2: How does the pH of my solution affect the stability of FMBCA?
A2: The pH of the solution is a critical factor. Carboxylic acids can be susceptible to pH-dependent degradation.[3] For instance, some fluorinated compounds have shown pH-dependent photolysis rates, with increased degradation at higher pH.[4] It is also important to consider that under alkaline conditions, the carboxylate anion is formed, which can alter the molecule's susceptibility to oxidation or other reactions. We recommend performing a pH stability profile to determine the optimal pH range for your experiments.
Q3: Can the choice of solvent impact the stability of my FMBCA solution?
A3: Absolutely. The solvent can directly participate in degradation reactions or influence the rate of degradation. For example, protic solvents like methanol or ethanol could potentially esterify the carboxylic acid group, especially under acidic catalysis. While fluorinated compounds often show good stability, certain solvents can promote decomposition.[4] Polyfluorinated solvents have been shown to sometimes improve the photostability of aromatic compounds. For routine use, aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for storing stock solutions, provided the compound is soluble and stable in them.
Q4: Is FMBCA sensitive to light?
A4: Aromatic compounds and their derivatives can be susceptible to photodecomposition. The biphenyl structure in FMBCA suggests a potential for photosensitivity. Photochemical oxidation of the aromatic core is a common degradation pathway for such molecules in the presence of air. Therefore, it is crucial to protect solutions of FMBCA from light, especially during long-term storage and during experiments where it is exposed to light for extended periods.
Q5: What are the best practices for long-term storage of FMBCA solutions?
A5: For long-term stability, we recommend storing FMBCA as a solid in a cool, dark, and dry place. If a stock solution is necessary, it should be prepared in a suitable aprotic solvent at a high concentration, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[5][6] The vials should be tightly sealed and protected from light.[7][8][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with your FMBCA solutions.
Problem: Inconsistent results or loss of compound activity.
This is often the first sign of a stability problem. The following workflow will help you diagnose the issue.
Figure 1: Troubleshooting workflow for stability issues.
Step 1: Verify Your Analytical Method
Before concluding that your compound is degrading, ensure that your analytical method (e.g., HPLC, LC-MS) is stability-indicating. A stability-indicating method is one that can separate the intact drug from its degradation products.[10]
Protocol: Analytical Method Validation Quick Check
-
Prepare a fresh standard: Prepare a new solution of FMBCA from a solid sample.
-
Analyze the fresh standard: Run the fresh standard on your analytical system to establish a baseline peak area and retention time.
-
Analyze your suspect solution: Run the solution that you suspect has degraded.
-
Compare chromatograms: Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (potential degradants).
-
Changes in peak shape.
-
Step 2: Perform a Forced Degradation Study
A forced degradation study will help you understand the potential degradation pathways of FMBCA under various stress conditions.[11][12][13][14][15] This involves intentionally exposing the compound to harsh conditions to accelerate its decomposition.
Protocol: Forced Degradation of FMBCA
-
Prepare FMBCA solutions: Prepare solutions of FMBCA in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply stress conditions: Expose the solutions to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for 24 hours.
-
-
Analyze the samples: Analyze all stressed samples by a stability-indicating HPLC or LC-MS method.
-
Analyze the results: Compare the chromatograms of the stressed samples to a control sample kept under normal conditions. Identify the conditions under which degradation occurs and characterize the degradation products.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Hydrolysis, rearrangement |
| Oxidation | 3-30% H₂O₂ | Oxidation of the aromatic rings |
| Thermal Degradation | Elevated temperature (e.g., 40-80°C) | Thermally induced decomposition |
| Photodegradation | Exposure to UV/Vis light | Photochemical reactions, oxidation |
| Table 1: Conditions for Forced Degradation Studies.[11][15] |
Step 3: Optimize Storage and Handling Conditions
Based on the results of your forced degradation study, you can now optimize your storage and handling procedures.
Figure 2: Logic for optimizing conditions based on degradation pathway.
Concluding Remarks
The stability of this compound in solution is a multifaceted issue that requires careful consideration of experimental conditions. By understanding the potential degradation pathways and implementing the troubleshooting and optimization strategies outlined in this guide, researchers can ensure the integrity and reproducibility of their results. Always refer to the specific product information sheet for any additional handling and storage recommendations.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. [Link]
-
Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(33), 17855-17864. [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091. [Link]
-
Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics, 23(33), 17855-17864. [Link]
-
Pradeep, P., & Laha, S. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9349-9359. [Link]
-
Pradeep, P., & Laha, S. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9349–9359. [Link]
-
Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. National Renewable Energy Laboratory. [Link]
-
Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146. [Link]
-
Pradeep, P., & Laha, S. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS ES&T Water, 2(9), 1635-1645. [Link]
-
Zhang, X., et al. (2011). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. Wei sheng wu xue bao = Acta microbiologica Sinica, 51(1), 76-81. [Link]
-
Sim, H., & Sung, Y. (2021). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 125(2), 655-666. [Link]
-
Nagarathna, S. V., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology, 40(1), 210-220. [Link]
-
Sahu, R., & Roy, J. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030. [Link]
-
Jensen, G. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(8). [Link]
-
The Degradation Pathway of Biphenyl. The upper degradation pathway from... | Download Scientific Diagram. (n.d.). Retrieved from ResearchGate. [Link]
- Production of biphenyl carboxylic acid compounds. (1998).
-
Biphenyl Degradation Pathway. (1998). Eawag-BBD. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor, 2(4), 83-94. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2011). Organic Process Research & Development, 15(4), 896-900. [Link]
-
The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026). Tejapharm. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(33), 30123-30135. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18455-18491. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]
-
The Dark Side of Fluorine. (2019). Fluoride Action Network. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]
-
What to select for storing your compound: neat vs. in solution? (2015). ResearchGate. [Link]
-
This compound. (n.d.). Beijing xinshengyan Technology Co., Ltd.[Link]
-
Synthesis of Carboxylic Acids. (n.d.). NDSU Chemistry and Biochemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]
-
Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). Drug Analysis Research, 7(1), 11-20. [Link]
-
Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. (2013). The Canadian Journal of Hospital Pharmacy, 66(5), 307-312. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2021). Scientific Reports, 11(1), 1-11. [Link]
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. (2012). AAPS PharmSciTech, 13(3), 975-982. [Link]
-
Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. (2012). AAPS PharmSciTech, 13(3), 975-82. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. alliancechemical.com [alliancechemical.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. onyxipca.com [onyxipca.com]
addressing low reactivity of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Welcome to the technical support resource for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and practical solutions for overcoming the common reactivity challenges associated with this molecule.
Root Cause Analysis: Understanding the Reactivity Profile
The observed low reactivity of this compound in common transformations such as amide coupling and esterification stems from a combination of two key structural features:
-
Steric Hindrance: The biphenyl core, particularly with the 3'-methyl substituent, creates significant steric bulk around the carboxylic acid functional group. This physically impedes the approach of nucleophiles (like amines or alcohols) to the carbonyl carbon, slowing down reaction rates.
-
Electronic Effects: The fluorine atom at the 5-position acts as an electron-withdrawing group through the inductive effect. This increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[1][2] While this might seem beneficial, in reactions where the amine is not a strong base, it can lead to the formation of a stable and unreactive ammonium-carboxylate salt, effectively taking both reactants out of the productive pathway.[3][4]
The following troubleshooting guides and FAQs are designed to address these intrinsic challenges by employing strategies that enhance electrophilicity, overcome steric barriers, and prevent non-productive side reactions.
Troubleshooting Workflow: A Logical Approach
When encountering low yields or failed reactions, a systematic approach to troubleshooting is critical. The following decision tree provides a logical workflow to diagnose and solve common issues.
Caption: Troubleshooting Decision Tree for Low Reactivity.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt amide coupling is failing. Why, and what should I do?
A: Standard carbodiimide methods, like those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often fail with this substrate for two reasons. First, the steric hindrance slows the nucleophilic attack of the amine on the activated O-acylisourea intermediate.[5] Second, this slow reaction gives the intermediate time to undergo side reactions, such as rearranging to an unreactive N-acylurea.[5]
Solution: Switch to a more potent coupling reagent system. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly effective for sterically hindered substrates.[6][7] They generate highly reactive activated esters (e.g., HOBt or HOAt esters) that react more rapidly with the amine, outcompeting side reactions.[6][8]
Q2: How can I overcome the steric hindrance during esterification?
A: For esterification, particularly with bulky alcohols, standard Fischer esterification (acid-catalyzed) is often ineffective. The Steglich Esterification is the method of choice for sterically demanding substrates.[5][9] This reaction uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, but critically, it employs a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl-transfer catalyst, forming a reactive acylpyridinium intermediate that is readily attacked by even hindered alcohols.[5]
Q3: Does the fluorine atom affect the molecule's acidity and my reaction setup?
A: Yes. The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid (lowers the pKa) compared to its non-fluorinated analog.[1][2] This means that in the presence of an amine, an acid-base reaction to form an ammonium-carboxylate salt is highly favorable.[4] To circumvent this, always include a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in your reaction to neutralize any acid byproducts and ensure the amine nucleophile remains in its free-base form.[7]
Q4: I'm still seeing low conversion. Should I increase the temperature?
A: Increasing the temperature can be a double-edged sword. While it can help overcome the activation energy barrier for the desired reaction, it can also accelerate the decomposition of sensitive coupling reagents and activated intermediates. For many modern coupling reagents like HATU, reactions are efficient at room temperature.
Alternative Strategy: Instead of aggressive heating, consider converting the carboxylic acid to a more stable and highly reactive acyl fluoride . Reagents like TFFH or BTFFH can achieve this in situ. Acyl fluorides are often more reactive than the intermediates formed by standard coupling reagents and are particularly effective for coupling with electron-deficient amines or sterically hindered substrates.[10][11]
Q5: Can this molecule be used in a Suzuki coupling reaction, and what should I watch out for?
A: Yes, the biphenyl structure is often assembled or further functionalized via Suzuki coupling.[12] If you are using an aryl halide derivative of this molecule, the electron-withdrawing nature of the fluorine and carboxylic acid groups can be beneficial, as it facilitates the rate-determining oxidative addition step of the palladium catalyst to the aryl halide.[13] However, if you are using a boronic acid or ester derivative of this molecule, be aware that electron-deficient arylboronic acids can be prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[14] Using boronic esters (e.g., pinacol esters) and carefully chosen basic conditions (e.g., K₃PO₄) can help mitigate this issue.[14][15]
Optimized Experimental Protocols
Protocol 1: High-Yield Amide Coupling for Hindered Systems (HATU)
This protocol is recommended as the first-line approach for coupling this compound with primary or secondary amines.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes. This "pre-activation" step is crucial for generating the active ester intermediate.
-
In a separate vial, dissolve the amine (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Esterification of a Sterically Hindered Acid (Steglich Esterification)
This method is ideal for forming esters, especially with secondary or tertiary alcohols.[9]
Methodology:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a dry flask under N₂.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve EDC·HCl (1.5 eq) in anhydrous DCM.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used, or proceed to workup if EDC was used.
-
Wash the filtrate/solution with 1 M HCl, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Comparison of Amide Coupling Reagents
| Coupling Reagent System | Base | Advantages | Common Issues & Mitigation |
| EDC / HOBt | DIPEA, NMM | Cost-effective; water-soluble byproduct (with EDC). | Low yield with hindered substrates due to N-acylurea formation.[5] Mitigation: Not recommended as a first choice. |
| HATU / HOAt | DIPEA, 2,6-Lutidine | High efficiency for hindered systems; low racemization; fast reaction times.[6][7] | Higher cost; can decompose with moisture. Mitigation: Use anhydrous conditions and pre-activation. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | Excellent for preventing racemization; byproducts are water-soluble. | Requires careful handling (viscous liquid). Mitigation: Use a compatible base like pyridine. |
| Acyl Fluoride (via TFFH/BTFFH) | DIPEA, Proton Sponge® | Highly reactive intermediate; effective for electron-deficient amines and very hindered acids.[10][11] | Reagents are moisture-sensitive. Mitigation: Perform reaction in situ under strictly anhydrous conditions. |
Visualizing the Activation Process
The key to overcoming low reactivity is efficient activation of the carboxylic acid. The diagram below illustrates the general mechanism using a carbodiimide activator, which forms the crucial O-acylisourea intermediate. Additives like HOBt or stronger nucleophiles like DMAP intercept this intermediate to form more reactive species.
Caption: General Carboxylic Acid Activation Mechanism.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Organic Chemistry Portal. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Khattab, S. N., El-Faham, A., & Albericio, F. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 2(1), 141-147. [Link]
-
Patrick, T. B., Johri, K. K., White, D. H., Bertrand, W. S., Mokhtar, R., Kilbourn, M. R., & Welch, M. J. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Patrick, T. B., Johri, K. K., & White, D. H. (1983). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 48(23), 4158-4159. [Link]
-
Gilon, C., Halle, D., Chorev, M., Selinger, Z., & Byk, G. (1998). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters as a Strategy. Tetrahedron Letters, 39(28), 4957-4960. [Link]
-
Reddy, T. J., & Sibi, M. P. (2016). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Science, 7(5), 3072-3077. [Link]
-
Lee, Y., & Mrksich, M. (2003). Reactivity control of carboxylic acid-terminated self-assembled monolayers on gold: acid fluoride versus interchain carboxylic anhydride. Langmuir, 19(4), 1163-1170. [Link]
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740-4740. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Accounts of chemical research, 47(4), 1205-1217. [Link]
-
Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Uno, B. Y., & Li, J. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Ortmayer, M., Wille, A., & Meisenbach, M. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility profiles, remain in the solution (mother liquor).
The success of recrystallization hinges on the selection of an appropriate solvent. The general principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] this compound possesses both polar (carboxylic acid, fluorine) and non-polar (biphenyl methyl) functionalities, suggesting that a solvent of intermediate polarity or a mixed solvent system might be optimal.
Experimental Protocol: Recrystallization of this compound
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is the most reliable approach to identify the optimal recrystallization conditions.
Part A: Solvent Screening
This preliminary experiment is crucial for identifying a suitable solvent or solvent pair for your specific batch of crude material.
Objective: To find a solvent that dissolves the compound when hot but not when cold.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise while heating until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.
-
Repeat this process for a range of solvents.
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be suitable for forming a salt or in a mixed solvent system. |
| Ethanol | 78 | High | A common solvent for carboxylic acids.[1] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium-High | A good solvent for many organic compounds. |
| Ethyl Acetate | 77 | Medium | A versatile solvent of intermediate polarity. |
| Toluene | 111 | Low | May be effective for less polar impurities. |
| Hexane | 69 | Low | A non-polar solvent, useful in mixed solvent systems. |
Part B: Bulk Recrystallization Procedure
Once a suitable solvent or solvent pair has been identified, you can proceed with the bulk purification.
dot
Caption: Recrystallization Workflow Diagram
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask to completely dissolve the crude product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Troubleshooting Guide
dot
Sources
common pitfalls in the handling of fluorinated biphenyl compounds
Technical Support Center: Fluorinated Biphenyl Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for fluorinated biphenyl compounds. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and strong C-F bonds—make these compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, these same properties can introduce significant challenges during synthesis, purification, and handling.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from synthesis and purification to analysis and safe handling, explaining the causality behind each issue and offering field-proven protocols to overcome them.
Section 1: Troubleshooting the Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone for synthesizing biphenyl derivatives, but fluorinated substrates introduce specific complications.[1][3]
FAQ 1: My Suzuki-Miyaura coupling of a fluoroaryl halide has stalled or shows low yield. What's the likely cause?
Answer: Low yield in these reactions typically points to one of three areas: catalyst/ligand issues, side reactions involving the C-F bond, or poor reagent stability.
-
Core Problem: Catalyst Inactivity or Inappropriate Ligand Choice The electronic nature of fluorinated rings demands careful catalyst and ligand selection. The strong electron-withdrawing effect of fluorine can make the oxidative addition step challenging.
-
Expert Insight: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient fluoroaryl halides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[4][5]
-
Troubleshooting Protocol:
-
Switch to a Pre-catalyst: Use a modern, air-stable pre-catalyst such as XPhos Pd G3 or G4.[5] This ensures the generation of the active Pd(0) species in a controlled manner.
-
Screen Ligands: If using a palladium source like Pd₂(dba)₃, screen a panel of bulky, electron-rich phosphine ligands.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and homocoupling of the boronic acid partner.[6]
-
-
-
Core Problem: Unwanted Side Reactions (Defluorination) Under certain catalytic conditions, particularly with highly fluorinated arenes, the C-F bond itself can be activated, leading to hydrodefluorination (replacement of F with H) or other undesired cross-coupling products.[7][8]
-
Expert Insight: C-F bond activation is more likely with nickel catalysts but can also occur with palladium, especially at higher temperatures or with specific ligand systems.[9] The reaction can generate fluoride byproducts that may interfere with the catalytic cycle.[7]
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If you suspect defluorination, try running the reaction at a lower temperature (e.g., 60-80°C) for a longer duration.
-
Re-evaluate Your Catalyst: Palladium catalysts are generally more selective for C-Br or C-Cl bonds over C-F bonds.[10] If your substrate has multiple halogens, ensure your conditions favor the intended reactivity.
-
Analyze Your Crude Mixture: Use ¹⁹F NMR and LC-MS to screen for defluorinated byproducts or products from C-F activation.
-
-
Workflow: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Section 2: Purification Pitfalls
The unique intermolecular forces of fluorinated compounds mean they often behave differently during purification compared to their non-fluorinated analogs.[11]
FAQ 2: My fluorinated biphenyl is difficult to separate from non-fluorinated starting material or byproducts using standard column chromatography. Why?
Answer: This is a classic challenge. Fluorinated compounds are both hydrophobic and lipophobic, a property sometimes called "fluorous."[12] This means they have a tendency to associate with other fluorinated molecules and repel both polar and non-polar hydrocarbon-based molecules. On standard silica or C18 columns, their elution behavior can be unpredictable and often results in poor separation from structurally similar, non-fluorinated impurities.
-
Expert Insight: The key is to exploit the unique "fluorous" nature rather than fight it. Specialized purification techniques can provide much better selectivity.
-
Troubleshooting Protocol & Strategies:
-
Reverse-Phase HPLC with Modified Eluents: Optimal separation can sometimes be achieved by using a standard C8 or C18 column but pairing it with a fluorinated eluent like trifluoroethanol (TFE) in the mobile phase.[13] This can invert the elution order and improve resolution.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a sufficiently high fluorine content, F-SPE is a powerful technique.
-
Mechanism: A fluorous-tagged molecule is strongly retained on a fluorinated silica gel column, while non-fluorous materials (like starting materials or homocoupled byproducts) are easily washed away.[12] The desired compound is then eluted with a more fluorophilic solvent.
-
-
Crystallization: Do not underestimate this technique. Screening various solvent/anti-solvent systems is crucial. The different packing forces of fluorinated vs. non-fluorinated compounds can often be exploited to induce selective crystallization.[11]
-
Table 1: Comparison of Purification Techniques for Fluorinated Biphenyls
| Technique | Principle | Best For | Common Pitfall | Pro-Tip |
| Normal-Phase Chromatography | Adsorption on polar stationary phase (Silica) | Moderately polar compounds; initial cleanup. | Co-elution with non-polar byproducts due to weak/unpredictable interactions. | Use hexane/dichloromethane solvent systems; gradient elution is critical. |
| Reverse-Phase HPLC (C18) | Partitioning into non-polar stationary phase | Final purification of polar to moderately non-polar compounds. | Poor separation from structurally similar analogs.[11] | Add a fluorinated alcohol (e.g., TFE) to the mobile phase to improve selectivity. |
| Fluorous-SPE (F-SPE) | Strong "like-dissolves-like" interaction with a fluorous stationary phase. | Compounds with high fluorine content or those with a fluorous tag.[12] | Compound must have sufficient fluorine content to be retained effectively. | Excellent for removing non-fluorinated reagents and byproducts in a single pass.[12] |
| Crystallization | Differential solubility leading to selective precipitation. | Solid compounds where impurities have different solubility profiles. | Finding the right solvent system can be time-consuming. | Screen a wide range of solvents from polar (EtOH) to non-polar (Heptane) and their mixtures. |
Section 3: Characterization & Analysis
While ¹H and ¹³C NMR are standard, ¹⁹F NMR is an indispensable tool for confirming the structure and purity of fluorinated compounds.
FAQ 3: I'm seeing unexpected or complex signals in my ¹⁹F NMR spectrum. How do I interpret this?
Answer: ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful probe for structure and purity.[11][14] Complex spectra can arise from impurities, unexpected isomers, or complex coupling patterns.
-
Expert Insight: Unlike ¹H NMR where chemical shifts fall in a narrow range (0-12 ppm), ¹⁹F NMR shifts span a much wider range (>150 ppm), making it easier to resolve individual fluorine environments.[15] The absence of impurity signals in a ¹⁹F NMR spectrum is a strong indicator of high purity.[11]
-
Troubleshooting Protocol:
-
Confirm Your Reference: Ensure your spectrometer is correctly referenced. The common standard is CCl₃F (0 ppm).
-
Check for Impurities: Even small amounts of fluorinated impurities will be prominent in the ¹⁹F spectrum. Compare the spectrum of your product to that of your starting materials.
-
Analyze Coupling Constants: Look for J-couplings. Fluorine couples to other nuclei (¹H, ¹³C) and other non-equivalent fluorine atoms. These couplings (e.g., JCF, JFF) are critical for structural assignment. For example, doublet-of-doublets can indicate a fluorine atom with two different neighboring protons or fluorines.
-
Use 2D NMR: If the structure is ambiguous, techniques like ¹H-¹⁹F HETCOR can definitively correlate which protons are spatially close to which fluorine atoms, confirming regiochemistry.[14]
-
Section 4: Storage & Safety
The high stability of the C-F bond contributes to the chemical inertness and environmental persistence of many fluorinated compounds.[16][17] Proper handling and storage are therefore critical for both experimental integrity and safety.
FAQ 4: What are the best practices for storing fluorinated biphenyls to ensure long-term stability?
Answer: While generally stable, fluorinated intermediates can be susceptible to degradation under specific conditions, particularly from moisture, oxygen, and light.[18]
-
Expert Insight: The primary concerns are hydrolysis and oxidation, especially if the molecule contains other sensitive functional groups.[18]
-
Recommended Storage Protocol:
-
Temperature: Store compounds at low temperatures (-20°C is standard) to slow down potential degradation pathways.[18]
-
Atmosphere: For sensitive compounds, store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[18] This is especially important for liquids or oils.
-
Moisture Control: Use tightly sealed containers and store in a dry environment or desiccator. High humidity can promote hydrolysis of sensitive functional groups on the molecule.[18]
-
Light Protection: Store in amber vials or in the dark to prevent photochemical degradation.
-
FAQ 5: Are there specific safety precautions I should take when handling fluorinated biphenyls?
Answer: Yes. While the term "fluorinated biphenyls" covers a vast range of compounds, many fall under the broader category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence and potential health risks.[16][19][20]
-
Expert Insight: Always treat new compounds as potentially hazardous. The primary exposure risks in a lab setting are inhalation of powders and dermal contact.[19][20]
-
Mandatory Safety Protocol:
-
Engineering Controls: Always handle solid/powdered fluorinated compounds inside a certified chemical fume hood to prevent inhalation.[19]
-
Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and safety glasses at all times.[19]
-
Waste Disposal: Dispose of all PFAS-contaminated waste (including gloves, vials, and contaminated silica gel) as hazardous waste according to your institution's EHS protocols.[19] Do not dispose of it in regular trash or down the drain.
-
Consult the SDS: Always review the Safety Data Sheet for the specific compound or its closest analog before beginning work.
-
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of fluorinated compounds.
References
- Application Notes and Protocols for the Purification of Fluorin
- PFAS | Environmental Health & Safety.
- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC - NIH.
- Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- How to ensure the stability of fluorinated pharmaceutical intermedi
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.
- Organofluorine compounds – Knowledge and References. Taylor & Francis Online.
- 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. PubMed.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Organofluorine chemistry. Wikipedia.
- PFAS and Worker Health. CDC.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 19. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 20. PFAS and Worker Health | PFAS | CDC [cdc.gov]
Technical Support Center: Optimization of Suzuki Coupling for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid Synthesis
Welcome to the dedicated technical support center for the synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Synthesizing this compound
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[1][2][3] The synthesis of this compound involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an organoboron species.[4] While seemingly straightforward, this reaction is susceptible to various challenges that can impact yield, purity, and scalability.[5] This guide will address these potential pitfalls with scientifically grounded solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Q1: I'm observing a low yield of my desired product, this compound. What are the likely causes and how can I improve it?
A low yield is a common frustration in Suzuki coupling reactions and can stem from several factors.[5][6] A systematic approach to troubleshooting is crucial.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is sensitive to oxygen.[7] Inadequate degassing can lead to catalyst deactivation.
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination.[9][10] For electron-rich aryl chlorides, electron-rich and bulky phosphine ligands are often beneficial.[8][9]
-
Inefficient Base: The base is crucial for the transmetalation step.[12][13] Its strength and solubility can significantly impact the reaction.
-
Boronic Acid Instability (Protodeboronation): Boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and under certain pH conditions.[14]
-
Mitigation Strategy: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can release the boronic acid slowly under the reaction conditions.[1][14] Anhydrous conditions using a base like K3PO4 can also help minimize this side reaction.[8]
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification.[15][16]
Causality & Prevention:
-
Mechanism: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[15]
-
Solutions:
-
Rigorous Degassing: As with low yield issues, ensure the reaction is performed under a strict inert atmosphere to minimize oxygen.[15]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can be advantageous over Pd(II) salts like Pd(OAc)2, which require in-situ reduction that can sometimes be inefficient and lead to residual Pd(II).[8]
-
Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the formation of the homocoupled product.[8]
-
Q3: My reaction is generating a significant amount of dehalogenated starting material. What is the cause and how can I address it?
The formation of a dehalogenated byproduct indicates that the aryl halide is being reduced instead of undergoing cross-coupling.[7]
Underlying Cause and Corrective Actions:
-
Hydride Source: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a hydride source in the reaction mixture.[7][15] Potential hydride sources include certain solvents (like alcohols) or impurities in the reagents.
-
Solutions:
-
Solvent Choice: If using an alcoholic co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[6]
-
Base Selection: Some bases or their counterions can potentially act as hydride donors under certain conditions. Evaluating different bases may be necessary.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as hydride sources.[7]
-
Experimental Optimization Workflow
A systematic approach to optimizing the Suzuki coupling for your specific substrates is crucial for achieving the best results. The following workflow provides a logical progression for screening and refining reaction parameters.
Caption: A systematic workflow for optimizing the Suzuki coupling reaction.
Key Parameter Summary Table
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd(PPh3)4 or PdCl2(dppf) (1-5 mol%) | Screen various Pd(0) and Pd(II) pre-catalysts. | Catalyst stability and activity are substrate-dependent.[9][10] |
| Ligand | PPh3, dppf | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Enhances oxidative addition and reductive elimination rates.[8][11] |
| Base | K2CO3 or Na2CO3 (2-3 equiv.) | Screen Cs2CO3, K3PO4. | Base strength and solubility are critical for transmetalation.[6][12][13] |
| Solvent System | Dioxane/H2O (4:1) or Toluene/EtOH/H2O | Screen different solvent ratios and combinations (e.g., THF/H2O). | Affects solubility of reagents and catalyst, and can influence side reactions.[4][6] |
| Temperature | 80-100 °C | Optimize temperature in the range of room temp to reflux. | Balances reaction rate against potential for side reactions and decomposition.[6] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][17]
Purification of this compound
The final product, being a carboxylic acid, offers straightforward purification strategies.
-
Acid-Base Extraction: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., NaHCO3 or Na2CO3) to extract the carboxylic acid into the aqueous layer. The organic layer will retain non-acidic impurities. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[6]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[18]
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, purification can be achieved using silica gel column chromatography.[19][20]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
University of Johannesburg. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]
-
Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
-
MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. asianpubs.org [asianpubs.org]
- 20. ajgreenchem.com [ajgreenchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of analytical methodologies for the structural validation of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-54-4)[1], a molecule of interest in synthetic and medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Imperative: A Multi-faceted Approach
A single analytical technique is rarely sufficient for the complete structural elucidation of a complex organic molecule. A confluence of spectroscopic and chromatographic data provides the necessary orthogonal confirmation to establish identity, purity, and structure with a high degree of confidence. For this compound, a strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy is paramount.
The Validation Workflow: A Visual Overview
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: A logical workflow for the structural validation of this compound.
I. High-Performance Liquid Chromatography (HPLC): Purity and Preliminary Identification
HPLC is an indispensable tool for assessing the purity of a synthesized compound and providing preliminary identification by comparing its retention time to that of a reference standard, if available.[2] For this compound, a reversed-phase HPLC method is most appropriate.[3]
Experimental Protocol: HPLC-UV/PDA Analysis
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm is a common choice for aromatic compounds. A PDA detector allows for the acquisition of the full UV spectrum of the peak, aiding in peak purity assessment and identification.
Rationale for Experimental Choices:
-
C18 Column: The nonpolar nature of the biphenyl core interacts well with the C18 stationary phase, providing good retention and separation from more polar impurities.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient is often necessary to elute a range of compounds with varying polarities, ensuring that both the main product and any potential impurities are observed.
Comparative Data: Expected Retention Behavior
| Compound | Structure | Expected Retention Time |
| This compound | C₁₄H₁₁FO₂ | Intermediate |
| 3'-Methylbiphenyl-3-carboxylic acid | C₁₄H₁₂O₂ | Slightly shorter than the fluorinated analog due to lower polarity. |
| 3'-Fluorobiphenyl-3-carboxylic acid | C₁₃H₉FO₂ | Similar to the target compound, with minor differences based on the absence of the methyl group. |
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, offering strong evidence for the chemical formula.[4] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation power of HPLC with the detection capabilities of MS.[5]
Experimental Protocol: LC-MS (ESI-negative)
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and mobile phase composition.
Rationale for Experimental Choices:
-
ESI Negative Mode: Carboxylic acids are acidic and easily lose a proton, making them highly suitable for detection as negative ions. This leads to a strong and easily interpretable signal for the deprotonated molecule [M-H]⁻.
Expected Mass Spectral Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M-H]⁻ ion (m/z) |
| This compound | C₁₄H₁₁FO₂ | 230.0743 | 229.0665 |
| 3'-Methylbiphenyl-3-carboxylic acid | C₁₄H₁₂O₂ | 212.0837 | 211.0764 |
| 3'-Fluorobiphenyl-3-carboxylic acid | C₁₃H₉FO₂ | 216.0586 | 215.0513 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide information on the number and types of protons and carbons, their connectivity, and the environment of the fluorine atom.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 12-13 ppm.[6][7]
-
Aromatic Protons: A series of multiplets in the range of 7.0-8.5 ppm. The specific splitting patterns will be complex due to coupling between adjacent protons and long-range coupling with the fluorine atom.
-
Methyl Protons (-CH₃): A singlet around 2.4 ppm.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
-
Carbonyl Carbon (-COOH): In the range of 165-175 ppm.[7]
-
Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to fluorine.
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for fluorine-containing compounds and provides valuable information about the electronic environment of the fluorine atom.[8]
Expected Chemical Shift:
-
The chemical shift of the fluorine atom will be in the typical range for an aryl fluoride, likely between -100 and -130 ppm, relative to a standard like CFCl₃. The exact shift is sensitive to the substitution pattern on the aromatic ring.
Comparative NMR Data of Related Structures
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] For this compound, FTIR will confirm the presence of the carboxylic acid and the aromatic rings.
Experimental Protocol: FTIR (ATR or KBr pellet)
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | Broad band, 3300-2500 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Carboxylic Acid C=O | Stretching | ~1710-1680 (conjugated) |
| Aromatic C=C | Stretching | ~1600 and 1475 |
| C-F | Stretching | ~1250-1000 |
| C-O | Stretching | ~1320-1210 |
The broad O-H stretch and the strong C=O stretch are characteristic features of a carboxylic acid.[7]
Conclusion: A Weight-of-Evidence Approach
The structural validation of this compound, or any novel compound, relies on a weight-of-evidence approach. By integrating data from HPLC, MS, a suite of NMR experiments, and FTIR, researchers can build an irrefutable case for the structure and purity of their molecule. This comprehensive analytical strategy not only satisfies the principles of scientific integrity but also provides the robust data package required for publications, patents, and regulatory submissions.
References
-
Dascalu, I.-A., Isac, D.-L., Shova, S., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1266, 133474. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Alle, T., Joyasawal, S., Oukoloff, K., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available at: [Link]
-
Alle, T., Joyasawal, S., Oukoloff, K., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Europe PMC. Available at: [Link]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. (2021). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 2,5-Difluoro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Chromatography B, 877(28), 3071–3086. Available at: [Link]
-
Hricko, J., et al. (2007). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Separation Science. Available at: [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Available at: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. PMC. Available at: [Link]
-
PubChem. (n.d.). 3-{[(3-Fluoro-3'-methoxybiphenyl-4-YL)amino]carbonyl}thiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
ResearchGate. (2007). (PDF) HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]
-
Semantic Scholar. (2013). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Retrieved from [Link]
-
PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Retrieved from [Link]
-
PubMed Central. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Available at: [Link]
-
PubMed. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 2'-Fluoro-5'-methylbiphenyl-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. PMC. Available at: [Link]
-
ResearchGate. (1998). (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][6][11]benzothiazinium Chloride as Anticancer Agent. MDPI. Available at: [Link]
Sources
- 1. This compound CAS#: 1242336-54-4 [chemicalbook.com]
- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid and Structurally Related Compounds in Putative Anticancer Applications
For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This guide provides a detailed comparative analysis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a compound of interest in drug discovery, with structurally similar molecules. By examining the subtle yet impactful variations in substituent patterns, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of novel therapeutic agents, particularly in the realm of oncology.
Introduction to this compound
This compound is a synthetic organic compound featuring a biphenyl core functionalized with a carboxylic acid group, a fluorine atom, and a methyl group at specific positions. The strategic placement of these functional groups is hypothesized to modulate the molecule's physicochemical properties and its interactions with biological targets. While specific biological data for this exact compound is not extensively published, its structural motifs are present in numerous biologically active molecules, suggesting its potential for further investigation.
Comparative Compounds and Rationale for Selection
To understand the potential of this compound, we will compare it with two structurally related compounds for which anticancer activity data is available:
-
Compound A: 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid [2]
-
Compound B: 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid [2]
These compounds share the biphenyl carboxylic acid core but differ in the presence and position of the fluoro and methyl groups. This allows for a direct assessment of how these specific substitutions influence cytotoxic activity.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and methyl groups can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. While experimental data for this compound is limited, predicted values offer some insight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted pKa | Predicted Density (g/cm³) |
| This compound | C₁₄H₁₁FO₂ | 230.23 | 392.3 ± 30.0 | 3.81 ± 0.10 | 1.226 ± 0.06 |
| Compound A | C₁₆H₁₄O₂ | 238.28 | - | - | - |
| Compound B | C₁₇H₁₆O₂ | 252.31 | - | - | - |
Predicted data for this compound obtained from supplier information.
Comparative Biological Activity: Anticancer Potential
A study by Kumar et al. (2025) investigated the in vitro anticancer activity of a series of biphenyl carboxylic acid derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231.[2] This provides valuable data for our comparative analysis.
| Compound | Structure | MCF-7 IC₅₀ (µM)[2] | MDA-MB-231 IC₅₀ (µM)[2] |
| Compound A | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 10.14 ± 2.05 | 10.78 ± 2.58 |
| Compound B | 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | - | - |
Note: Specific IC₅₀ values for Compound B were not explicitly provided in the referenced study, though it was part of the synthesized library.
The data for Compound A establishes a baseline for the cytotoxicity of the biphenyl cyclopropane carboxylic acid scaffold. The introduction of substituents, as in this compound and Compound B, is expected to modulate this activity. The presence of a fluorine atom, a known bioisostere for hydrogen, can enhance binding affinity and metabolic stability.[3] The methyl group, on the other hand, can influence lipophilicity and steric interactions with the target protein.
Structure-Activity Relationship (SAR) Insights
-
The Biphenyl Carboxylic Acid Scaffold: This core structure is a valid starting point for developing cytotoxic agents.
-
Impact of Methyl Group: The addition of a methyl group, as seen in Compound B, can alter the activity profile. While specific data is pending, the position of the methyl group is crucial in determining its effect on biological activity.
-
Potential Role of Fluorine: The introduction of a fluorine atom in this compound is anticipated to enhance its anticancer potential. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[3] Furthermore, the substitution pattern (meta- to the carboxylic acid and meta' to the other ring) will significantly influence the molecule's conformation and binding capabilities.
Experimental Methodologies
To enable researchers to conduct their own comparative studies, we provide a generalized protocol for the synthesis and biological evaluation of these compounds.
General Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of substituted biphenyl carboxylic acids is commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the aryl halide (e.g., 3-bromo-5-fluorobenzoic acid) and the arylboronic acid (e.g., 3-methylphenylboronic acid) in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[2]
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate).[2]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Standard workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Future Directions and Conclusion
This comparative guide highlights the potential of this compound as a scaffold for the development of novel anticancer agents. The analysis of structurally similar compounds with known biological activity provides a framework for understanding the influence of fluoro and methyl substitutions on cytotoxicity.
Further research should focus on the synthesis and comprehensive biological evaluation of this compound and a wider range of its analogs. This should include screening against a diverse panel of cancer cell lines and investigation into the underlying mechanisms of action. Such studies will be instrumental in validating the therapeutic potential of this class of compounds and guiding the design of next-generation biphenyl-based drugs.
References
[2] Kumar, A., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [4] BenchChem. (2025). Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide. BenchChem. [5] Chen, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [6] Zhang, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [7] Nakao, K., et al. (2018). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed. [3] Le, T. M., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [8] Reddy, T. J., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [9] BenchChem. (2023). 3'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid. BenchChem. [10] J&K Scientific. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid. J&K Scientific. [11] Taylor & Francis Online. (2020). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online. [12] JOCPR. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. [13] Sigma-Aldrich. (n.d.). 4 -Methylbiphenyl-3-carboxylic acid AldrichCPR 147404-69-1. Sigma-Aldrich. [14] ChemicalBook. (n.d.). 4'-METHYLBIPHENYL-3-CARBOXYLIC ACID | 147404-69-1. ChemicalBook. [1] BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. [15] ResearchGate. (2015). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [16] Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [17] NIH. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [18] PMC. (2023). Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. PMC. [19] NIH. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [20] NIH. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH. [21] PMC. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid and its Analogs in the Context of Anti-Inflammatory Drug Discovery
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. This class of molecules, characterized by two connected phenyl rings and a carboxylic acid group, offers a unique combination of structural rigidity and functional versatility. This has led to their exploration and development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents. A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are built upon this scaffold, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
This guide provides an in-depth comparative analysis of the biological activity of the novel compound 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid against its structurally related and commercially available analogs, Flurbiprofen and Diflunisal . While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive framework for its evaluation. We will delve into the structure-activity relationships (SAR) within this class of compounds, provide detailed experimental protocols for assessing their anti-inflammatory potential, and present a hypothetical comparative analysis based on established principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Comparative Analysis of Biological Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for many biphenyl carboxylic acid-based anti-inflammatory drugs is the inhibition of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric lining.[2] Conversely, COX-2 is an inducible enzyme primarily associated with the inflammatory response.[2] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain, while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]
To illustrate how this compound would be evaluated, we will compare the known COX inhibition data of Flurbiprofen and Diflunisal.
Table 1: Comparative in vitro Inhibition of COX-1 and COX-2
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen | 0.1[4] | 0.4[4] | 0.25 | |
| Diflunisal | 113 | 8.2 (human whole blood assay) | 13.78 | |
| This compound | ![]() | Hypothetical | Hypothetical | Hypothetical |
Note: The structure for this compound is a representation for illustrative purposes.
From the data, Flurbiprofen is a potent, non-selective inhibitor of both COX-1 and COX-2, with a slightly higher potency for COX-1.[4] In contrast, Diflunisal shows a degree of selectivity for COX-2, although it is still considered a non-selective NSAID.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl carboxylic acid derivatives is heavily influenced by the nature and position of substituents on the biphenyl rings.[5]
-
Carboxylic Acid Group: The carboxylic acid moiety is a critical pharmacophoric feature for many NSAIDs, as it mimics the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes.[1]
-
Fluorine Substitution: The presence of fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[6] In Flurbiprofen, the fluorine atom is thought to contribute to its high potency.[4] The difluoro substitution in Diflunisal also plays a key role in its activity.[7]
-
Methyl Group: The methyl group on the second phenyl ring of this compound could influence its binding orientation within the COX active site, potentially affecting its potency and selectivity.
Based on these principles, it can be hypothesized that this compound, with its fluoro and methyl substitutions, would likely exhibit inhibitory activity against COX enzymes. Its precise potency and selectivity would need to be determined experimentally.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays are essential. The following protocols provide a detailed methodology for assessing COX inhibition.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2) via an enzyme-linked immunosorbent assay (ELISA).[8]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the COX enzyme in the reaction buffer containing heme.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme solution to each well.
-
Add various concentrations of the test compound (e.g., this compound, Flurbiprofen, Diflunisal) to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of stannous chloride).[9]
-
PGE2 Quantification: Proceed with the quantification of the produced PGE2 using a commercial ELISA kit, following the manufacturer's instructions.[10][11][12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Causality Behind Experimental Choices:
-
Purified Enzymes: Using purified enzymes allows for the direct assessment of the compound's effect on the target without the complexity of a cellular environment.
-
PGE2 Measurement: PGE2 is a major pro-inflammatory prostaglandin produced by the COX pathway, making its quantification a direct and relevant measure of enzyme activity.[13]
-
ELISA: ELISA is a highly sensitive and specific method for quantifying small molecules like PGE2, enabling accurate determination of inhibitory activity.[8]
Visualization of Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Synthesis of this compound
The synthesis of biphenyl carboxylic acid derivatives is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for forming the carbon-carbon bond between two aryl moieties.[14]
Proposed Synthetic Route
A plausible synthetic route for this compound would involve the Suzuki-Miyaura coupling of 3-bromo-5-fluorobenzoic acid with 3-methylphenylboronic acid.
Visualization of Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the biological activity of this compound in comparison to its established analogs, Flurbiprofen and Diflunisal. Based on the well-documented anti-inflammatory properties of the biphenyl carboxylic acid scaffold, it is reasonable to hypothesize that the target compound will exhibit inhibitory activity against COX enzymes.[15][16]
The next critical step is the empirical validation of this hypothesis through the detailed experimental protocols outlined in this guide. Determining the IC50 values against COX-1 and COX-2 will be paramount in establishing the compound's potency and selectivity profile. Further investigations could also include in vivo studies in animal models of inflammation to assess its efficacy and safety. The insights gained from these studies will be invaluable for the potential development of this compound as a novel anti-inflammatory therapeutic agent.
References
-
Barnett, J., Chow, J., Ives, D., et al. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta, 1209, 130-139. [Link]
-
Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(148). [Link]
-
Gierse, J. K., et al. (1995). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 305(2), 479–484. [Link]
-
Kulmacz, R. J., & Lands, W. E. (1985). Stoichiometry and kinetics of the interaction of prostaglandin H synthase with anti-inflammatory agents. Journal of Biological Chemistry, 260(23), 12572-12578. [Link]
-
Marnett, L. J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 834-840. [Link]
-
O'Neill, G. P., et al. (1994). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Molecular Pharmacology, 45(2), 245-254. [Link]
-
Patel, R. V., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Medicinal Chemistry Research, 21(10), 2685-2703. [Link]
-
RayBiotech. Prostaglandin E2 ELISA Kit. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804. [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. brieflands.com [brieflands.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. arborassays.com [arborassays.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. raybiotech.com [raybiotech.com]
- 13. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
Unraveling the Enigmatic Mechanism of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: A Comparative Guide
Introduction: In the landscape of contemporary drug discovery, the biphenyl carboxylic acid scaffold has emerged as a "privileged structure," giving rise to a multitude of compounds with diverse and potent pharmacological activities. Within this chemical class, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid stands as a molecule of significant interest, yet its precise mechanism of action remains to be fully elucidated. This guide provides an in-depth, hypothesis-driven exploration of its potential biological targets, drawing comparisons with established therapeutic agents and outlining the requisite experimental methodologies for definitive mechanistic confirmation. Our primary hypothesis posits this compound as a novel inhibitor of Urate Transporter 1 (URAT1), a key player in the pathophysiology of hyperuricemia and gout. A secondary, alternative mechanism as a cyclooxygenase (COX) inhibitor, a common target for biphenyl carboxylic acids, will also be considered.
The Structural Clues: Why URAT1 Inhibition is the Leading Hypothesis
The molecular architecture of this compound provides compelling clues to its potential biological activity. The biphenyl core is a recognized pharmacophore in numerous URAT1 inhibitors.[1][2] The carboxylic acid moiety is crucial for interacting with the transporter, likely mimicking the endogenous substrate, uric acid. Furthermore, the strategic placement of a fluorine atom and a methyl group can significantly influence the compound's binding affinity, selectivity, and metabolic stability, common strategies in modern medicinal chemistry to enhance drug-like properties.[3]
Recent research has identified several biphenyl carboxylic acid derivatives as potent URAT1 inhibitors.[3][4] This precedent strongly suggests that this compound may exert its therapeutic effects through a similar mechanism, offering a promising new avenue for the management of hyperuricemia.
Primary Hypothesized Mechanism: Inhibition of Urate Transporter 1 (URAT1)
URAT1, encoded by the SLC22A12 gene, is a transporter protein predominantly located in the apical membrane of renal proximal tubule cells. It plays a critical role in maintaining uric acid homeostasis by reabsorbing the majority of filtered urate from the tubular lumen back into the bloodstream.[5] Dysregulation of URAT1 activity is a primary cause of hyperuricemia, the precursor to gout.[6]
By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[5] This is the established mechanism of action for uricosuric drugs like Lesinurad and Benzbromarone.[7][8] We hypothesize that this compound binds to URAT1, competitively or non-competitively, to prevent the transport of uric acid.
Comparative Analysis with Established URAT1 Inhibitors
To contextualize the potential of this compound, a comparison with clinically approved URAT1 inhibitors is essential.
| Feature | This compound (Hypothesized) | Lesinurad | Benzbromarone |
| Core Scaffold | Biphenyl carboxylic acid | Aromatic core with cyano and triazole moieties | Benzofuran derivative |
| Mechanism | Putative URAT1 inhibitor | Selective URAT1 and OAT4 inhibitor[7] | Potent, non-competitive URAT1 inhibitor; also inhibits xanthine oxidase[9][10] |
| Key Interactions | The carboxylic acid group is expected to be a key binding feature. | Interacts with URAT1 to block uric acid reabsorption.[7] | Binds to URAT1, stabilizing an inward-facing conformation and blocking transport.[11][12] |
| Clinical Status | Investigational | Approved for use in combination with a xanthine oxidase inhibitor.[1] | Highly effective but use is limited in some countries due to reports of hepatotoxicity.[13] |
The structural similarity of our topic compound to other known biphenyl carboxylic acid URAT1 inhibitors suggests a potentially favorable efficacy and safety profile, warranting further investigation.[3]
Visualizing the URAT1 Pathway and Inhibition
Caption: Hypothesized inhibition of URAT1-mediated uric acid reabsorption.
Secondary Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition
Several biphenyl carboxylic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[14] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16] Diflunisal, a fluorinated biphenyl carboxylic acid, is a notable example.[17]
Given the structural parallels, it is plausible that this compound could also function as a COX inhibitor.
Comparative Analysis with a Known Biphenyl Carboxylic Acid NSAID
| Feature | This compound (Hypothesized) | Diflunisal |
| Core Scaffold | Biphenyl carboxylic acid | Biphenyl carboxylic acid |
| Mechanism | Putative COX inhibitor | Non-selective inhibitor of COX-1 and COX-2[17] |
| Key Interactions | The carboxylic acid would likely interact with the active site of COX enzymes. | The carboxylic acid group is crucial for binding to the catalytic site of COX.[18] |
| Clinical Use | Investigational | Used for the treatment of pain and inflammation, and has been investigated for transthyretin amyloidosis.[19][20] |
Experimental Workflows for Mechanistic Confirmation
To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.
Workflow for URAT1 Inhibition Confirmation
Caption: Experimental workflow for confirming URAT1 inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro [¹⁴C]-Uric Acid Uptake Assay in HEK293-hURAT1 Cells
This assay is a gold standard for quantifying the inhibitory activity of compounds against URAT1.
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with human URAT1 (HEK293-hURAT1) and mock-transfected HEK293 cells in appropriate culture medium. Seed cells in 24-well plates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Include a known URAT1 inhibitor (e.g., Benzbromarone) as a positive control.
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with the test compound dilutions or vehicle (DMSO) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid (final concentration ~20-50 µM) and the test compound.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity measured in mock-transfected cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[21]
-
Protocol 2: In Vivo Hyperuricemia Model
This model assesses the ability of the compound to lower serum uric acid levels in a living organism.
-
Animal Model: Use male Sprague-Dawley rats or ICR mice.
-
Induction of Hyperuricemia: Administer potassium oxonate (a uricase inhibitor) intraperitoneally to induce hyperuricemia. This is often co-administered with a purine precursor like hypoxanthine or uric acid to further elevate serum uric acid levels.[22][23][24][25]
-
Compound Administration: Administer this compound orally or via another appropriate route at various doses. Include a vehicle control group and a positive control group (e.g., Benzbromarone).
-
Sample Collection: Collect blood samples at specified time points after compound administration (e.g., 0, 2, 4, 6, and 8 hours).
-
Uric Acid Measurement: Separate the serum and measure the uric acid concentration using a commercially available kit or by HPLC.
-
Data Analysis: Compare the serum uric acid levels in the treated groups to the vehicle control group to determine the urate-lowering effect of the compound.
Protocol 3: In Vitro COX Inhibition Assay
This assay determines the inhibitory potency of the compound against COX-1 and COX-2.
-
Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[26][27]
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
Conclusion
Based on the structural analogy to a known class of pharmacologically active molecules, the primary hypothesis for the mechanism of action of this compound is the inhibition of the URAT1 transporter. This positions the compound as a potential therapeutic agent for hyperuricemia and gout. A secondary, plausible mechanism is the inhibition of COX enzymes, which would classify it as a potential anti-inflammatory agent. The experimental protocols detailed in this guide provide a clear and robust pathway to rigorously test these hypotheses, elucidate the definitive mechanism of action, and evaluate the therapeutic potential of this promising molecule. The successful validation of URAT1 inhibition would mark a significant step forward in the development of novel treatments for gout and other hyperuricemia-related conditions.
References
-
Lesinurad. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Lesinurad. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004- [cited 2026 Jan 16]. Available from: [Link].
-
Benzbromarone. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Patel P, Patel T. COX Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 [cited 2026 Jan 16]. Available from: [Link].
-
What is the mechanism of Diflunisal? [Internet]. Patsnap Synapse; 2024 Jul 17 [cited 2026 Jan 16]. Available from: [Link].
-
What is the mechanism of Benzbromarone? [Internet]. Patsnap Synapse; 2024 Jul 17 [cited 2026 Jan 16]. Available from: [Link].
- Hou X, Wang Y, Yang Y, Xiao Z. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. 2023;28(21):7415.
-
ZURAMPIC (lesinurad) tablets, for oral use [package insert]. U.S. Food and Drug Administration; [date unknown]. Available from: [Link].
-
What are URAT1 inhibitors and how do they work? [Internet]. Patsnap Synapse; 2024 Jun 21 [cited 2026 Jan 16]. Available from: [Link].
- Tausche AK, Alten R, Dalbeth N, Kopicko J, Fung M, Bhakta N, et al. Lesinurad: A significant advancement or just another addition to existing therapies of gout?
-
What are COX-1 inhibitors and how do they work? [Internet]. Patsnap Synapse; 2024 Jun 21 [cited 2026 Jan 16]. Available from: [Link].
-
The Role of Benzbromarone in Managing Hyperuricemia and Gout Flares [Internet]. [place unknown]: [publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Understanding Lesinurad: A Deeper Dive into its Role in Gout Management [Internet]. [place unknown]: [publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Benzbromarone – Knowledge and References [Internet]. Taylor & Francis Online; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Borghi C, Perez-Ruiz F. Benzbromarone in the treatment of gout.
- Wu T, et al.
- Hou X, Wang Y, Yang Y, Xiao Z.
- Wu T, et al. Molecular mechanism of drug inhibition of URAT1.
- Hou X, Wang Y, Yang Y, Xiao Z.
- Wu T, et al.
- Walker MC, Gierse JK. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods Mol Biol. 2010;644:131-44.
- Wu T, et al.
- Progress in animal models for studying hyperuricemia. PMC. 2025 Aug 22.
- Vane JR, Botting RM. Mechanism of action of anti-inflammatory drugs.
-
Animal Model of Hyperuricemia [Internet]. Creative Bioarray; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Cyclooxygenase. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
Hyperuricemia Modeling & Pharmacodynamics Services [Internet]. Creative Biolabs; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Li S, et al. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. MDPI. 2020.
- Castano J, et al. Diflunisal for ATTR Cardiac Amyloidosis. PMC. 2012 Jul 2.
-
Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods [Internet]. [place unknown]: [publisher unknown]; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Stabilization of Cardiac Function With Diflunisal in Transthyretin (
-
Hyperuricemia Models for Research [Internet]. Biocytogen; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Effect of Diflunisal in Patients with Transthyretin Cardiomyop
- Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis.
- Walker MC, Gierse JK.
- Singh P, et al.
-
Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. A [Internet]. ResearchGate; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Ballo M, et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Afr J Pharm Pharmacol. 2023;17(2):33-40.
-
Representative angiotensin II receptor blockers with URAT1 inhibitory activity [Internet]. ResearchGate; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? [Internet]. ResearchGate; 2014 Jun 17 [cited 2026 Jan 16]. Available from: [Link].
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. 2024 Mar 15.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. 2022.
-
Structure–activity relationship analysis of URAT1 inhibitors [Internet]. ResearchGate; [date unknown] [cited 2026 Jan 16]. Available from: [Link].
- Kalgutkar AS, et al. Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
Sources
- 1. Lesinurad - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [ouci.dntb.gov.ua]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 9. Benzbromarone - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 18. Diflunisal for ATTR Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. mdpi.com [mdpi.com]
- 25. biocytogen.com [biocytogen.com]
- 26. academicjournals.org [academicjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. By examining the interplay between chemical structure and biological activity, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to design more potent and selective therapeutic agents. This document will delve into the synthesis, biological evaluation, and comparative analysis of these derivatives against other relevant alternatives, supported by experimental data and established scientific principles.
Introduction: The Therapeutic Promise of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The market presence of drugs like flurbiprofen and diflunisal underscores the therapeutic relevance of this chemical class. The core structure, consisting of two phenyl rings linked together with a carboxylic acid moiety, allows for extensive chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The introduction of various substituents, such as halogens and alkyl groups, can significantly influence the compound's potency, selectivity, and metabolic stability.[3][4] This guide will specifically focus on the derivatives of this compound, exploring how the strategic placement of a fluorine atom and a methyl group impacts its biological profile.
Synthetic Strategies: Accessing the Biphenyl Scaffold
The synthesis of biphenyl carboxylic acid derivatives is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the versatile and efficient connection of two aryl fragments.[1] The general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthesis of this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
A typical synthesis of biphenyl carboxylic acids involves the following steps:[5]
-
Reaction Setup: To a solution of the aryl halide (e.g., an appropriate iodo- or bromo-benzoic acid ester) in a suitable solvent (e.g., dioxane), add the corresponding arylboronic acid.
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and an aqueous solution of a base (e.g., sodium carbonate).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl derivative.
-
Hydrolysis (if starting with an ester): If the starting material was an ester, the final step involves hydrolysis under basic conditions (e.g., with lithium hydroxide in a mixture of THF and water) to yield the carboxylic acid.
Structure-Activity Relationship (SAR) Analysis
The biological activity of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl core. The following sections will compare the influence of the 5-fluoro and 3'-methyl groups with other substitution patterns.
The Impact of Fluorine Substitution
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[4]
-
Electronic Effects: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, potentially leading to stronger interactions with biological targets.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.
-
Binding Interactions: Fluorine can participate in favorable electrostatic and hydrophobic interactions with protein residues, enhancing binding affinity. For example, studies on USP5 inhibitors have shown that a fluorine group can make favorable hydrophobic interactions with tryptophan residues, leading to a four-fold increase in potency.[6]
In the context of this compound, the fluorine at the 5-position is expected to influence the electronic properties of the carboxylic acid at the 3-position and potentially engage in specific interactions within the target's binding pocket. SAR studies on related arylfluoronaphthyridine and arylfluoroquinolone antibacterial agents have consistently shown that fluorine substitution at specific positions is crucial for potent activity.[7][8]
The Role of the Methyl Group
The methyl group at the 3'-position of the second phenyl ring also plays a critical role in defining the biological activity.
-
Steric and Hydrophobic Effects: The methyl group adds steric bulk and increases lipophilicity. This can influence the molecule's overall conformation and its ability to fit into a binding pocket. The added hydrophobicity may enhance membrane permeability and interactions with hydrophobic residues in the target protein.
-
Conformational Rigidity: The presence of a substituent at the meta-position can influence the torsional angle between the two phenyl rings, which can be a key determinant of biological activity.
In a study on neprilysin inhibitors, the addition of a methyl or chloro group that could fill a specific subsite (S1') led to a significant improvement in binding affinity.[5] This highlights the importance of strategically placing substituents to exploit specific pockets within the target enzyme.
Comparative Analysis with Other Derivatives
To understand the specific contributions of the 5-fluoro and 3'-methyl groups, it is instructive to compare their expected effects with other substitution patterns reported in the literature for various biphenyl derivatives.
| Derivative | Target/Activity | Key SAR Finding | Reference |
| Biphenyl Carboxamides | Analgesic | Lipophilic character and molecular size are important for activity. | [9] |
| Substituted Biphenyl Butanoic Acids | Neprilysin Inhibitors | Addition of a chlorine atom at the R2 position, filling the S1' subsite, boosted potency 17-fold. | [5] |
| Fluorinated Biphenyl Diarylimidines | HIV-1 Reverse Transcriptase Inhibitors | Double fluorination on the 3,5-positions of a phenyl ring significantly improved inhibitory activity compared to single fluorine substitution. | [3] |
| Biphenyl-4-carboxylic acid derivatives | Anti-inflammatory | The presence of a carboxylic acid group is often associated with anti-inflammatory activity but also with gastrointestinal side effects. | [2] |
| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibitors | A cyano group at the 3-position of the phenyl moiety was the preferred substitution for potent inhibition. | [10] |
This comparative data suggests that both electronic and steric factors play a crucial role in the activity of biphenyl derivatives. The combination of a fluorine atom and a methyl group in this compound likely represents a synergistic optimization of these properties for a specific, yet to be fully elucidated, biological target.
Experimental Protocols for SAR Evaluation
To experimentally validate the SAR of this compound derivatives, a series of in vitro and in vivo assays are necessary.
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to assess the anti-inflammatory activity of novel compounds.[11]
-
Animal Model: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally at a specific dose (e.g., 10 mg/kg body weight). The control group receives the vehicle only.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group.
Enzyme Inhibition Assays
If the molecular target is a specific enzyme (e.g., cyclooxygenase, neprilysin), a direct enzyme inhibition assay should be performed.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
The specific conditions (e.g., substrate, buffer, detection method) will depend on the enzyme being studied. For example, for URAT1 inhibitory activity, HEK293-URAT1 cells can be used with 14C-labeled uric acid as the substrate.[12]
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a promising area of research for the development of new therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group on the biphenyl scaffold likely confers a unique combination of electronic, steric, and pharmacokinetic properties that can be exploited for enhanced biological activity. This guide has provided a framework for understanding and evaluating these compounds, from their synthesis to their biological characterization.
Future work should focus on synthesizing a broader range of analogs to systematically probe the effects of different substituents at various positions on the biphenyl core. Co-crystallization of active compounds with their biological targets will provide invaluable structural insights for rational drug design. Furthermore, comprehensive ADME-Tox profiling will be essential to ensure the development of safe and effective clinical candidates.
References
- MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online.
- MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.
- National Institutes of Health. (n.d.). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PMC.
- National Institutes of Health. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
- Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- ResearchGate. (2020). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. ResearchGate.
- National Institutes of Health. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC.
- bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
- SciSpace. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
- PubMed. (n.d.). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. PubMed.
- PubMed. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
- PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid: An Evaluation of Modern Cross-Coupling Methodologies
Introduction: 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the fluorine substituent and the biphenyl backbone. The efficient and selective synthesis of this and related compounds is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions and the classical Ullmann condensation. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to inform the selection of the most efficacious synthetic strategy.
The Strategic Imperative: Choosing the Right Coupling Partner
The synthesis of this compound fundamentally relies on the formation of a key carbon-carbon bond between a fluorinated benzoic acid derivative and a methyl-substituted phenyl ring. The choice of the bond-forming reaction dictates the nature of the starting materials, the required reaction conditions, and ultimately, the overall efficiency of the synthesis. The most prevalent strategies involve the coupling of an aryl halide with an organometallic reagent.
Herein, we evaluate four prominent methodologies:
-
Suzuki-Miyaura Coupling: Utilizes an organoboron reagent.
-
Stille Coupling: Employs an organotin reagent.
-
Negishi Coupling: Involves an organozinc reagent.
-
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.
A critical consideration in the synthesis of biphenyl carboxylic acids is the potential for the carboxylic acid functionality to interfere with the catalytic cycle of the cross-coupling reactions. The carboxylate anion can coordinate to the metal center, potentially deactivating the catalyst.[1] Consequently, a common and often necessary strategy involves the protection of the carboxylic acid, typically as a methyl or ethyl ester, prior to the coupling reaction. The final step then involves the hydrolysis of the ester to yield the desired carboxylic acid.[2][3][4][5]
Synthetic Route Overview
The general retrosynthetic analysis for this compound via cross-coupling methodologies is illustrated below.
Caption: Retrosynthetic analysis of this compound.
I. The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biphenyls, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and commercially available boronic acids.[6][7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Methyl 5-fluoro-3'-methylbiphenyl-3-carboxylate
Step 1: Esterification of 3-bromo-5-fluorobenzoic acid
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol, an excess of thionyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 3 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl 3-bromo-5-fluorobenzoate.
Step 2: Suzuki-Miyaura Coupling
A mixture of methyl 3-bromo-5-fluorobenzoate (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq) is suspended in a solvent system, typically a mixture of toluene and water or dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Hydrolysis of the Ester
The purified methyl 5-fluoro-3'-methylbiphenyl-3-carboxylate is dissolved in a mixture of THF and water, and an excess of lithium hydroxide (LiOH) is added.[2] The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, this compound.
| Parameter | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 80-95% |
| Purity | High after chromatography |
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.[8]
-
Commercially available and stable boronic acid reagents.[6]
-
Low toxicity of byproducts.
Disadvantages:
-
Potential for protodeboronation of the boronic acid.
-
The presence of a free carboxylic acid can sometimes inhibit the reaction.[1]
II. The Stille Coupling: A Robust Alternative
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling. It utilizes organostannane reagents, which are known for their high tolerance to a wide range of functional groups.
Mechanistic Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the organic group from the organostannane to the palladium center.
Experimental Protocol
The experimental setup for the Stille coupling is similar to the Suzuki-Miyaura reaction, with the key difference being the use of an organostannane reagent, such as tributyl(3-methylphenyl)stannane, in place of the boronic acid. A co-catalyst, such as CuI, is sometimes added to facilitate the transmetalation step.
| Parameter | Stille Coupling |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Additive | CuI (optional) |
| Solvent | Toluene, THF, DMF |
| Temperature | 80-120 °C |
| Typical Yield | 75-90% |
| Purity | Requires careful purification to remove tin byproducts |
Advantages:
-
Excellent functional group tolerance.
-
Neutral reaction conditions are possible.
-
Organostannanes are often stable and can be purified by chromatography.
Disadvantages:
-
High toxicity of organotin reagents and byproducts.
-
Removal of tin-containing byproducts can be challenging.
-
Slower reaction rates compared to Suzuki-Miyaura coupling in some cases.
III. The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and higher yields, especially for sterically hindered substrates.
Mechanistic Considerations
The mechanism of the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. The high reactivity of the organozinc reagent facilitates a rapid transmetalation step.
Experimental Protocol
The synthesis of the organozinc reagent, (3-methylphenyl)zinc chloride, is typically performed in situ by reacting 3-bromotoluene with activated zinc metal or by transmetalation from an organolithium or Grignard reagent. This organozinc species is then reacted with methyl 3-bromo-5-fluorobenzoate in the presence of a palladium catalyst.
| Parameter | Negishi Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | Phosphine-based |
| Solvent | THF, DMF |
| Temperature | Room temperature to 80 °C |
| Typical Yield | 85-98% |
| Purity | Good, but requires inert atmosphere techniques |
Advantages:
-
High reactivity of organozinc reagents.[9]
-
Excellent for sterically demanding couplings.
-
Generally high yields and fast reaction times.
Disadvantages:
-
Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent adds an extra step.
IV. The Ullmann Reaction: A Classic Copper-Catalyzed Approach
The Ullmann reaction is one of the oldest methods for forming biaryl linkages and traditionally involves the copper-mediated coupling of two aryl halides at high temperatures.[10] Modern modifications have led to milder reaction conditions.
Mechanistic Considerations
The mechanism of the Ullmann reaction is less universally agreed upon than the palladium-catalyzed couplings but is thought to involve the formation of an organocopper intermediate.
Experimental Protocol
In a typical procedure, methyl 3-bromo-5-fluorobenzoate and 3-bromotoluene would be heated in the presence of a stoichiometric or catalytic amount of copper powder or a copper(I) salt, often in a high-boiling polar solvent like DMF or with a ligand such as phenanthroline.
| Parameter | Ullmann Reaction |
| Catalyst | Copper powder, CuI, Cu₂O |
| Ligand | Phenanthroline, DMEDA (optional) |
| Solvent | DMF, NMP, or neat |
| Temperature | 150-220 °C (classical) or 100-140 °C (modern) |
| Typical Yield | 40-70% (can be lower for unsymmetrical couplings) |
| Purity | Often requires extensive purification |
Advantages:
-
Can be a cost-effective alternative to palladium-catalyzed methods.
-
Useful for specific substrates where palladium catalysis is problematic.
Disadvantages:
-
Harsh reaction conditions (high temperatures) are often required.[10]
-
Lower yields and side reactions (homo-coupling) are common, especially in unsymmetrical couplings.
-
The scope can be limited compared to palladium-catalyzed reactions.
Comparative Summary and Recommendation
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Ullmann Reaction |
| Reagent Toxicity | Low | High (Tin) | Moderate (Zinc) | Moderate (Copper) |
| Functional Group Tolerance | Very Good | Excellent | Good | Moderate |
| Reaction Conditions | Mild | Mild to Moderate | Mild | Harsh (Classical) |
| Yields | High | Good to High | Very High | Variable |
| Ease of Operation | Relatively simple | Moderate | Requires inert techniques | Moderate |
| Byproduct Removal | Easy | Difficult | Moderate | Moderate |
Recommendation:
For the synthesis of this compound, the Suzuki-Miyaura coupling is the recommended method for most laboratory and process development applications. Its combination of high yields, mild reaction conditions, excellent functional group tolerance, and the low toxicity of its reagents and byproducts make it the most practical and environmentally benign option. The necessary starting materials, 3-bromo-5-fluorobenzoic acid and (3-methylphenyl)boronic acid, are commercially available or can be synthesized via straightforward procedures.[10][11][12] While protection of the carboxylic acid is an additional step, it is a well-established and high-yielding transformation.
The Negishi coupling presents a strong alternative if higher reactivity or faster reaction times are desired, particularly if the Suzuki-Miyaura coupling proves to be sluggish. However, the requirement for stringent anhydrous and anaerobic conditions may be a limiting factor. The Stille coupling, despite its excellent functional group tolerance, is hampered by the toxicity of the organotin reagents. The Ullmann reaction is generally not the preferred method for this type of transformation due to its harsh conditions and potentially lower yields for unsymmetrical products.
References
- BenchChem.
- ChemicalBook. 3-Bromo-5-fluorobenzoic acid | 176548-70-2. (2025).
- BenchChem. A Comparative Guide to the Synthesis of Substituted Biphenyls. (2025).
- Wikipedia. Ullmann reaction.
- Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis.
- ChemBK. 3-Methylphenylboronic Acid (contains varying amounts of Anhydride).
- BenchChem. A Comparative Study of Suzuki and Stille Coupling for the Synthesis of 4-(2-Methylallyl)-1,1'-biphenyl. (2025).
- ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- Chemguide. Hydrolysing esters.
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
- ResearchGate. Protection and deprotection of carboxylic acid group.
- Google P
- ResearchGate. What is a simple way to convert an ester into carboxylic acid?. (2014).
- Reddit. Do carboxylic acids interfere with Suzukis?. (2021).
- NIH.
- NIH.
- LJMU Research Online. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes..
- Benchchem. Stille vs.
- Benchchem. Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling.
- Organic Syntheses Procedure.
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
- ResearchGate. Synthesis of pentafluorosulfanyl (SF 5 )
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021).
- PMC - NIH. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- ResearchGate.
- DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022).
- Benchchem.
- ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carboxyl Protecting Groups Stability [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a compound of interest in pharmaceutical research and development. The focus is on the validation of these methods to ensure data integrity, reliability, and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for this and structurally similar molecules.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[3][4][5][6][7]
The Critical Role of Method Validation
In the pharmaceutical industry, the validation of analytical methods is not merely a regulatory requirement but a cornerstone of good science. It ensures that the measurements made are accurate, precise, and specific for the analyte of interest. This is crucial for a variety of applications, including the quantification of the active pharmaceutical ingredient (API) in bulk drug substance, the determination of impurities, and the analysis of the API in finished drug products. The Food and Drug Administration (FDA) emphasizes that analytical test method validations must be completed prior to the submission of a New Drug Application (NDA) and before the characterization and release of pivotal clinical trial materials.[8][9]
This guide will compare two common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely used, robust, and cost-effective technique for the analysis of small molecules in pharmaceutical quality control. The biphenyl carboxylic acid structure of the target analyte contains a suitable chromophore for UV detection, making this an appropriate initial choice for method development.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for nonpolar compounds like the target analyte.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic modifier is typical for carboxylic acids to ensure they are in their protonated, less polar form for better retention and peak shape.[10][11]
-
Aqueous Phase (A): 0.1% Phosphoric acid in Water.
-
Organic Phase (B): Acetonitrile.
-
Elution Program: A starting condition of 60% A and 40% B, with a linear gradient to 20% A and 80% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance, anticipated to be around 254 nm for the biphenyl system.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition to a known concentration.
Validation of the HPLC-UV Method
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][3] The following parameters are assessed:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This is demonstrated by analyzing a placebo (matrix without analyte), a spiked sample, and stressed samples (exposed to acid, base, oxidation, heat, and light) to ensure no co-eluting peaks interfere with the analyte peak.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is assessed by analyzing samples with known concentrations (e.g., triplicate preparations at three concentration levels: 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]
-
Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] This involves varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Illustrative HPLC-UV Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 5 - 150 µg/mL | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Robustness | No significant impact on results | Passed |
Alternative Method: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies for pharmacokinetic assessments, UPLC-MS/MS is the method of choice.[13] The UPLC system allows for faster analysis times and better resolution, while the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to leverage the capabilities of the UPLC system.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in Water.
-
Organic Phase (B): Acetonitrile.
-
Elution Program: A rapid gradient from 95% A to 5% A in 2 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: ESI in negative ion mode, as carboxylic acids readily deprotonate.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored. A stable isotope-labeled internal standard is highly recommended for bioanalytical assays.
-
Sample Preparation: For biological samples, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.
Validation of the UPLC-MS/MS Method
Validation of a bioanalytical method follows similar principles to the HPLC-UV method but with additional considerations as outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[14][15]
-
Selectivity and Specificity: In addition to potential interferences from other compounds, the potential for matrix effects must be evaluated.[15] This is the suppression or enhancement of ionization of the analyte by co-eluting matrix components. It is assessed by comparing the analyte response in a standard solution to the response in a blank matrix sample spiked with the analyte post-extraction.
-
Calibration Curve: A calibration curve is prepared in the same biological matrix as the samples to be analyzed.[16]
-
Accuracy and Precision: Evaluated at multiple quality control (QC) concentrations: LLOQ, low, medium, and high.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage stability.[17]
Illustrative UPLC-MS/MS Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Selectivity | No interference from endogenous matrix components | Passed |
| Matrix Effect | CV ≤ 15% | 8% |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (CV%) | ||
| - Intra-run | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.5% |
| - Inter-run | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.2% |
| LLOQ | - | 0.1 ng/mL |
| Stability | Within ±15% of nominal concentration | Passed for all conditions |
Visualizing the Validation Process
A structured workflow is essential for a comprehensive method validation.
Caption: A general workflow for analytical method validation.
The various validation parameters are interconnected and collectively establish the reliability of the method.
Caption: Interrelationship of analytical validation parameters.
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS/MS
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Moderate; relies on chromatographic resolution. | Very High; based on precursor/product ion transition. |
| Sensitivity | µg/mL range (LOQ ~1.5 µg/mL). | pg/mL to ng/mL range (LOQ ~0.1 ng/mL). |
| Speed | Slower (typically 10-20 min run times). | Faster (typically 2-5 min run times). |
| Robustness | Generally very robust and easy to transfer. | Can be more complex to operate and maintain. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
| Typical Application | QC labs for API assay, impurity testing, content uniformity. | Bioanalytical labs for PK studies, metabolite ID, trace analysis. |
Conclusion
The choice of an analytical method for this compound depends entirely on the intended application. For routine quality control of bulk drug substance and formulated products, a well-validated RP-HPLC-UV method is often sufficient, providing a balance of performance, robustness, and cost-effectiveness. For applications requiring high sensitivity and selectivity, such as the analysis of the compound in biological matrices, a UPLC-MS/MS method is superior and necessary.
Regardless of the chosen technique, a thorough validation in accordance with ICH and FDA guidelines is mandatory to ensure the generation of reliable and defensible data.[3][6][9] This guide has provided a framework and illustrative data for the validation of two common analytical methods. The specific validation experiments and acceptance criteria should always be defined in a pre-approved validation protocol tailored to the specific analytical target profile.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022). European Medicines Agency. [Link]
-
Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC - NIH. (2025). National Institutes of Health. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). National Institutes of Health. [Link]
-
Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ANTIVIRAL DRUG BY RP-HPLC WITH QBD APPROACH - IJCRT.org. (2022). International Journal of Creative Research Thoughts. [Link]
-
A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
A Strategic Guide to Elucidating the Cross-Reactivity Profile of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often challenging, aspect of this journey is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or side effects, derailing an otherwise promising candidate. This guide provides a comprehensive framework for systematically investigating the cross-reactivity of a novel compound, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid , for which public biological data is not yet available.
Instead of a conventional comparison, this document outlines a strategic, multi-tiered approach, beginning with computational prediction to identify potential targets, followed by a robust experimental workflow to build a comprehensive selectivity profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and interpretable data.
Part 1: The Initial Step - In Silico Target Prediction and Prioritization
Before embarking on costly and time-consuming wet-lab experiments, computational methods offer a powerful and cost-effective means to generate initial hypotheses about the potential biological targets of this compound.[1][2] This in silico approach leverages vast databases of known compound-target interactions to predict a new molecule's bioactivity.
The underlying principle for many of these methods is chemical similarity: structurally similar molecules often exhibit similar biological profiles.[3] Various computational techniques can be employed, each with its own strengths:
-
Chemical Similarity Searching: This method compares the 2D or 3D structure of this compound against databases of compounds with known biological targets.[3]
-
Machine Learning and Data Mining: These approaches use algorithms trained on large chemogenomic datasets to identify complex relationships between chemical structures and biological activities, thereby predicting targets.[3][4]
-
Panel Docking: This structure-based method involves computationally "docking" the compound into the binding sites of a large panel of proteins to predict binding affinities.[3]
A recommended starting point is to utilize a web-based tool like TargetHunter, which employs a chemical similarity-based algorithm by exploring large chemogenomic databases like ChEMBL.[3]
Table 1: Comparison of Common In Silico Target Prediction Approaches
| Method | Principle | Advantages | Limitations | Recommended Tools |
| Ligand-Based | Based on the similarity of the query molecule to known active ligands. | Fast, does not require protein structures. | Limited to targets with known ligands, may miss novel targets. | TargetHunter, SwissTargetPrediction |
| Structure-Based | Docks the query molecule into the 3D structures of potential protein targets. | Can identify novel targets, provides insights into binding mode. | Requires high-quality protein structures, computationally intensive. | AutoDock, Schrödinger Suite |
| Machine Learning | Uses models trained on large datasets of compound-target interactions. | Can identify non-obvious relationships, high predictive power. | Performance depends on the quality and size of the training data. | Deep-learning based models[4] |
The output of this in silico analysis will be a prioritized list of potential targets, which will form the basis for the experimental investigations outlined in the next section.
Part 2: A Tiered Experimental Workflow for Comprehensive Cross-Reactivity Profiling
With a list of putative targets in hand, a tiered experimental approach is recommended to efficiently screen for and validate cross-reactivity. This workflow is designed to move from broad, high-throughput screening to more focused, in-depth characterization.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial experimental step involves screening this compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels of targets. This provides a broad overview of the compound's interaction landscape. Several vendors offer such services:
-
Kinase Panels: Given that kinases are a large and important class of drug targets, screening against a comprehensive kinase panel is crucial.[5][6][7][8][9]
-
GPCR Panels: G protein-coupled receptors represent another major class of drug targets.[10][11][12][13][14]
-
Ion Channel Panels: Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity.[15][16][17][18][19]
-
Nuclear Receptor Panels: These receptors are involved in a wide range of physiological processes, and unintended modulation can have significant consequences.[20][21][22][23][24]
Any target showing significant inhibition or activation (e.g., >50% inhibition at 10 µM) in this primary screen is considered a "hit" and is carried forward for further investigation.
Tier 2: Potency Determination
For each "hit" identified in Tier 1, the next step is to determine the potency of the interaction. This is achieved by performing dose-response experiments, where the compound is tested across a range of concentrations. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists/activators.
Tier 3: Functional Validation in a Cellular Context
Biochemical assays, while valuable for initial screening, do not always translate directly to a cellular environment.[25] Therefore, it is essential to validate the findings from in vitro assays in a more physiologically relevant setting.
-
Cell-Based Pathway Analysis: Utilize cell lines with reporter gene systems to confirm that the compound modulates the signaling pathway downstream of the identified target.[25][26][27]
-
Phenotypic Assays: Assess the compound's effect on cellular phenotypes that are known to be regulated by the target of interest, such as cell proliferation, apoptosis, or cytokine production.[28][29]
Part 3: Detailed Experimental Protocols
To ensure scientific rigor, the following are generalized, step-by-step protocols for key assays mentioned in the workflow. These should be adapted and optimized for the specific target and assay format.
Protocol 1: Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against a purified enzyme.[30][31][32][33]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare solutions of the enzyme and its substrate in assay buffer.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme to the wells of a microplate.
-
Add the serially diluted compound to the wells.
-
Incubate for a predetermined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Determine the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound to a receptor.
-
Reagent Preparation:
-
Prepare a membrane preparation from cells expressing the target receptor.
-
Prepare a stock solution of this compound and a serial dilution in binding buffer.
-
Prepare a solution of a radiolabeled ligand that is known to bind to the target receptor.
-
-
Assay Procedure:
-
In a microplate, combine the membrane preparation, the radiolabeled ligand, and the serially diluted compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value, which can then be converted to a Ki value.
-
Part 4: Data Analysis and Interpretation
A critical aspect of cross-reactivity studies is the rigorous analysis and interpretation of the generated data.
Calculating Key Parameters
-
IC50/EC50: These values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Ki (Inhibition Constant): For competitive inhibitors, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[34][35][36] This allows for a more direct comparison of inhibitor potencies across different experimental conditions.[37]
Defining Selectivity
The ultimate goal is to quantify the selectivity of this compound. The Selectivity Index (SI) is a common metric used for this purpose.[38] It is calculated as the ratio of the compound's potency against off-targets to its potency against the intended on-target.[39][40][41][42]
SI = IC50 (off-target) / IC50 (on-target)
A higher SI value indicates greater selectivity for the on-target over the off-target.[40]
Visualizing Selectivity
A dot plot or a heatmap can be an effective way to visualize the selectivity profile of the compound across a panel of targets.
Caption: Example dot plot visualizing compound potency.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a cornerstone of preclinical drug development. A systematic approach, beginning with in silico predictions and progressing through a tiered experimental workflow, is essential for building a comprehensive and reliable selectivity profile. The insights gained from these studies are invaluable for guiding lead optimization, predicting potential liabilities, and ultimately increasing the probability of success in developing safe and effective therapeutics.
References
- Computational tools for CRISPR Off-target detection: An overview. (URL not available)
- Creative Biolabs. In Silico Target Prediction. (URL not available)
- Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
- Creative Biolabs. Nuclear Reporter Panel Screening Service. (URL not available)
- Computational Prediction of Off-Target Effects in CRISPR Systems. (URL not available)
- Fiveable. Selectivity Index Definition. (URL not available)
- Creative Biogene. Ion Channel Screening & Profiling Services. (URL not available)
- Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. (URL not available)
- AMiner. In Silico Target Prediction for Small Molecules. (URL not available)
- Creative Biolabs. GPCR Panel Screening Service. (URL not available)
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. (URL not available)
- Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Reaction Biology. Kinase Panel Screening and Profiling Service. (URL not available)
- EuroscreenFast. Preset GPCR panels to profile your compounds. (URL not available)
- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). (URL not available)
- MedChemExpress. Nuclear Receptor Screening Services. (URL not available)
- Sigma-Aldrich.
- American Association for Cancer Research. (2007). Multi-pathway profiling approach to compound validation: utilizing SelectScreen™ cell-based pathway screening to characterize pathway selectivity for commonly used protein kinase inhibitors. Cancer Research, 67(9_Supplement), LB-26.
- ICE Bioscience. Ion Channel Selectivity Profiling Panels - Overview. (URL not available)
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- ICE Bioscience. Kinase Panel Screening for Drug Discovery. (URL not available)
- Selectivity index (SI): Significance and symbolism. (2025). (URL not available)
- Charles River Laboratories. Ion Channel Assays. (URL not available)
- Cer, R. Z., et al. (2009). IC50-to-Ki converter. (URL not available)
- Charles River Laboratories. Ion Channel Selectivity Profiling Assays. (URL not available)
- Eurofins Discovery. NHRscan – Your Nuclear Hormone Receptor Panel. (URL not available)
- Eurofins Discovery. gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts. (URL not available)
- Oncolines B.V. (2024). Kinome Profiling. (URL not available)
- ResearchGate. The calculated values of the selectivity index (SI) of some compounds. (URL not available)
- Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. (URL not available)
- MajidAli2020. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. (URL not available)
- INDIGO Biosciences. Nuclear Receptor Assays Kits. (URL not available)
- Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 703-722.
- University of Pittsburgh Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. (URL not available)
- ApconiX. (2025). ION Channel Screening. (URL not available)
- Selectivity index (SI): Significance and symbolism. (2025). (URL not available)
- Systasy Bioscience GmbH. Pathway Based Drug Discovery. (URL not available)
- Chem Help ASAP. (2021, January 13).
- Creative Bioarray. Nuclear Receptor Screening Services. (URL not available)
- Eurofins Discovery. scanMAX Kinase KINOMEscan LeadHunter Panel - US. (URL not available)
- Domainex. Cell Based Assays | Biomarker & Phenotypic Profiling. (URL not available)
- Thermo Fisher Scientific. GPCR Toxicity Panel. (URL not available)
- ResearchGate. Comparison of selectivity index (SI) values of the tested compounds. (URL not available)
- BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (URL not available)
- Biobide. What is an Inhibition Assay?. (URL not available)
- Pazos, F., & Sternberg, M. J. E. (2021). Predicting biological pathways of chemical compounds with a profile-inspired approach.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). (URL not available)
- Way, G. P., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Cell Reports Methods, 3(4), 100442.
Sources
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscipublisher.com [bioscipublisher.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 11. Preset GPCR panels to profile your compounds - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GPCR Toxicity Panel | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 17. criver.com [criver.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. apconix.com [apconix.com]
- 20. Nuclear Reporter Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. systasy.de [systasy.de]
- 27. Predicting biological pathways of chemical compounds with a profile-inspired approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Based Assays | Biomarker & Phenotypic Profiling | Domainex [domainex.co.uk]
- 29. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. blog.biobide.com [blog.biobide.com]
- 33. researchgate.net [researchgate.net]
- 34. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 35. youtube.com [youtube.com]
- 36. youtube.com [youtube.com]
- 37. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]
- 38. fiveable.me [fiveable.me]
- 39. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 40. researchgate.net [researchgate.net]
- 41. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 42. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: A Guide for Target Identification and Interaction Profiling
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Their rigid biphenyl core, coupled with the versatile carboxylic acid group, allows for the design of molecules that can interact with high specificity and affinity to a variety of biological targets. These compounds have been successfully developed as anti-inflammatory, anti-cancer, antihypertensive, and antimicrobial agents.[1][2] The subject of this guide, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, is a member of this promising class of molecules. This guide provides a comprehensive, step-by-step protocol for a comparative molecular docking study to explore its potential protein targets and elucidate its binding interactions, thereby guiding future drug development efforts.
Rationale for Target Selection: Exploring Plausible Biological Activities
Given the absence of specific biological data for this compound, a rational selection of potential protein targets is crucial for an insightful in silico investigation. Based on the well-established activities of structurally related biphenyl carboxylic acids, we have selected three key protein targets implicated in inflammation, metabolic disorders, and cancer:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[3][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl scaffold are potent and selective COX-2 inhibitors.[5][6][7]
-
Urate Transporter 1 (URAT1): A renal transporter responsible for the reabsorption of uric acid. Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.[8][9] Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[8][10]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Thiazolidinediones, a class of drugs used to treat type 2 diabetes, are well-known PPARγ agonists, and some biphenyl compounds have been shown to modulate its activity.
To provide a robust comparison and validate our docking protocol, we will include known inhibitors for each target as positive controls:
-
Verinurad: A potent and selective URAT1 inhibitor.
-
Rosiglitazone (agonist) and T0070907 (antagonist): Well-characterized modulators of PPARγ.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the complete computational workflow for the comparative docking analysis of this compound.
Part 1: Preparation of Molecular Structures
1.1. Protein Receptor Preparation:
-
Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):
-
COX-2 complexed with Celecoxib (PDB ID: 3LN1)
-
URAT1 complexed with Verinurad (PDB ID: 9IRY)
-
PPARγ complexed with Rosiglitazone (PDB ID: 6MD4)[4] and T0070907 (PDB ID: 8DSZ)
-
-
Preprocessing: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein structures by:
-
Removing water molecules and any co-crystallized ligands (except for the validation step).
-
Adding polar hydrogen atoms.
-
Assigning partial charges (Gasteiger charges).
-
Saving the prepared protein structures in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
1.2. Ligand Preparation:
-
Structure Generation:
-
Obtain the 2D structure of this compound (CAS: 1242336-54-4).
-
Obtain the 2D structures of the comparator ligands: Celecoxib, Verinurad, Rosiglitazone, and T0070907 from a chemical database like PubChem.
-
-
3D Conversion and Energy Minimization:
-
Use a molecular editor like MarvinSketch or ChemDraw to draw the 2D structures.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a force field such as MMFF94 to obtain a low-energy conformation.
-
Save the prepared ligand structures in the PDBQT file format.
-
Part 2: Molecular Docking Simulation
2.1. Docking Software:
This protocol will utilize AutoDock Vina , a widely used and validated open-source molecular docking program known for its accuracy and speed.[9]
2.2. Grid Box Generation:
For each protein target, a grid box will be defined to encompass the active site. The center and dimensions of the grid box will be determined based on the position of the co-crystallized ligand in the respective PDB structure.
-
COX-2 (PDB ID: 3LN1): The grid box will be centered on the Celecoxib binding site.
-
URAT1 (PDB ID: 9IRY): The grid box will be centered on the Verinurad binding site.
-
PPARγ (PDB IDs: 6MD4, 8DSZ): The grid box will be centered on the Rosiglitazone and T0070907 binding sites, respectively.
2.3. Docking Execution:
The docking simulations will be performed using AutoDock Vina with the following parameters:
-
Exhaustiveness: 8 (a parameter that controls the thoroughness of the search).
-
The top 9 binding poses for each ligand will be generated and ranked based on their binding affinity scores (in kcal/mol).
Part 3: Analysis and Validation
3.1. Validation of the Docking Protocol:
To ensure the reliability of the docking protocol, a redocking experiment will be performed for each target protein. The co-crystallized ligand will be extracted from the PDB structure and then docked back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
3.2. Analysis of Docking Results:
The docking results will be analyzed based on two primary criteria:
-
Binding Affinity: The predicted binding energy (in kcal/mol) for each ligand-protein complex. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: The top-ranked binding pose for each ligand will be visually inspected using molecular visualization software (e.g., PyMOL or UCSF Chimera). The key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the amino acid residues in the active site will be identified and analyzed.
Predicted Outcomes and Comparative Analysis
The results of the comparative docking study will be summarized in the following tables.
Table 1: Predicted Binding Affinities (kcal/mol) of this compound and Comparator Ligands
| Ligand | COX-2 (PDB: 3LN1) | URAT1 (PDB: 9IRY) | PPARγ (PDB: 6MD4/8DSZ) |
| This compound | Predicted Value | Predicted Value | Predicted Value |
| Celecoxib | Predicted Value | N/A | N/A |
| Verinurad | N/A | Predicted Value | N/A |
| Rosiglitazone | N/A | N/A | Predicted Value |
| T0070907 | N/A | N/A | Predicted Value |
Table 2: Key Interacting Residues for this compound
| Target Protein | Key Interacting Amino Acid Residues |
| COX-2 | Predicted Residues (e.g., Arg513, His90, Val523) |
| URAT1 | Predicted Residues (e.g., Phe365, Ser36, Asn336) |
| PPARγ | Predicted Residues (e.g., Ser289, His323, His449, Tyr473) |
Visualizing Molecular Interactions
The following diagrams illustrate the anticipated key interactions between the ligands and the active sites of the target proteins.
Discussion and Future Directions
This comparative docking study will provide valuable initial insights into the potential biological activities of this compound. By comparing its predicted binding affinities and interaction patterns with those of known inhibitors, we can generate hypotheses about its primary molecular targets and its mechanism of action.
For instance, a strong predicted binding affinity for COX-2, comparable to or better than Celecoxib, would suggest that this compound is a promising candidate for development as an anti-inflammatory agent. Similarly, favorable docking scores against URAT1 would warrant further investigation into its potential as a treatment for hyperuricemia. Its interaction profile with PPARγ could indicate whether it is likely to act as an agonist or an antagonist, guiding its potential application in metabolic diseases or cancer.
It is imperative to acknowledge that molecular docking is a computational prediction tool, and its results must be validated through experimental assays. The findings from this in silico study should serve as a foundation for guiding the design and execution of in vitro and in vivo experiments, such as enzyme inhibition assays, cell-based functional assays, and eventually, animal models of disease. This integrated approach of computational and experimental validation is fundamental to modern drug discovery and development.
References
-
Hou, X., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
-
Center for Computational Structural Biology. (2024). DOCKING. [Link]
-
Cleveland Clinic. (2023). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
RCSB PDB. (2025). 9IRY: Structure of human URAT1 bound with verinurad. [Link]
-
EBSCO. (2022). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]
-
RCSB PDB. (2025). 9J5Z: Cryo-EM Structure of URAT1 in Complex with Verinurad. [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
Hindawi. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
-
RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
ResearchGate. (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [Link]
-
PubMed Central. (2013). Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen. [Link]
-
ResearchGate. Representative angiotensin II receptor blockers with URAT1 inhibitory activity. [Link]
-
RCSB PDB. (2003). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. [Link]
-
Solvo Biotechnology. URAT1 - Transporters. [Link]
-
RCSB PDB. (2022). 7QB1: PPARg in complex with inhibitor. [Link]
-
ACS Publications. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au. [Link]
-
ACS Publications. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au. [Link]
-
RCSB PDB. (2025). 9HX2: X-ray crystal structure of PPAR gamma Ligand Binding Domain in complex with CZ58. [Link]
-
RCSB PDB. (2022). 8DSZ: PPARg bound to partial agonist H3B-487. [Link]
-
RCSB PDB. (2019). 6MD4: Crystal Structure of Human PPARgamma Ligand Binding Domain in Complex with Rosiglitazone and Oleic acid. [Link]
-
PubMed Central. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. [Link]
-
PubMed Central. (2024). Structural Studies on the Binding Mode of Bisphenols to PPARγ. [Link]
-
PubMed Central. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. [Link]
-
PubMed Central. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]
-
PubMed Central. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
PubMed Central. (2012). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]
-
PubMed. (2003). Peroxisome proliferator-activated receptor gamma (PPARgamma) ligands as bifunctional regulators of cell proliferation. [Link]
-
Taylor & Francis Online. (2019). Peroxisome proliferator-activated receptor gamma – Knowledge and References. [Link]
-
Chemical-Suppliers.com. 2'-Fluoro-5'-methylbiphenyl-3-carboxylic acid | CAS 1178458-04-2. [Link]
-
Wikipedia. Peroxisome proliferator-activated receptor gamma. [Link]
-
PubMed Central. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. [Link]
Sources
- 1. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 3'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 747832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | C15H12F2O2 | CID 177692050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid | C19H10F5NO4S | CID 15942658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid [cymitquimica.com]
- 6. Fluoroorotic acid | C5H3FN2O4 | CID 69711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1242336-54-4 [chemicalbook.com]
- 8. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | C13H9FO2 | CID 2782685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-adb, (+-)- | C20H28FN3O3 | CID 101895417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)- | C25H36FN5O5 | CID 134385195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: A Comparative Guide for Novel Uricosuric Agents
Introduction: The Quest for Superior Uricosuric Agents
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a key therapeutic strategy for managing hyperuricemia and gout.[4] While several URAT1 inhibitors, such as Lesinurad and Probenecid, have been developed, their clinical use can be limited by factors including off-target effects and associated toxicities.[2][4]
The novel compound, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, belongs to the biphenyl carboxylic acid class of molecules, a structural motif present in other known URAT1 inhibitors. This structural similarity strongly suggests that it may exert its pharmacological effect through the inhibition of URAT1. This guide provides a comprehensive framework for benchmarking this compound against established URAT1 inhibitors, Lesinurad and Probenecid. The following protocols are designed to rigorously evaluate its potency, selectivity, and safety profile, providing critical data for its potential as a next-generation uricosuric agent.
Comparative In Vitro Evaluation
A series of in vitro assays are essential to characterize the inhibitory activity and selectivity of this compound.
Primary Target Engagement: URAT1 Inhibition Assay
The primary efficacy of the test compound will be determined by its ability to inhibit URAT1-mediated uric acid transport. A cell-based assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1) is a standard method.[1][5]
-
Cell Culture: Maintain HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells (for background determination) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Assay Preparation: Seed the cells into 24-well plates and grow to confluence.
-
Inhibitor Preparation: Prepare serial dilutions of this compound, Lesinurad, and Probenecid in Hanks' Balanced Salt Solution (HBSS). The final DMSO concentration should not exceed 0.5%.
-
Pre-incubation: Wash the cell monolayers with pre-warmed HBSS and then pre-incubate with the inhibitor solutions for 15 minutes at 37°C.
-
Uptake Initiation: Initiate the transport reaction by adding a solution containing [¹⁴C]uric acid (final concentration 50 µM) to each well and incubate for 15 minutes at 37°C.[3]
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold HBSS. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vivo hyperuricemia model.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical.
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: Administer a single oral dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. [6]
Summary of In Vivo Benchmarking Data
| Parameter | This compound | Lesinurad | Probenecid |
| In Vivo Efficacy (ED50, mg/kg) | Experimental Value | Literature Value | Literature Value |
| Oral Bioavailability (%) | Experimental Value | Literature Value | Literature Value |
| Cmax (ng/mL) | Experimental Value | Literature Value | Literature Value |
| Tmax (h) | Experimental Value | Literature Value | Literature Value |
| AUC (ng·h/mL) | Experimental Value | Literature Value | Literature Value |
| Half-life (h) | Experimental Value | Literature Value | Literature Value |
Conclusion
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound. By systematically comparing its in vitro and in vivo profiles against established URAT1 inhibitors, researchers and drug development professionals can make informed decisions about its potential as a novel therapeutic agent for hyperuricemia and gout. A favorable profile, characterized by high potency for URAT1, excellent selectivity against other renal transporters, low cytotoxicity, and a desirable pharmacokinetic profile, would strongly support its advancement into further preclinical and clinical development.
References
-
Creative Bioarray. Potassium Oxonate-Induced Hyperuricaemia Model. [Link]
-
Yao, X., et al. (2018). Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). Journal of Medical Primatology, 47(3), 168-174. [Link]
-
ResearchGate. Cell-based urate transport assay with 293A cells transiently expressing URAT1. [Link]
-
Taylor & Francis Online. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
protocols.io. Cytotoxicity Assay Protocol. [Link]
-
Greentech Bioscience Preclinical CRO Services. Animal Models of Hyperuricemia and Gout. [Link]
-
Open Exploration Publishing. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. [Link]
-
NCBI. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs. [Link]
-
Shettigar, S. R., & Kanase, V. G. (2021). A brief review on in vivo models for Gouty Arthritis. Metabolism Open, 11, 100100. [Link]
-
NCBI. Progress in animal models for studying hyperuricemia. [Link]
-
Chinese Medical Journal. A novel mouse model of hyperuricemia and gouty nephropathy. [Link]
-
Hindawi. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. [Link]
-
protocols.io. Drug transporter (SLC) inhibition panel assay using drug substrates. [Link]
-
ResearchGate. Functional analysis of changes in URAT1 expressed in HEK293 cells. [Link]
- Google Patents. CN111887202B - Method for constructing mouse model of acute hyperuricemia.
-
PubMed. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. [Link]
-
ResearchGate. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout. [Link]
-
PubMed. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout. [Link]
-
NCBI. Structural Basis for Inhibition of Urate Reabsorption in URAT1. [Link]
-
BioIVT. OAT3 Transporter Assay. [Link]
-
PubMed Central. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3. [Link]
-
PubMed. Ideal pharmacokinetic profile of dotinurad as a selective urate reabsorption inhibitor. [Link]
-
ScienceDirect. Pharmacokinetic parameters of dotinurad and benzbromarone in Cebus monkeys. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ideal pharmacokinetic profile of dotinurad as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. As a compound frequently utilized in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable protocols.
Understanding the Hazard Profile
Presumptive Hazard Classification:
| Hazard Classification | Description | Source |
| Skin Irritation | May cause skin irritation upon contact. | [1][2] |
| Eye Irritation | May cause serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [1][2] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | [1] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[3]
The Core Principle: Segregation and Professional Disposal
The cornerstone of proper chemical waste management is meticulous segregation. Due to its halogenated aromatic structure, this compound must be disposed of as hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.
The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[4] This process ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound waste for pickup by a certified disposal service.
Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all solid and liquid waste containing this compound.
-
Solid Waste: This includes unused or expired compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Waste Storage and Labeling
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, secure location, away from incompatible materials.
-
Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition with no leaks or external contamination.
Arranging for Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed waste disposal vendors.
-
Provide Necessary Information: Be prepared to provide the EHS department with the chemical name, quantity of waste, and any other relevant hazard information.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for waste pickup scheduling and documentation.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Alternative and Emerging Disposal Technologies
While high-temperature incineration is the current standard, research into alternative degradation and disposal methods for halogenated organic compounds is ongoing. These methods are not yet standard practice for laboratory waste disposal but represent potential future directions.
-
Chemical Degradation: Some studies have explored the anaerobic biodegradation of fluorinated aromatic compounds, though the recalcitrance of many of these molecules presents a significant challenge.[5][6] Other chemical degradation methods, such as decarboxylative halogenation, are primarily synthetic routes and not disposal methods.[7][8]
-
Advanced Oxidation Processes (AOPs): Techniques like ozonation and UV/H2O2 treatment have been investigated for the degradation of per-fluorinated compounds (PFCs).[9] However, their efficacy for compounds like this compound in a mixed laboratory waste stream is not well-established.
It is critical to emphasize that these alternative methods are not currently approved for routine laboratory waste disposal and should not be attempted.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies governing hazardous waste management. It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.
References
-
PubMed. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds | Request PDF. Retrieved from [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
MDPI. (2022, May 6). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]
- Google Patents. (n.d.). US3221069A - Decomposition of aromatic carboxylic acid halides.
-
EPA NEPIS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Semantic Scholar. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Retrieved from [Link]
- Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
-
Wiley Online Library. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Retrieved from [Link]
-
Chemical Reviews. (2020, November 17). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
PMC - NIH. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
CDC Stacks. (n.d.). Polychlorinated biphenyl, polychlorinated dibenzo-p-dioxin, and polychlorinated dibenzofuran contamination in PCB disposal facilities. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. madridge.org [madridge.org]
- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Handling 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in scientific principles, enabling you to work safely and effectively. The protocols herein are designed to be self-validating, encouraging a proactive safety culture that extends beyond mere compliance.
Hazard Analysis: A Structurally-Informed Perspective
Specific toxicological data for this compound is not extensively published. Therefore, a prudent risk assessment must be derived from its structural components: the biphenyl carboxylic acid core and the fluorinated aromatic system.
-
Biphenyl Carboxylic Acid Core: Compounds in this class are typically crystalline solids at room temperature. The primary hazards associated with this core structure are mechanical irritation to the skin, eyes, and respiratory tract upon inhalation of dust.[1][2] Biphenyl derivatives are foundational in the synthesis of pharmaceuticals, polymers, and other advanced materials.
-
Fluorinated Aromatic System: The presence of a carbon-fluorine bond introduces a higher level of potential hazard. Fluorinated organic compounds can exhibit a wide range of toxicities and are known for their environmental persistence.[3][4][5] The strength of the C-F bond means these molecules are resistant to degradation.[5] Therefore, minimizing exposure is paramount to prevent potential bioaccumulation.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale |
| Acute Oral Toxicity | May be harmful if swallowed. | Based on data for analogous biphenyl carboxylic acids.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Carboxylic acid functionality and crystalline nature can cause irritation upon direct contact. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Particulate matter can cause severe mechanical irritation and chemical irritation. |
| Respiratory Hazard | May cause respiratory irritation upon inhalation of dust.[1][2] | Fine powders can be easily aerosolized during handling. |
| Chronic/Systemic Effects | Unknown, but persistence of fluorinated compounds is a concern. | Fluorinated compounds can bioaccumulate, and long-term health effects are an area of active research.[4][5] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Based on data for similar aromatic carboxylic acids.[1] |
Core Directive: The Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure. The following protocol is based on the hierarchy of controls, prioritizing engineering controls to minimize reliance on personal barriers.
Engineering Controls: Your First Line of Defense
All operations involving this compound, especially the handling of the solid powder, must be conducted within a properly functioning chemical fume hood.[6] For highly sensitive operations or when working with larger quantities, a glove box may provide an additional layer of containment and is recommended.[6]
Primary Barrier: Dermal and Eye Protection
This level of PPE is mandatory for all procedures involving the target compound.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a full-face shield must be worn in addition to chemical splash goggles.[6]
-
-
Hand Protection:
-
Rationale: Glove selection must account for both the solid compound and the solvents used for its dissolution.
-
Protocol: Double-gloving is required.[6]
-
Technique: Gloves must be inspected for defects before each use. Use proper removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.
-
-
Body Protection:
-
A flame-resistant lab coat should be worn and fully buttoned at all times.[6]
-
For operations involving larger quantities (>50 g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Secondary Barrier: Respiratory Protection
Engineering controls are designed to prevent inhalation exposure. However, respiratory protection is necessary during specific high-risk activities.
-
When is a Respirator Required?
-
When weighing or transferring the solid compound outside of a containment device like a glove box.
-
During the cleanup of a significant spill of the powder.
-
If engineering controls are not available or are malfunctioning.
-
-
Respirator Selection:
-
For Dusts: A NIOSH-approved N95 filtering facepiece is the minimum requirement for handling the solid form.
-
For Solutions in Volatile Solvents: If the compound is dissolved in a volatile organic solvent, a half-mask or full-facepiece reusable respirator with combination organic vapor/P3 cartridges is necessary.[8][9]
-
Fit Testing: A proper seal is critical. All users of tight-fitting respirators must be fit-tested annually as per OSHA requirements.
-
Operational and Disposal Plans
Standard Operating Procedure (SOP) for Handling
-
Preparation: Don all required PPE as dictated by the procedural risk assessment. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat. Tare the balance with the boat, add the compound carefully to minimize dust generation, and record the mass.
-
Dissolution/Reaction Setup: If dissolving, add the solvent to the reaction vessel first, then slowly add the weighed solid. This minimizes the aerosolization of the powder.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood. Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.
Spill Management
-
Small Spill (Solid):
-
Alert others in the immediate area.[6]
-
Wearing your full PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All waste materials, including excess solid, contaminated solutions, and disposable PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the specific laboratory task.
References
-
Safety and handling of fluorinated organic compounds. Benchchem.
-
3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
-
Fluorine Safety Information. Stanford University Environmental Health & Safety.
-
This compound. ChemicalBook.
-
3M™ Half Facepiece Reusable Respirator 7500 Series. 3M.
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya.
-
Toxicology of the fluoroalkenes: review and research needs. PubMed.
-
Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
-
Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
-
(PDF) Toxicology of perfluorinated compounds. ResearchGate.
-
SAFETY DATA SHEET - Biphenyl. Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Biphenylcarboxylic acid. Fisher Scientific.
-
SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Sigma-Aldrich.
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
-
Toxicology of fluorine-containing monomers. PubMed.
-
SAFETY DATA SHEET - 3-Methylbiphenyl. Fisher Scientific.
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


